Thiothiamine-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C12H16N4OS2 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-(113C)methyl-(4,5-13C2)1,3-thiazole-2-thione |
InChI |
InChI=1S/C12H16N4OS2/c1-7-10(3-4-17)19-12(18)16(7)6-9-5-14-8(2)15-11(9)13/h5,17H,3-4,6H2,1-2H3,(H2,13,14,15)/i1+1,7+1,10+1 |
Clé InChI |
SQOCQQPFEFRKBV-MZUNAZPNSA-N |
Origine du produit |
United States |
Foundational & Exploratory
What is Thiothiamine-13C3 and its chemical structure?
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiothiamine-13C3 is a stable isotope-labeled form of Thiothiamine, a known impurity and degradation product of Thiamine (B1217682) (Vitamin B1). As a labeled analog, this compound serves as a critical internal standard for the accurate quantification of Thiothiamine in various matrices, particularly in pharmaceutical preparations of Thiamine. Its use in isotope dilution mass spectrometry (ID-MS) allows for precise and accurate measurements by correcting for sample preparation variability and matrix effects. This technical guide provides a comprehensive overview of this compound, its chemical properties, and its application in analytical methodologies.
Chemical Structure and Properties
This compound is structurally analogous to Thiamine, featuring a pyrimidine (B1678525) ring and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge. The key distinction in Thiothiamine is the presence of a thione group (C=S) in place of the thiazole nitrogen, and in this compound, three carbon atoms are replaced with their heavy isotope, ¹³C.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉¹³C₃H₁₆N₄OS₂ | [1] |
| Molecular Weight | ~327.23 g/mol | [1] |
| Appearance | Yellow Solid | [2] |
| Purity | >98% | [1] |
| Storage | 2-8°C Refrigerator | [2] |
Application in Isotope Dilution Mass Spectrometry
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the quantification of Thiothiamine. This technique is considered a high-accuracy method for chemical measurement.
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Thiothiamine in a sample using this compound as an internal standard.
Caption: General workflow for Thiothiamine quantification.
Experimental Protocols
While specific, detailed experimental protocols for the use of this compound are not widely available in peer-reviewed literature, a general procedure can be outlined based on established methods for the analysis of Thiamine and its impurities.
Preparation of Standard Solutions
-
Stock Solution of this compound (Internal Standard): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or acidified water) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of unlabeled Thiothiamine. Each calibration standard should be spiked with a constant, known amount of the this compound internal standard stock solution.
Sample Preparation
-
Accurately weigh or measure the sample to be analyzed.
-
Spike the sample with a known amount of the this compound internal standard stock solution.
-
Perform an extraction procedure to isolate the analyte and internal standard from the sample matrix. This may involve liquid-liquid extraction, solid-phase extraction, or protein precipitation depending on the sample type.
-
The final extract is then typically filtered and transferred to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: A reverse-phase C18 column is commonly used for the separation of Thiamine and its related compounds. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) run in a gradient elution mode.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both Thiothiamine and this compound are monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Thiothiamine | [To be determined empirically] | [To be determined empirically] |
| This compound | [Precursor of Thiothiamine + 3] | [To be determined empirically] |
Data Analysis
-
The peak areas for the selected MRM transitions of both Thiothiamine and this compound are integrated.
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
The concentration of Thiothiamine in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.
Thiamine Metabolism and Degradation
While Thiothiamine is an impurity and not a direct metabolite in the primary Thiamine metabolic pathway, understanding the metabolism of Thiamine provides context for its potential formation and the importance of monitoring its presence. Thiamine is converted in the body to its active form, thiamine pyrophosphate (TPP), which is an essential cofactor for several enzymes involved in carbohydrate and amino acid metabolism.
Caption: Simplified overview of Thiamine metabolism.
Thiamine can degrade under various conditions, such as heat and changes in pH, leading to the formation of impurities like Thiothiamine. The presence of such impurities in pharmaceutical formulations is a critical quality attribute that needs to be monitored to ensure the safety and efficacy of the product.
Conclusion
This compound is an indispensable tool for the accurate quantification of the Thiamine impurity, Thiothiamine. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable analytical method essential for quality control in the pharmaceutical industry and for research purposes. While specific published experimental protocols detailing its use are scarce, the general principles of ID-MS provide a clear framework for its application. Further research and publication of methods utilizing this compound would be beneficial to the scientific community.
References
Thiothiamine-13C3: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of Thiothiamine-13C3, an isotopically labeled form of Thiothiamine (B128582). Given the limited availability of data specific to the labeled compound, this guide also incorporates information from its unlabeled counterpart to provide a broader context for its application in research.
Core Compound Information
This compound is the stable isotope-labeled analogue of Thiothiamine. Thiothiamine itself is recognized as an impurity of Thiamine (Vitamin B1)[1][2]. The incorporation of three carbon-13 isotopes makes this compound a valuable tool in metabolic studies, tracer experiments, and as an internal standard for quantitative analysis by mass spectrometry.
Chemical and Physical Properties
A summary of the key quantitative data for this compound and its unlabeled form is presented below. Note the discrepancy in the reported molecular weight for the labeled compound and the absence of an assigned CAS number.
| Property | This compound | Thiothiamine (Unlabeled) |
| CAS Number | Not Available (NA)[1][3] | 299-35-4[1][4] |
| Molecular Formula | C₉¹³C₃H₁₆N₄OS₂[3] | C₁₂H₁₆N₄OS₂[1] |
| Molecular Weight | 327.23 g/mol [3] / ~299.4 g/mol ¹ | 296.41 g/mol [1] |
| Appearance | Yellow Solid[5] | Pale Beige to Light Brown Solid[6] |
| Purity | >98%[3] | Not specified |
| Storage | 2-8°C Refrigerator[5] | Refrigerator[6] |
¹Note: The theoretical molecular weight, based on the addition of three neutrons to the unlabeled compound (296.41 g/mol ), is approximately 299.4 g/mol . The value of 327.23 g/mol reported by one supplier may be erroneous or refer to a different isotopic substitution pattern.
Mechanism of Action and Biological Activity
The primary mechanism of action attributed to Thiothiamine is the inhibition of glutamate (B1630785) decarboxylase (GAD), the critical enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate[1][2][7]. By inhibiting GAD, Thiothiamine can lead to a decrease in GABA concentrations in brain tissue[1][2].
This interaction with the GABAergic system is a key area of interest for researchers. GAD exists in two primary isoforms, GAD65 and GAD67, which are localized differently within neurons and play distinct roles in GABA synthesis for phasic and tonic inhibition, respectively[8]. The specific inhibitory profile of Thiothiamine on these isoforms is an area for further investigation.
Caption: Inhibition of GABA synthesis by Thiothiamine.
Experimental Protocols and Applications
While specific experimental protocols for this compound are not widely published, its primary application is as an internal standard in isotope dilution mass spectrometry. Below are generalized methodologies that can be adapted for its use.
General Protocol for this compound as an Internal Standard in LC-MS/MS
Isotope dilution mass spectrometry is a highly accurate quantification method. This compound, with its mass shift, is an ideal internal standard for the quantification of unlabeled Thiothiamine in complex matrices like biological tissues or pharmaceutical formulations.
Methodology:
-
Sample Preparation: Homogenize the biological sample (e.g., brain tissue, plasma) in an appropriate extraction buffer (e.g., aqueous methanol)[9].
-
Internal Standard Spiking: Add a known concentration of this compound to the sample homogenate at the earliest stage of preparation to account for analyte loss during extraction and cleanup.
-
Extraction: Perform liquid-liquid extraction and/or solid-phase extraction (SPE) to isolate the analyte and internal standard from interfering matrix components[9].
-
LC-MS/MS Analysis:
-
Inject the cleaned extract into an HPLC system, typically using a hydrophilic interaction liquid chromatography (HILIC) column, for separation[9].
-
Elute the separated compounds into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor for specific precursor-to-product ion transitions for both unlabeled Thiothiamine and this compound.
-
-
Quantification: Calculate the concentration of unlabeled Thiothiamine in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Caption: General workflow for using this compound in LC-MS.
Synthesis of Unlabeled Thiothiamine
A patented method describes the synthesis of unlabeled Thiothiamine. While not for the labeled version, it provides insight into the chemical process. Key steps include the cyclization of reactants, hydrolysis, and condensation, followed by purification[10]. The synthesis of the 13C-labeled precursor would be the necessary starting point for producing this compound.
Key Reaction Parameters (from patent CN104140420A):
| Parameter | Value |
|---|---|
| Methanol Recovery Vacuum Pressure | -0.06 to -0.09 MPa |
| Methanol Recovery Temperature | 50 to 100 °C |
| Cyclization Reaction Time | 2 to 4 hours |
Glutamate Decarboxylase (GAD) Activity Assay
To study the inhibitory effects of Thiothiamine, a GAD activity assay can be performed. This protocol measures the rate of GABA production from glutamate.
Methodology:
-
Enzyme Source: Prepare a homogenate from tissue known to have GAD activity (e.g., brain tissue).
-
Reaction Mixture: Prepare a reaction buffer containing glutamate as the substrate.
-
Inhibition Study: Aliquot the enzyme source and pre-incubate with varying concentrations of Thiothiamine (or this compound) for a defined period.
-
Initiate Reaction: Add the glutamate substrate to start the reaction. Incubate at a controlled temperature (e.g., 40°C) for a set time (e.g., 60 minutes)[11].
-
Stop Reaction: Terminate the reaction, typically by heat inactivation or chemical means.
-
GABA Quantification: Measure the amount of GABA produced using a suitable analytical method, such as HPLC with derivatization or LC-MS.
-
Calculate Activity: GAD activity is expressed as the amount of GABA produced per unit time per amount of protein (e.g., μmol/min/mg protein)[11]. The inhibitory effect of Thiothiamine is determined by comparing the activity in its presence to a control without the inhibitor.
References
- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. BioOrganics [bioorganics.biz]
- 4. Thiothiamine | C12H16N4OS2 | CID 67530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vitamin B1 (Thiamine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN104140420A - Synthesis process of thiothiamine - Google Patents [patents.google.com]
- 11. Effects of the inhibitor of glutamate decarboxylase on the development and GABA accumulation in germinating fava beans under hypoxia-NaCl stress - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of Thiothiamine-13C3: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and purification of Thiothiamine-13C3, an isotopically labeled analog of Thiothiamine (B128582), for its application in research and drug development. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic workflow and relevant biological pathways.
Introduction
Thiothiamine, a sulfur-containing derivative of thiamine (B1217682) (Vitamin B1), is of significant interest in biomedical research. It is recognized as an impurity in thiamine preparations and has been investigated for its own biological activities, including potential neuroprotective and antioxidant effects.[1] The use of isotopically labeled compounds, such as this compound, is invaluable for a range of research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards for quantitative mass spectrometry. This guide provides a detailed methodology for the synthesis and purification of this compound to support these research endeavors.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the synthesis and final product characteristics of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₉¹³C₃H₁₆N₄OS₂ | [2][3] |
| Molecular Weight | 327.23 g/mol | [2] |
| Purity | >98% | [2] |
| Yield (unlabeled) | >76.7% | [4] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process. The following protocol is adapted from established methods for the synthesis of unlabeled Thiothiamine, with specific modifications for the introduction of the 13C3 label.[4] The proposed labeling strategy involves the use of a 13C-labeled precursor for the pyrimidine (B1678525) ring.
Proposed Synthetic Scheme
The synthesis commences with the formation of the pyrimidine moiety, incorporating the 13C3 label, followed by coupling with the thiazole (B1198619) ring precursor and subsequent cyclization and modification steps.
Experimental Protocol
Step 1: Synthesis of 13C3-labeled 4-Amino-5-(aminomethyl)-2-methylpyrimidine
The key to introducing the isotopic label is the use of a 13C3-labeled starting material. A plausible precursor is [1,2,3-13C3]-acetamidine hydrochloride, which can be synthesized from 13C-labeled precursors.
-
Preparation of 13C3-labeled Pyrimidine Precursor: React [1,2,3-13C3]-acetamidine hydrochloride with a suitable C4 synthon to form the pyrimidine ring. This reaction is typically carried out in the presence of a base.
-
Functional Group Manipulation: The resulting 13C3-labeled pyrimidine is then functionalized at the 5-position to introduce an aminomethyl group.
Step 2: Synthesis of the Thiazole Moiety
The thiazole component, 5-(2-hydroxyethyl)-4-methylthiazole, is synthesized separately.
-
Condensation Reaction: React thioacetamide (B46855) with 3-chloro-5-hydroxypentan-2-one in a suitable solvent.
-
Purification: The resulting thiazole derivative is purified by distillation or chromatography.
Step 3: Coupling and Cyclization to form this compound
-
Coupling Reaction: The 13C3-labeled pyrimidine derivative from Step 1 is reacted with the thiazole moiety from Step 2. This is typically an alkylation reaction where the aminomethylpyrimidine acts as the alkylating agent for the thiazole nitrogen.
-
Cyclization and Thionation: The coupled product undergoes intramolecular cyclization. A subsequent reaction with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, introduces the thione group to form this compound. A more direct route described in the patent literature involves the reaction of a cyclized intermediate with carbon disulfide.[4]
Step 4: Purification of this compound
-
Crude Product Isolation: The crude this compound is obtained by filtration after the final reaction step.[4]
-
Acid Dissolution and Decolorization: The crude product is dissolved in dilute hydrochloric acid. Activated carbon is added to the solution to decolorize it, followed by filtration.[4]
-
Neutralization and Crystallization: The filtrate is neutralized with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the purified this compound.[4]
-
Final Washing and Drying: The precipitated solid is filtered, washed with water, and dried under vacuum to yield the final product.
Visualization of Synthetic and Biological Pathways
Experimental Workflow for this compound Synthesis
The following diagram illustrates the key stages in the synthesis and purification of this compound.
References
Physical and chemical properties of Thiothiamine-13C3
An In-depth Technical Guide on the Physical and Chemical Properties of Thiothiamine-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the isotopically labeled form of Thiothiamine, a known impurity of Thiamine (Vitamin B1). As a stable isotope-labeled internal standard, this compound is a critical tool for researchers in metabolism studies, clinical mass spectrometry, and metabolomics, enabling precise quantification in complex biological matrices. Thiothiamine itself is noted for its biological activity, including the inhibition of glutamate (B1630785) decarboxylase, which leads to a decrease in gamma-aminobutyric acid (GABA) concentration in brain tissue[1]. This guide provides a comprehensive overview of the physical and chemical properties of this compound, details on relevant experimental protocols, and visualizations of its biological context and analytical application.
Physical and Chemical Properties
The core physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Data | Reference(s) |
| Chemical Name | 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione-13C3 | [1][2] |
| Synonyms | SB13C3; Thiamin Thiothiazolone-13C3; Thioxothiamine-13C3; Thiamine Impurity A-13C3 | [1][2] |
| Molecular Formula | C₉¹³C₃H₁₆N₄OS₂ | [1][2] |
| Molecular Weight | 299.39 g/mol | [1] |
| Appearance | Yellow Solid; Pale Beige to Light Brown Solid | [1][3] |
| Purity | >95% (HPLC) to >98% | [2][4] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | |
| Melting Point (unlabeled) | 238-239 °C | [3] |
| Solubility | DMSO (Slightly), Methanol (B129727) (Very Slightly, Heated) | [3][5] |
| Storage Conditions | Neat Solid: 2-8°C Refrigerator or -20°C | [1][6] |
| In Solvent: -80°C (6 months); -20°C (1 month) | [7][8] |
Experimental Protocols
While specific, detailed experimental protocols for this compound are proprietary to manufacturers, its primary application is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the accurate quantification of unlabeled Thiothiamine.
General Protocol for Quantification using Isotope Dilution LC-MS/MS
Isotope dilution mass spectrometry is the gold standard for quantitative analysis, leveraging a stable isotope-labeled compound as an internal standard to correct for matrix effects and variations during sample preparation and analysis.
Objective: To accurately quantify Thiothiamine in a biological sample (e.g., plasma, tissue homogenate).
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (the internal standard, IS) of a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare a series of calibration standards by spiking known concentrations of unlabeled Thiothiamine (the analyte) into a blank matrix (e.g., charcoal-stripped plasma).
-
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To a known volume of the sample (e.g., 100 µL), add a precise volume of the this compound internal standard solution. The amount of IS added should be comparable to the expected analyte concentration.
-
Perform protein precipitation by adding a solvent such as acetonitrile (B52724) or methanol (typically 3:1 or 4:1 volume ratio).
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis. The sample may be further concentrated by evaporation and reconstitution in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the prepared sample onto a suitable HPLC or UHPLC system, typically with a C18 reversed-phase column, to separate the analyte from other matrix components. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is common.
-
Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Define specific precursor-to-product ion transitions for both the unlabeled Thiothiamine and the this compound internal standard. Due to the ¹³C labels, the precursor and product ions of the IS will have a mass shift (typically +3 Da) compared to the analyte.
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Thiothiamine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
This method provides high accuracy and precision, as the chemically identical internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, effectively canceling out these matrix effects[9].
Visualizations
Biological Impact of Thiothiamine
Thiothiamine is an impurity of Thiamine and has been shown to inhibit glutamate decarboxylase, the enzyme responsible for converting glutamate to the inhibitory neurotransmitter GABA[1]. This interaction can disrupt the excitatory/inhibitory balance in neuronal tissue.
Caption: Biological role of Thiothiamine as an inhibitor of GABA synthesis.
Analytical Workflow using this compound
The use of this compound as an internal standard is fundamental to its role in research. The following diagram illustrates a typical workflow for quantitative analysis using isotope dilution mass spectrometry.
Caption: Workflow for Isotope Dilution Mass Spectrometry analysis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. BioOrganics [bioorganics.biz]
- 3. 299-35-4 CAS MSDS (THIOTHIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Thiamine-13C3 Hydrochloride | LGC Standards [lgcstandards.com]
- 5. THIOTHIAMINE | 299-35-4 [chemicalbook.com]
- 6. Vitamin Bâ hydrochloride (thiamine hydrochloride) (4,5,4-methyl-¹³Câ, 99%) CP 97% - Cambridge Isotope Laboratories, CLM-7667-0.005 [isotope.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Thiothiamine-13C3: Isotopic Purity and Enrichment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thiothiamine-13C3, focusing on its isotopic purity and enrichment levels. It is designed to be a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds. This document outlines the common methodologies for synthesis and analysis, presents available data on purity, and illustrates the metabolic context of thiamine (B1217682) and its derivatives.
Introduction to this compound
This compound is an isotopically labeled form of thiothiamine (B128582), where three carbon atoms in the molecule have been replaced with the stable isotope carbon-13. Thiothiamine itself is a known impurity and metabolite of thiamine (Vitamin B1). Labeled compounds like this compound are critical tools in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis by mass spectrometry. The precise knowledge of isotopic purity and enrichment is paramount for the accuracy and reliability of experimental results.
Quantitative Data on Isotopic Purity and Enrichment
The isotopic purity of this compound refers to the percentage of the compound that contains the desired isotopic label. The enrichment level specifies the percentage of the labeled atoms in the molecule that are the desired isotope (in this case, 13C). While detailed batch-specific certificates of analysis are proprietary, commercially available this compound is generally offered at high purity levels.
| Parameter | Reported Value | Source |
| Chemical Purity | >98% | Commercial Suppliers[1] |
| Isotopic Purity | Not explicitly specified for this compound, but related Thiamine-13C3 compounds are available with ≥99 atom % 13C. | Commercial Suppliers |
| Isotopic Enrichment | Not explicitly specified for this compound. | - |
Note: For rigorous quantitative studies, it is imperative for researchers to obtain batch-specific certificates of analysis from the supplier or to perform in-house validation to confirm isotopic purity and enrichment levels.
Synthesis of Thiothiamine
While a specific protocol for the synthesis of this compound is not publicly available, a general synthetic process for unlabeled thiothiamine has been described. The synthesis of the 13C3-labeled analog would involve the use of a 13C-labeled precursor in the appropriate step of the synthesis.
A patented synthesis process for thiothiamine involves the following key steps[2]:
-
Cyclization: Reaction of a substituted propionitrile (B127096) with acetamidine (B91507) hydrochloride in the presence of a base to form the pyrimidine (B1678525) ring.
-
Hydrolysis and Thionation: Subsequent hydrolysis and reaction with carbon disulfide to introduce the thione group.
-
Condensation: Condensation with a chloro-acetyl propanol (B110389) derivative to form the thiazole (B1198619) ring and complete the thiothiamine structure.
-
Purification: The crude product is then purified, typically by recrystallization, to yield the final product.
To introduce the 13C3 label, a suitably labeled precursor, such as a 13C-labeled acetamidine or a labeled propanol derivative, would be utilized in the synthesis.
Experimental Protocols for Determining Isotopic Purity and Enrichment
The determination of isotopic purity and enrichment of 13C-labeled compounds is predominantly accomplished using mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of isotopic labeling.
Caption: Experimental workflow for isotopic analysis.
Detailed Methodology: LC-MS for Isotopic Enrichment Analysis
Objective: To determine the isotopic enrichment of this compound.
Materials:
-
This compound sample
-
Unlabeled Thiothiamine analytical standard
-
LC-MS grade solvents (e.g., acetonitrile (B52724), water, formic acid)
-
High-resolution mass spectrometer (e.g., Orbitrap, TOF) coupled to a liquid chromatography system.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol/water).
-
Prepare a stock solution of the unlabeled thiothiamine standard at a known concentration.
-
Create a series of calibration standards by mixing the labeled and unlabeled stock solutions at different known ratios.
-
-
LC-MS Analysis:
-
Liquid Chromatography:
-
Inject the prepared samples and standards onto a suitable LC column (e.g., C18 reversed-phase).
-
Elute the analyte using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire full scan mass spectra over a relevant m/z range that includes the molecular ions of both labeled and unlabeled thiothiamine.
-
Ensure the mass resolution is sufficient to distinguish between the different isotopologues.
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of unlabeled thiothiamine (M+0) and the fully labeled this compound (M+3).
-
Integrate the peak areas for each isotopologue in the samples and standards.
-
Construct a calibration curve by plotting the ratio of the peak areas of the labeled to unlabeled species against the known concentration ratios of the standards.
-
Determine the isotopic enrichment of the this compound sample by comparing its measured peak area ratio to the calibration curve.
-
The isotopic distribution of the labeled compound can be further analyzed to determine the percentage of molecules that are fully labeled (M+3), partially labeled (M+1, M+2), or unlabeled (M+0).
-
Thiamine Metabolism Pathway
Thiothiamine is a metabolite of thiamine. Understanding the thiamine metabolic pathway is crucial for interpreting studies that use this compound as a tracer or internal standard.
Caption: Simplified thiamine metabolism pathway.
This pathway illustrates the conversion of thiamine into its active coenzyme form, thiamine diphosphate (ThDP), and its relationship to thiothiamine. Thiamine is first phosphorylated to thiamine monophosphate (ThMP) and then to ThDP. ThDP can be further phosphorylated to thiamine triphosphate (ThTP). Thiothiamine is formed through a metabolic conversion from thiamine.
Conclusion
This compound is a vital tool for researchers in various scientific disciplines. A thorough understanding of its isotopic purity and enrichment is critical for the integrity of experimental data. This guide has provided an overview of the available data, the general principles of its synthesis, and detailed methodologies for its analysis. The provided diagrams of the experimental workflow and the thiamine metabolism pathway serve to contextualize the application and significance of this isotopically labeled compound. For the most accurate and reliable results, researchers should always refer to batch-specific data and consider in-house validation of isotopic purity and enrichment.
References
A Technical Guide to Thiothiamine-13C3 for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thiothiamine-13C3, a stable isotope-labeled analog of Thiothiamine, for its application in laboratory settings. This document covers commercial supplier information, detailed technical specifications, a proposed metabolic pathway, and a comprehensive experimental protocol for its use as an internal standard in mass spectrometry-based quantification.
Introduction to Thiothiamine and its Isotopically Labeled Analog
Thiothiamine is recognized as an impurity and metabolite of Thiamine (B1217682) (Vitamin B1).[1] Its biological significance is highlighted by its ability to inhibit glutamate (B1630785) decarboxylase, thereby affecting the concentration of the neurotransmitter GABA in brain tissue.[1] The carbon-13 labeled version, this compound, serves as an invaluable tool in analytical and metabolic studies, primarily as an internal standard for accurate quantification of unlabeled Thiothiamine in complex biological matrices.
Commercial Suppliers and Technical Specifications
Several commercial suppliers offer this compound for laboratory use. While specific details such as isotopic enrichment should be confirmed by requesting a Certificate of Analysis (CoA) from the supplier, the following tables summarize the publicly available quantitative data.
Table 1: Commercial Suppliers of this compound
| Supplier | Website |
| BioOrganics | Not directly available |
| Clinivex | --INVALID-LINK-- |
| Pharmaffiliates | --INVALID-LINK--[1] |
| MedchemExpress | --INVALID-LINK--[2] |
Table 2: Technical Data of Commercially Available this compound
| Parameter | BioOrganics[3] | Pharmaffiliates[1] |
| Catalog Number | BO-38990 | PA STI 082880 |
| Molecular Formula | C₉¹³C₃H₁₆N₄OS₂ | C₉¹³C₃H₁₆N₄OS₂ |
| Molecular Weight | 327.23 g/mol | 299.39 g/mol |
| Purity | >98% | Information not available |
| Appearance | Data Not Available | Yellow Solid |
| Storage Conditions | Data Not Available | 2-8°C Refrigerator |
| Shipping Conditions | Data Not Available | Ambient |
| Isotopic Enrichment | Please Enquire | Please Enquire |
Note: Researchers should always request a lot-specific Certificate of Analysis from the supplier to obtain precise data on purity and isotopic enrichment.
Proposed Metabolic Pathway of Thiothiamine
The metabolic fate of Thiothiamine is not as extensively characterized as that of Thiamine. However, based on the metabolism of analogous compounds and the known pathways of Thiamine, a plausible metabolic pathway can be proposed.[4][5] Thiothiamine, being an analog of Thiamine, is likely to undergo enzymatic transformations targeting its pyrimidine (B1678525) and thiazole (B1198619) rings.
Experimental Protocol: Quantification of Thiothiamine in Biological Samples using Isotope Dilution Mass Spectrometry
This section outlines a detailed methodology for the quantification of Thiothiamine in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard. This protocol is adapted from established methods for Thiamine quantification.[6][7][8][9]
Materials and Reagents
-
Thiothiamine standard (unlabeled)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Thiothiamine and this compound in methanol to prepare individual primary stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of unlabeled Thiothiamine by serial dilution of the primary stock solution with 50% methanol.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with 50% methanol.
-
Sample Preparation
The following workflow illustrates the sample preparation procedure.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 3: LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Thiothiamine: m/z 297.1 -> 122.1 (Quantifier), 297.1 -> 148.1 (Qualifier) This compound: m/z 300.1 -> 125.1 (Quantifier) |
Note: The exact m/z values for MRM transitions should be optimized by direct infusion of the analytical standards.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the unlabeled Thiothiamine to the this compound internal standard against the concentration of the working standard solutions.
-
Quantification: Determine the concentration of Thiothiamine in the biological samples by interpolating the peak area ratios from the calibration curve.
Logical Relationship for Use as an Internal Standard
The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BioOrganics [bioorganics.biz]
- 4. METABOLISM OF THIAMINE AND ITS RELATED COMPOUNDS : (II) METABOLISM OF THIOTHIAMINE-ANALOGOUS COMPOUNDS : (2) METABOLISM OF DESOXYMETHYL-THIOTHIAMINE [jstage.jst.go.jp]
- 5. Thiamine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of an Isotope Dilution Mass Spectrometry Method for Accurate Determination of Thiamine in Diverse Food Matrices | Semantic Scholar [semanticscholar.org]
- 8. US20180340209A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]
- 9. A single-step method for simultaneous quantification of thiamine and its phosphate esters in whole blood sample by ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Isotopic Landscape: A Technical Guide to Thiothiamine-13C3 for Academic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Thiothiamine-13C3, a stable isotope-labeled analog of thiamine (B1217682), for its application in academic and industrial research. This document details its availability, pricing landscape, and core technical applications, including its role in metabolic research and as a tracer in elucidating complex biological pathways.
Price and Availability of this compound
The procurement of this compound for research purposes typically involves sourcing from specialized chemical suppliers. Pricing is often not publicly listed and is available upon request, contingent on the desired quantity, purity, and isotopic enrichment. Researchers are advised to contact these vendors directly for quotations.
Table 1: Key Suppliers of this compound
| Supplier | Website | Contact for Pricing | Notes |
| Clinivex | --INVALID-LINK-- | Inquiry Required | Offers a range of reference standards.[1] |
| BioOrganics | --INVALID-LINK-- | Inquiry Required | Provides custom isotope labeling services.[2] |
| Pharmaffiliates | --INVALID-LINK-- | Inquiry Required | Specializes in pharmaceutical impurities and stable isotopes.[3] |
| MedchemExpress | --INVALID-LINK-- | Inquiry Required | Supplies a wide array of research chemicals and labeled compounds. |
Table 2: Technical Specifications of this compound
| Parameter | Specification | Source |
| Molecular Formula | C₉¹³C₃H₁₆N₄OS₂ | [2] |
| Molecular Weight | ~299.39 g/mol | [3] |
| Isotopic Enrichment | Typically >98% for 13C | [2] |
| Chemical Purity | >98% | [2] |
| Appearance | Yellow Solid | [3] |
| Storage Conditions | 2-8°C Refrigerator | [3] |
| Key Synonyms | 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione-13C3, SB13C3, Thiamin Thiothiazolone-13C3 | [2][3] |
Experimental Protocols and Applications
This compound serves as a crucial tool in metabolic research, primarily through stable isotope tracing studies. These experiments allow researchers to track the metabolic fate of thiamine and its derivatives within biological systems.
General Protocol for Stable Isotope Tracing with this compound in Cell Culture
This protocol outlines a generalized workflow for utilizing this compound to trace thiamine metabolism in a cellular model.
-
Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency in standard growth medium.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, sterile water).
-
Replace the standard growth medium with a medium containing a known concentration of this compound.
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for uptake and metabolism of the labeled compound.
-
-
Metabolite Extraction:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis by Mass Spectrometry:
-
Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Monitor for the incorporation of the 13C label into thiamine and its downstream metabolites, such as thiamine pyrophosphate (TPP).
-
-
Data Analysis:
-
Determine the isotopic enrichment in the metabolites of interest.
-
Calculate the fractional contribution of the tracer to the metabolite pools to understand the dynamics of thiamine metabolism.
-
Synthesis of Thiothiamine
The synthesis of thiothiamine, and by extension its isotopically labeled form, is a multi-step process. A general overview of a common synthetic route is as follows:
-
Pyrimidine (B1678525) Moiety Synthesis: The synthesis often begins with the construction of the pyrimidine ring system. This can be achieved through the reaction of an appropriate amidine with a β-dicarbonyl compound.
-
Thiazole (B1198619) Ring Formation: The thiazole portion of the molecule is typically synthesized separately and then coupled to the pyrimidine moiety.
-
Coupling and Thionation: The pyrimidine and thiazole intermediates are coupled, and a subsequent thionation step is performed to introduce the sulfur atom at the 2-position of the thiazole ring, yielding thiothiamine. For this compound, 13C-labeled precursors would be introduced at the appropriate steps in the synthesis.
Signaling Pathways and Regulatory Mechanisms
Thiamine, in its active form thiamine pyrophosphate (TPP), is a critical cofactor for numerous enzymes involved in central carbon metabolism. Its intracellular concentration is tightly regulated, in part by riboswitches in bacteria, fungi, and plants.
The TPP Riboswitch
The TPP riboswitch is a non-coding RNA element found in the 5' untranslated region of mRNAs for thiamine biosynthesis and transport genes.[1][2][4][5] It directly binds to TPP, and this binding event induces a conformational change in the RNA structure, leading to the regulation of gene expression.[2][4]
Caption: TPP Riboswitch gene regulation mechanism.
Experimental Workflow for Stable Isotope Tracing
The following diagram illustrates a typical workflow for a stable isotope tracing experiment using this compound.
Caption: Workflow for stable isotope tracing experiments.
References
- 1. scilit.com [scilit.com]
- 2. TPP riboswitch - Wikipedia [en.wikipedia.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. TPP [riboswitch.ribocentre.org]
- 5. Exploring the structure, function of thiamine pyrophosphate riboswitch, and designing small molecules for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety data sheet (SDS) and handling guidelines for Thiothiamine-13C3
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data and handling guidelines for Thiothiamine-13C3. Due to the limited availability of a specific Safety Data Sheet (SDS) for the isotopically labeled compound, this guide incorporates data from the unlabeled analog, Thiothiamine, and related compounds such as Thiamine Hydrochloride. It is intended to provide a thorough understanding of the compound's characteristics, potential hazards, and recommended handling procedures for research and development purposes.
Chemical and Physical Properties
This compound is a stable isotope-labeled analog of Thiothiamine, which is an impurity of Thiamine (Vitamin B1). The isotopic labeling makes it a valuable tool in metabolic research and as an internal standard in analytical studies.
| Property | Value | Source |
| Chemical Name | 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione-13C3 | [1] |
| Synonyms | SB13C3; Thiamin Thiothiazolone-13C3; Thiothiamin-13C3; 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-4-thiazoline-2-thione-13C3; Thioxothiamine-13C3; Thiamine Impurity A-13C3 | [1][2] |
| Molecular Formula | C₉¹³C₃H₁₆N₄OS₂ | [1][2] |
| Molecular Weight | 299.39 g/mol | [1] |
| Appearance | Yellow Solid | [1] |
| Purity | >98% | [2] |
| Storage Conditions | 2-8°C Refrigerator | [1] |
| CAS Number | Not Available (NA) | [1][2] |
Safety and Hazard Information
Hazard Classification (Based on Analogs):
| Hazard | Classification | Precautionary Statements | Source |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. P264, P280, P305+P351+P338, P337+P313 | [3][4] |
| Acute Toxicity (Oral) | No data available for Thiothiamine. For Thiamine HCl: LD50 Rat: 3710 mg/kg; LD50 Mouse: 8224 mg/kg | [5] | |
| Skin Corrosion/Irritation | No data available. Not expected to be a significant hazard. | P264: Wash skin thoroughly after handling. | [5] |
| Respiratory/Skin Sensitization | No data available. | Avoid inhalation of dust. | [5] |
| Carcinogenicity/Mutagenicity | No data available. | No classification. | [5] |
GHS Pictogram (for unlabeled analog):
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are crucial to ensure the safety of laboratory personnel. The following guidelines are based on standard practices for handling chemical compounds of this nature.
| Guideline | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release and Disposal
| Aspect | Procedure |
| Accidental Release | Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. For large spills, evacuate the area and follow emergency procedures. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways. |
Biological Activity and Experimental Protocols
Thiothiamine is known to inhibit the activity of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[1] This makes this compound a useful tool for studying GABAergic neurotransmission.
Signaling Pathway: GABA Synthesis and Inhibition by Thiothiamine
Caption: Inhibition of GABA synthesis by this compound.
Representative Experimental Protocol: In Vitro Glutamate Decarboxylase (GAD) Inhibition Assay
This protocol is a representative method adapted from commercially available GAD activity assay kits and can be used to assess the inhibitory potential of this compound. The assay measures the amount of GABA produced from glutamate by GAD.
Materials:
-
Recombinant GAD enzyme
-
L-Glutamic acid (substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
This compound (inhibitor)
-
Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.2)
-
Detection Reagent (e.g., a fluorometric or colorimetric probe for GABA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer).
-
Prepare working solutions of GAD enzyme, L-glutamic acid, and PLP in assay buffer.
-
Prepare a series of dilutions of this compound to determine the IC50 value.
-
-
Assay Reaction:
-
To the wells of a 96-well microplate, add:
-
Assay Buffer
-
PLP solution
-
GAD enzyme solution
-
This compound solution (or vehicle control)
-
-
Pre-incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the L-glutamic acid solution to each well.
-
-
Detection:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagent to each well and incubate as required by the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the signal (fluorescence or absorbance) using a microplate reader.
-
Calculate the percentage of GAD inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Caption: Workflow for an in vitro GAD inhibition assay.
Conclusion
This compound is a valuable research tool for studying GABAergic pathways. While a specific SDS is not available, the safety and handling guidelines for its unlabeled analog, Thiothiamine, and related compounds provide a strong basis for safe laboratory practices. Researchers should adhere to the recommended PPE and handling procedures outlined in this guide. The provided experimental protocol offers a framework for investigating the inhibitory effects of this compound on glutamate decarboxylase. As with any chemical, it is imperative to handle this compound with care and in accordance with established laboratory safety protocols.
References
The Metabolic Fate of Thiothiamine in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiothiamine (B128582), a thiamine (B1217682) analog characterized by the substitution of a sulfur atom for an oxygen in the thiazole (B1198619) ring, presents a unique case study in vitamin analog metabolism. While its structural similarity to thiamine suggests potential interactions with thiamine-dependent pathways, the precise metabolic fate of thiothiamine in mammalian cells is not extensively documented. This technical guide synthesizes the available information on thiamine metabolism as a framework to hypothesize and explore the metabolic journey of thiothiamine. We delve into its probable cellular uptake, enzymatic conversion, and eventual excretion, providing detailed experimental protocols for researchers to investigate these processes. Furthermore, this guide presents signaling pathways and experimental workflows in a visually accessible format using Graphviz DOT language, and summarizes key quantitative data in structured tables. This document aims to be a foundational resource for researchers in nutrition, pharmacology, and drug development interested in the nuanced metabolism of thiamine analogs.
Introduction to Thiamine Metabolism
Thiamine (Vitamin B1) is an essential water-soluble vitamin that plays a critical role in cellular metabolism. In its active form, thiamine pyrophosphate (TPP), it serves as a crucial cofactor for several key enzymes involved in carbohydrate and amino acid metabolism.[1] Understanding the metabolic pathway of thiamine is fundamental to elucidating the fate of its analogs, such as thiothiamine.
The metabolic journey of thiamine in mammalian cells can be summarized in three main stages:
-
Cellular Uptake: Thiamine is transported into cells via specific high-affinity thiamine transporters, primarily THTR1 (SLC19A2) and THTR2 (SLC19A3).[2][3] At higher concentrations, passive diffusion may also play a role.[4]
-
Phosphorylation: Once inside the cell, thiamine is converted to its active form, thiamine pyrophosphate (TPP), by the enzyme thiamine pyrophosphokinase (TPK1). This reaction requires ATP as a phosphate (B84403) donor.[5]
-
Cofactor Utilization and Catabolism: TPP is utilized as a cofactor by enzymes such as pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.[1] Thiamine and its metabolites are eventually excreted in the urine.[4]
The Metabolic Journey of Thiothiamine: A Putative Pathway
Based on the known metabolism of thiamine and its analogs, we can propose a putative metabolic pathway for thiothiamine in mammalian cells.
Cellular Uptake of Thiothiamine
Given its structural similarity to thiamine, thiothiamine is likely a substrate for the thiamine transporters THTR1 and THTR2. It is expected to act as a competitive inhibitor of thiamine uptake. The binding affinity of thiothiamine for these transporters is a critical parameter that requires experimental determination.
Intracellular Conversion of Thiothiamine
Following cellular uptake, thiothiamine is a potential substrate for thiamine pyrophosphokinase (TPK1). TPK1 may catalyze the conversion of thiothiamine to thiothiamine pyrophosphate (ThTPP). The efficiency of this conversion, represented by the kinetic parameters Km and Vmax, will determine the extent to which ThTPP can accumulate in the cell and potentially interfere with TPP-dependent enzymes. It is also possible that thiothiamine or its phosphorylated form is a substrate for other cellular enzymes, leading to its metabolic degradation.
Catabolism and Excretion
Studies in rats have identified a key urinary metabolite of thiothiamine as 2-mercapto-4-methyl-5-β-hydroxyethylthiazole. This suggests that a primary metabolic fate of thiothiamine involves the cleavage of the methylene (B1212753) bridge connecting the pyrimidine (B1678525) and thiazole rings. The enzymatic machinery responsible for this cleavage in mammalian cells remains to be elucidated. The resulting thiazole and pyrimidine moieties likely undergo further modification before being excreted.
Quantitative Data on Thiothiamine Metabolism
The following tables summarize the known quantitative data for thiamine and its analogs, and highlight the key parameters that need to be determined for thiothiamine.
Table 1: Thiamine Transporter Affinities
| Compound | Transporter | Km / Ki (µM) | Cell Type/System |
| Thiamine | THTR1 | 2.5[6] | Human erythrocytes |
| Thiamine | THTR2 | 0.027[6] | Human erythrocytes |
| Thiothiamine | THTR1 | To be determined | |
| Thiothiamine | THTR2 | To be determined | |
| Amprolium (analog) | Thiamine Transporter | Similar to thiamine[7] | Rat brain |
Table 2: Kinetic Parameters for Thiamine Pyrophosphokinase (TPK1)
| Substrate/Inhibitor | Km (µM) | Vmax (nmol/mg/min) | Ki (µM) | Enzyme Source |
| Thiamine | 0.12[5] | 60[5] | - | Mouse (recombinant) |
| Pyrithiamine (analog) | - | - | 2-3[8] | - |
| Oxythiamine (analog) | - | - | 4200[8] | - |
| Thiothiamine | To be determined | To be determined | To be determined |
Experimental Protocols
This section provides detailed methodologies for key experiments to elucidate the metabolic fate of thiothiamine.
Protocol for Determining Thiothiamine Uptake via Thiamine Transporters
This protocol describes a competitive binding assay to determine the affinity of thiothiamine for thiamine transporters.
Objective: To determine the inhibition constant (Ki) of thiothiamine for thiamine transporters THTR1 and THTR2.
Principle: This assay measures the ability of unlabeled thiothiamine to compete with a radiolabeled thiamine ([3H]-thiamine) for binding to thiamine transporters expressed in mammalian cells.
Materials:
-
Mammalian cell line overexpressing THTR1 or THTR2 (e.g., HEK293 or CHO cells)
-
[3H]-thiamine (specific activity >10 Ci/mmol)
-
Unlabeled thiothiamine
-
Unlabeled thiamine
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the THTR1 or THTR2-expressing cells to confluence in 24-well plates.
-
Assay Preparation:
-
Prepare a stock solution of [3H]-thiamine in assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).
-
Prepare serial dilutions of unlabeled thiothiamine and unlabeled thiamine (for positive control) in the assay buffer.
-
-
Binding Assay:
-
Wash the cells twice with ice-cold PBS.
-
Add 200 µL of assay buffer containing a fixed concentration of [3H]-thiamine (typically at its Km value) and varying concentrations of unlabeled thiothiamine to each well.
-
For total binding, add only [3H]-thiamine.
-
For non-specific binding, add [3H]-thiamine and a high concentration of unlabeled thiamine (e.g., 1 mM).
-
Incubate the plates at 37°C for a predetermined time to reach binding equilibrium (e.g., 15-30 minutes).
-
-
Termination and Lysis:
-
Aspirate the assay buffer and wash the cells three times with ice-cold PBS to remove unbound radioactivity.
-
Lyse the cells by adding 200 µL of 0.1 M NaOH to each well and incubate for 30 minutes at room temperature.
-
-
Quantification:
-
Transfer the cell lysate to scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of thiothiamine.
-
Determine the IC50 value (the concentration of thiothiamine that inhibits 50% of the specific binding of [3H]-thiamine).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-thiamine and Kd is its dissociation constant.
-
Protocol for Determining Kinetic Parameters of TPK1 with Thiothiamine
This protocol describes a continuous spectrophotometric assay to determine the Km and Vmax of TPK1 for thiothiamine.
Objective: To determine the Michaelis-Menten constants (Km and Vmax) of TPK1 with thiothiamine as a substrate.
Principle: The activity of TPK1 can be coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The reaction sequence is as follows:
-
Thiothiamine + ATP --TPK1--> Thiothiamine-PP + AMP
-
AMP + ATP --Myokinase--> 2 ADP
-
ADP + Phosphoenolpyruvate --Pyruvate Kinase--> ATP + Pyruvate
-
Pyruvate + NADH + H+ --Lactate Dehydrogenase--> Lactate + NAD+
Materials:
-
Purified recombinant TPK1
-
Thiothiamine
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Myokinase
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing all components except thiothiamine in the assay buffer. The final concentrations should be optimized but typical concentrations are: 2 mM ATP, 1 mM PEP, 0.2 mM NADH, 10 U/mL PK, 10 U/mL LDH, and 5 U/mL myokinase.
-
Assay:
-
Add the reaction mixture to a cuvette and place it in the spectrophotometer.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding varying concentrations of thiothiamine.
-
Monitor the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).
-
Plot V0 against the thiothiamine concentration.
-
Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression to determine the Km and Vmax values.
-
Protocol for Quantification of Thiothiamine and its Metabolites by HPLC
This protocol describes a method for the separation and quantification of thiothiamine and its primary urinary metabolite, 2-mercapto-4-methyl-5-β-hydroxyethylthiazole, using high-performance liquid chromatography (HPLC) with fluorescence detection.
Objective: To quantify the levels of thiothiamine and its major metabolite in biological samples (e.g., urine, cell lysates).
Principle: Thiamine and its analogs can be derivatized with potassium ferricyanide (B76249) in an alkaline solution to form highly fluorescent thiochrome (B1210408) derivatives. These derivatives can be separated by reverse-phase HPLC and quantified using a fluorescence detector.
Materials:
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
-
Thiothiamine standard
-
2-mercapto-4-methyl-5-β-hydroxyethylthiazole standard (if available, otherwise identification is based on retention time and mass spectrometry)
-
Potassium ferricyanide
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (HPLC grade)
-
Phosphate buffer
-
Trichloroacetic acid (TCA) for sample preparation
Procedure:
-
Sample Preparation:
-
Urine: Centrifuge the urine sample to remove any precipitate. Dilute the supernatant with water as needed.
-
Cell Lysates: Homogenize cells in 10% TCA. Centrifuge to precipitate proteins. The supernatant can be used for analysis.
-
-
Derivatization:
-
To 100 µL of the sample or standard, add 10 µL of 1% potassium ferricyanide in 15% NaOH.
-
Vortex briefly and let the reaction proceed for 2 minutes in the dark.
-
Stop the reaction by adding 20 µL of 1 M phosphoric acid.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of methanol and phosphate buffer (e.g., 50 mM, pH 7.0). The exact gradient will need to be optimized for the separation of thiothiamine-thiochrome and its metabolite's thiochrome derivative.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at ~365 nm and emission at ~435 nm (these wavelengths may need optimization for the specific thiochrome derivatives).
-
-
Quantification:
-
Generate a standard curve by running known concentrations of derivatized thiothiamine and its metabolite.
-
Quantify the analytes in the samples by comparing their peak areas to the standard curve.
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed metabolic pathway of thiothiamine and the experimental workflow for its analysis.
Conclusion
The metabolic fate of thiothiamine in mammalian cells is a compelling area of research with implications for nutrition and pharmacology. While direct experimental data on thiothiamine is limited, the well-established metabolic pathway of thiamine provides a robust framework for investigation. This technical guide offers a putative metabolic pathway for thiothiamine, detailed experimental protocols to test these hypotheses, and a summary of the key quantitative parameters that need to be determined. By systematically applying these methodologies, researchers can elucidate the binding affinities, enzymatic kinetics, and metabolic breakdown of thiothiamine, contributing to a deeper understanding of thiamine analog metabolism and its potential biological effects. The provided diagrams and tables serve as valuable tools for visualizing complex information and guiding future research in this area.
References
- 1. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 2. THTR2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. Relative contribution of THTR-1 and THTR-2 in thiamin uptake by pancreatic acinar cells: studies utilizing Slc19a2 and Slc19a3 knockout mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiamine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases [mdpi.com]
- 7. Inhibition of thiamine transport across the blood-brain barrier in the rat by a chemical analogue of the vitamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Thiamine and Its Impurities in Cellular Metabolism: A Technical Guide
Abstract: Thiamine (Vitamin B1), a critical water-soluble vitamin, is indispensable for cellular metabolism. Its biologically active form, thiamine pyrophosphate (TPP), functions as an essential coenzyme for multiple enzymes central to carbohydrate, lipid, and amino acid metabolism.[1] Thiamine deficiency can lead to severe metabolic disturbances, including impaired glucose metabolism, mitochondrial dysfunction, and lactic acidosis, culminating in significant pathologies such as beriberi and Wernicke-Korsakoff syndrome.[2] Beyond its coenzymatic functions, thiamine and its derivatives are implicated in non-coenzymatic roles, including the regulation of gene expression and stress signaling pathways.[3] In the context of drug development and manufacturing, the purity of thiamine is paramount, as process-related impurities can compromise the safety and efficacy of therapeutic formulations.[4][5] This technical guide provides an in-depth examination of thiamine's metabolic roles, detailed experimental protocols for its analysis, and a discussion on the impact of its impurities, tailored for researchers, scientists, and drug development professionals.
Thiamine Uptake and Activation
Thiamine cannot be synthesized by mammals and must be obtained from dietary sources.[3] Its absorption in the small intestine occurs via a dual-mechanism: a saturable, carrier-mediated process at low physiological concentrations (< 2 μM) and passive diffusion at higher concentrations.[6][7] Specific transporter proteins, including Thiamine Transporter-1 (ThTr1, encoded by the SLC19A2 gene) and ThTr2 (SLC19A3), facilitate its entry into cells.[7][8]
Once inside the cytosol, free thiamine is phosphorylated to its active coenzyme form, Thiamine Pyrophosphate (TPP), also known as thiamine diphosphate (TDP). This ATP-dependent reaction is catalyzed by the enzyme thiamine pyrophosphokinase-1 (TPK1).[9][10] TPP is the most abundant form, constituting about 80% of total bodily thiamine.[10] Further phosphorylation can yield thiamine monophosphate (ThMP) and thiamine triphosphate (ThTP), which may have roles in nerve signal transduction.[9][11]
Coenzymatic Role of Thiamine Pyrophosphate (TPP)
TPP is an indispensable coenzyme for over 20 enzymes that catalyze crucial reactions in central metabolism, primarily involving the decarboxylation of α-keto acids and the transfer of two-carbon units.[3][12]
Carbohydrate Metabolism
TPP is a critical link between glycolysis and the citric acid cycle and is a key component of the pentose phosphate pathway (PPP).
-
Pyruvate Dehydrogenase Complex (PDC): This mitochondrial enzyme complex catalyzes the conversion of pyruvate to acetyl-CoA, the primary entry point for carbohydrates into the citric acid cycle.[10] Thiamine deficiency impairs PDC activity, leading to pyruvate accumulation and its subsequent conversion to lactate, which can cause lactic acidosis.[2][13]
-
α-Ketoglutarate Dehydrogenase Complex (α-KGDH): A key regulatory enzyme within the citric acid cycle, α-KGDH catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[10][14] Its impairment disrupts cellular energy production.[10]
-
Transketolase (TKT): A TPP-dependent enzyme in the non-oxidative branch of the pentose phosphate pathway. TKT is vital for the synthesis of pentose sugars, required for nucleotide production, and for generating NADPH, a key cellular reductant.[13][15]
Branched-Chain Amino Acid Metabolism
-
Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex: TPP is a cofactor for the BCKDH complex, which is involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).[14][15]
Non-Coenzymatic Functions
Recent evidence suggests that thiamine derivatives also have non-coenzymatic roles.[3]
-
Gene Regulation: In microorganisms and plants, TPP can bind to specific mRNA structures called riboswitches, regulating the expression of genes involved in thiamine biosynthesis and transport.[3][9]
-
Stress Response and Signaling: Thiamine triphosphate (TTP) and adenosine thiamine triphosphate (AThTP) accumulate in cells under conditions of stress, such as carbon or nitrogen deficiency.[2][9] TTP may be involved in signaling pathways by phosphorylating proteins and has been shown to activate voltage-gated chloride channels.[9]
Thiamine Impurities in Pharmaceutical Formulations
The chemical synthesis of thiamine for pharmaceutical use can result in the formation of process-related impurities.[4] The presence of these impurities, even in minute amounts, can alter the drug's bioavailability, interfere with its intended function, or cause adverse side effects.[4] Regulatory bodies like the European Pharmacopoeia (EP) establish strict limits for these impurities to ensure drug safety and efficacy.[4]
One notable example is Thiamine EP Impurity H , chemically known as Thiamine Thiocarbamate. It is a process-related impurity that has no therapeutic value and must be tightly controlled during manufacturing.[4]
Table 1: Common Thiamine Impurities
| Impurity Name | Chemical Name | CAS Number | Notes |
|---|---|---|---|
| Thiamine Disulfide | N,N'-[Dithiobis[2-(2-hydroxyethyl)-1-methylvinylene]]bis[N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]formamide] | 67-16-3 | An oxidation product of thiamine. |
| Thiamine EP Impurity H | Thiamine Thiocarbamate | N/A | A process-related impurity formed during synthesis.[4] |
Data sourced from available chemical supplier information and literature.[4][]
Experimental Protocols and Methodologies
Accurate quantification of thiamine status and the detection of impurities are critical for both clinical diagnostics and pharmaceutical quality control.
Functional Assay: Erythrocyte Transketolase Activity (ETKA)
The ETKA assay is a functional test that assesses thiamine status by measuring the activity of the TPP-dependent enzyme transketolase in red blood cells.[10][17]
Principle: In thiamine deficiency, the transketolase enzyme is undersaturated with its TPP coenzyme. The assay measures the enzyme's basal activity and its stimulated activity after the in-vitro addition of exogenous TPP. The degree of stimulation, known as the "TPP effect" or Erythrocyte Transketolase Activity Coefficient (ETKAC), is proportional to the degree of deficiency.[10][18]
Brief Protocol:
-
Hemolysate Preparation: Collect a whole blood sample (heparinized). Isolate erythrocytes by centrifugation, wash with saline, and lyse the cells with deionized water to release the enzymes.
-
Reaction Setup: Prepare two sets of reaction mixtures for each sample. One for basal activity and one for stimulated activity (with added TPP). The reaction mixture contains ribose-5-phosphate as the substrate and a coupling system of enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase) and NADH.
-
Kinetic Measurement: Initiate the reaction by adding the hemolysate. Monitor the rate of NADH oxidation by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: Calculate the ETKAC using the following formula: ETKAC = (Stimulated Activity Rate) / (Basal Activity Rate)[18]
Table 2: Interpretation of ETKAC Values
| ETKAC Value | Thiamine Status |
|---|---|
| 1.00 - 1.15 | Normal / Adequate |
| 1.15 - 1.25 | Marginal Deficiency |
| > 1.25 | Severe Deficiency |
Note: Cut-off values may vary slightly between laboratories. Sourced from general biochemical literature.
References
- 1. Vitamin B1 (Thiamine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. [Thiamine and its derivatives in the regulation of cell metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blog Details [chemicea.com]
- 5. nbinno.com [nbinno.com]
- 6. Thiamine intestinal transport and related issues: recent aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of thiamine uptake by human colonocytes: studies with cultured colonic epithelial cell line NCM460 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. SMPDB [smpdb.ca]
- 12. researchgate.net [researchgate.net]
- 13. Thiamine (Vitamin B1)—An Essential Health Regulator [mdpi.com]
- 14. thiamine.dnr.cornell.edu [thiamine.dnr.cornell.edu]
- 15. mdpi.com [mdpi.com]
- 17. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 18. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Unseen: An In-depth Technical Guide to the Biological Significance of Thiamine Impurities
For Researchers, Scientists, and Drug Development Professionals
Thiamine (B1217682) (Vitamin B1), a cornerstone of cellular metabolism, is not always the pure entity we assume it to be in pharmaceutical preparations and research materials. A hidden world of impurities—byproducts of synthesis, degradation products, and structural analogs—exists alongside the active vitamin. While often present in trace amounts, these impurities can exert significant and sometimes confounding biological effects, influencing experimental outcomes, drug efficacy, and even patient safety. This technical guide delves into the core of thiamine impurities, providing a comprehensive overview of their identity, formation, biological significance, and the analytical methodologies required for their detection and control.
Classification and Genesis of Thiamine Impurities
Thiamine impurities can be broadly categorized based on their origin:
-
Process-Related Impurities: These are substances formed during the synthesis of thiamine. They can include unreacted starting materials, intermediates, or byproducts of side reactions. Their presence and concentration are highly dependent on the specific manufacturing process.
-
Degradation Impurities: Thiamine is susceptible to degradation under various conditions such as heat, light, and changes in pH. This degradation can lead to the formation of several impurities, altering the stability and potency of thiamine-containing products.
-
Structural Analogs: These are compounds with a close structural resemblance to thiamine. They can be introduced as contaminants or may be formed through side reactions during synthesis.
A logical breakdown of the origins of thiamine impurities is presented below.
Caption: Origin of Thiamine Impurities.
Key Thiamine Impurities and Their Biological Impact
Several thiamine impurities have been identified and characterized, some with notable biological activities. The European Pharmacopoeia (EP) lists several specified impurities that require monitoring in pharmaceutical-grade thiamine.
| Impurity Name | EP Designation | Type | Chemical Name | Biological Significance |
| Oxythiamine (B85929) | - | Structural Analog | 5-(2-Hydroxyethyl)-4-methyl-3-[(4-hydroxypyrimidin-2-yl)methyl]thiazolium | Potent thiamine antagonist; inhibits thiamine-dependent enzymes like transketolase. |
| Thiamine Disulfide | - | Degradation | Bis(3-((4-amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-hydroxyethyl)thiazol-3-ium) disulfide | Modulates cellular redox state; can be reduced to thiamine in vivo. |
| Thiochrome | - | Degradation | 2,7-Dimethyl-3,4-dihydro-2H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-ol | Fluorescent oxidation product; exhibits antioxidant properties. |
| Thiamine Sulfate Ester | Impurity A | Process/Degradation | 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(sulfonatooxy)ethyl]thiazolium | Biological activity not extensively studied, but its presence is controlled. |
| Beclotiamine | Impurity C | Process | 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-chloroethyl)-4-methylthiazolium | Limited data on specific biological effects, monitored as a process impurity. |
| Thioxothiamine | Impurity E | Process/Degradation | 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methylthiazole-2(3H)-thione | Biological activity not well-characterized. |
| Thiamine Related Compound G | Impurity G | Process | 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methylthiazol-5-yl]ethanol | Limited toxicological data available. |
| Thiamine Thiocarbamate | Impurity H | Process | (4-amino-2-methylpyrimidin-5-yl)methyl N-[3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-2-yl]carbamate | Potential to interfere with thiamine's function due to structural similarity.[1] |
Oxythiamine: The Classic Thiamine Antagonist
Oxythiamine is one of the most well-studied thiamine impurities. Its biological significance lies in its ability to act as a competitive inhibitor of thiamine. Once in the body, oxythiamine is pyrophosphorylated to oxythiamine pyrophosphate (OTPP), which then competes with thiamine pyrophosphate (TPP) for binding to TPP-dependent enzymes.
A key target of OTPP is transketolase , a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). By inhibiting transketolase, oxythiamine disrupts the non-oxidative branch of the PPP, leading to a reduction in the synthesis of ribose-5-phosphate, a precursor for nucleotide biosynthesis. This inhibitory effect has been shown to induce cell apoptosis and suppress tumor cell growth in various cancer models.[2]
The inhibitory effect of oxythiamine on cancer cell viability has been quantified in several studies. For example, in MIA PaCa-2 human pancreatic cancer cells, oxythiamine exhibited an IC50 of 14.95 μM.[3] The IC50 for the inhibition of rat liver transketolase by oxythiamine is approximately 0.2 μM.
The signaling pathway illustrating the mechanism of oxythiamine's anti-proliferative effect is depicted below.
Caption: Oxythiamine's Mechanism of Action.
Thiamine Disulfide: A Redox-Active Impurity
Thiamine disulfide is a degradation product formed by the oxidation of thiamine. Its biological significance is linked to its role in cellular redox homeostasis. Thiamine disulfide can be reduced back to two molecules of thiamine within the cell by thiol-containing compounds like glutathione (B108866) and the thioredoxin system. This conversion suggests that thiamine disulfide could act as a prodrug, delivering thiamine in a sustained manner.
Furthermore, studies have shown that thiamine disulfide derivatives can modulate the activity of thiol redox enzymes, such as thioredoxin reductase. By influencing the cellular redox state, these compounds may exert protective effects against oxidative stress.
Caption: Role of Thiamine Disulfide in Redox Regulation.
Thiochrome: The Fluorescent Antioxidant
Thiochrome is a yellow, fluorescent compound formed from the oxidation of thiamine in alkaline conditions. While often considered a degradation product, research suggests it possesses antioxidant properties.[4][5] Thiochrome can participate in redox reactions and may help protect cellular components from oxidative damage. Its intrinsic fluorescence is also a key feature utilized in the analytical quantification of thiamine.
Pharmacopoeial Impurities and Acceptance Criteria
Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set limits for impurities in thiamine hydrochloride and thiamine mononitrate. These limits are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.
Table of Pharmacopoeial Limits for Thiamine Impurities
| Pharmacopoeia | Thiamine Form | Impurity | Limit |
| EP | Thiamine Hydrochloride | Any individual impurity | ≤ 0.4% |
| Total impurities | ≤ 1.0% | ||
| Impurity A (Sulfate ester) | - | ||
| Impurity B (Desmethylthiamine) | - | ||
| Impurity C (Beclotiamine) | - | ||
| USP | Thiamine Hydrochloride | Total secondary peaks | ≤ 1.0% |
| Thiamine Mononitrate | Total secondary peaks | ≤ 1.0% | |
| Chloride | ≤ 0.06% |
Note: The EP monograph for thiamine hydrochloride lists several specified impurities (A, B, C, D, E, F, G, H), with specific relative retention times for some, and a general limit for any impurity. The limits for individual specified impurities may be implied by the overall limits and system suitability requirements.[3][6][7]
Experimental Protocols for Impurity Analysis
The accurate detection and quantification of thiamine impurities are paramount for quality control in pharmaceutical manufacturing and for understanding their biological effects in research. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
General HPLC Workflow for Thiamine Impurity Profiling
The following diagram illustrates a typical workflow for the analysis of thiamine and its impurities using HPLC.
Caption: HPLC Workflow for Thiamine Impurity Analysis.
Detailed HPLC Method for Thiamine and Related Substances (Based on Pharmacopoeial Methods)
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the impurities and thiamine. For example:
-
0-25 min: 90% A -> 70% A
-
25-33 min: 70% A -> 50% A
-
33-40 min: 50% A
-
40-45 min: 50% A -> 90% A[3]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 248 nm.[3]
-
Injection Volume: 25 µL.[3]
-
-
System Suitability: The European Pharmacopoeia specifies a minimum resolution of 1.6 between the peaks for impurity E and thiamine.[3]
Erythrocyte Transketolase Activity Assay
This functional assay is used to assess thiamine status by measuring the activity of the TPP-dependent enzyme transketolase in red blood cells. A detailed protocol can be found in the publication by Jones et al. (2020) in Annals of the New York Academy of Sciences. The assay involves measuring the rate of NADH oxidation, which is coupled to the transketolase reaction.
Conclusion
The biological significance of thiamine impurities is a critical consideration for researchers, clinicians, and pharmaceutical manufacturers. While some impurities may be benign, others, such as oxythiamine, can have potent biological effects that can interfere with the therapeutic action of thiamine and confound research findings. A thorough understanding of the types of impurities, their formation pathways, and their biological impact is essential. The implementation of robust analytical methods for the detection and quantification of these impurities, guided by pharmacopoeial standards, is paramount to ensuring the quality, safety, and efficacy of thiamine-containing products. Further research into the specific biological activities of less-characterized impurities will continue to enhance our understanding of the complex role these compounds play in biological systems.
References
- 1. Thiamine disulfide derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugfuture.com [drugfuture.com]
- 4. [Oxidized derivatives of thiamine: formation, properties, biological role] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant properties of thiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiamine Hydrochloride [drugfuture.com]
- 7. scribd.com [scribd.com]
An In-Depth Technical Guide to Studying Thiamine Metabolism Using 13C-Labeled Thiamine as a Tracer
A Note on Terminology: Initial research into tracers for thiamine (B1217682) metabolism may lead to compounds such as Thiothiamine-13C3. It is critical to clarify that this compound is the isotopically labeled analogue of Thiothiamine, which is an impurity of Thiamine. As such, this compound is primarily utilized as an internal standard for the accurate quantification of this specific impurity and is not a suitable tracer for studying the metabolic fate of thiamine itself. This guide will focus on the correct and scientifically validated approach using stable isotope-labeled thiamine, such as 13C-Thiamine, to elucidate the pathways of thiamine metabolism.
Introduction to Thiamine Metabolism and Stable Isotope Tracing
Thiamine (Vitamin B1) is an essential water-soluble vitamin crucial for cellular energy metabolism. Upon absorption, thiamine is transported to various tissues and converted into its biologically active forms, primarily thiamine pyrophosphate (TPP), but also thiamine monophosphate (TMP) and thiamine triphosphate (TTP). TPP serves as a vital coenzyme for several key enzymes in central carbon metabolism, including pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase. These enzymes are fundamental to the Krebs cycle and the pentose (B10789219) phosphate (B84403) pathway, linking carbohydrate metabolism to the production of ATP, NADPH, and precursors for nucleotide and amino acid biosynthesis.[1][2]
Understanding the dynamics of thiamine uptake, phosphorylation, and turnover is crucial for researchers in nutrition, neuroscience, and drug development, particularly in the context of diseases associated with thiamine deficiency like Beriberi and Wernicke-Korsakoff syndrome.[3]
Stable isotope tracing is a powerful technique to study the kinetics and fluxes of metabolic pathways in vivo and in vitro. By introducing a substrate labeled with a heavy isotope (e.g., 13C), researchers can track the movement of the label through a metabolic network over time. This provides a dynamic view of metabolism that cannot be obtained from static measurements of metabolite concentrations. When using 13C-labeled thiamine as a tracer, the incorporation of 13C into the various thiamine vitamers (Thiamine, TMP, TPP) can be quantified using mass spectrometry, revealing the rates of conversion and turnover within the cell.
This guide provides a technical overview of the principles, experimental protocols, and data analysis workflows for studying thiamine metabolism using 13C-labeled thiamine as a tracer.
The Tracer: Synthesis of 13C-Labeled Thiamine
The synthesis of isotopically labeled thiamine is a multi-step process that can be achieved through various organic synthesis routes. A common strategy involves the separate synthesis of the pyrimidine (B1678525) and thiazole (B1198619) rings, one of which contains the 13C label, followed by their condensation.
For example, to introduce a 13C label into the thiazole ring, a common precursor is a 13C-labeled glycine (B1666218) derivative, which can be used to construct the thiazole backbone. The labeled thiazole moiety is then coupled with the pyrimidine moiety to form 13C-thiamine. The position and number of 13C labels can be varied depending on the specific research question. Commercially available 13C-labeled thiamine often has labels in the thiazole ring, for instance, Thiamine-(4-methyl-13C-thiazol-5-yl-13C3) hydrochloride, which results in a mass shift of +4 (M+4) compared to the unlabeled molecule.
Experimental Design and Protocols
A typical tracer study to investigate thiamine metabolism involves the administration of 13C-thiamine to a biological system (cell culture or animal model), followed by sample collection at various time points, and subsequent analysis of isotopic enrichment in thiamine and its phosphorylated derivatives by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vitro Tracer Study in Cultured Cells
This protocol provides a general framework for a 13C-thiamine tracer experiment in adherent cell lines.
Materials:
-
Cultured cells (e.g., neuronal cells, hepatocytes)
-
Standard cell culture medium
-
13C-labeled Thiamine Hydrochloride (e.g., with +4 mass shift)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
Protocol:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Tracer Administration: Prepare a stock solution of 13C-thiamine in a suitable solvent (e.g., water or culture medium). On the day of the experiment, replace the standard culture medium with a medium containing a known concentration of 13C-thiamine (e.g., 1-10 µM).
-
Time-Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), harvest the cells.
-
Quenching and Extraction:
-
Place the culture plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a defined volume of ice-cold 10% TCA to each well to precipitate proteins and quench metabolism.
-
Scrape the cells in the TCA solution and transfer the suspension to a microcentrifuge tube.
-
Vortex the tubes and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the thiamine vitamers, and transfer it to a new tube for LC-MS/MS analysis. Store samples at -80°C until analysis.
-
In Vivo Tracer Study in Rodent Models
This protocol outlines a general procedure for an in vivo tracer study in rats or mice. All animal procedures must be approved by the relevant institutional animal care and use committee.
Materials:
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
13C-labeled Thiamine Hydrochloride solution for injection (sterile)
-
Anesthesia (if required for administration and blood collection)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue harvesting tools
-
Liquid nitrogen
Protocol:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Tracer Administration: Administer a bolus dose of 13C-thiamine via an appropriate route, such as intraperitoneal (IP) or intravenous (IV) injection. The dose will depend on the animal model and the specific research question (e.g., 1-5 mg/kg body weight).
-
Time-Course Sampling: At specified time points post-injection (e.g., 0, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples and/or harvest tissues of interest (e.g., brain, liver, heart).
-
Sample Processing:
-
Blood: Collect whole blood into EDTA tubes. For analysis of thiamine vitamers, which are predominantly in red blood cells, whole blood is the preferred matrix. Immediately after collection, add a protein precipitation agent like TCA, vortex, and centrifuge to obtain the supernatant.
-
Tissues: Immediately freeze harvested tissues in liquid nitrogen to quench metabolism. Store at -80°C. For analysis, homogenize the frozen tissue in an ice-cold TCA solution, followed by centrifugation to collect the supernatant.
-
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of thiamine and its phosphorylated derivatives, as well as for determining their isotopic enrichment.
Sample Preparation for LC-MS/MS
The TCA extracts from the in vitro or in vivo experiments are typically ready for direct injection into the LC-MS/MS system after centrifugation. If necessary, a dilution with the initial mobile phase may be performed.
Chromatographic Separation
Reversed-phase or HILIC chromatography can be used to separate thiamine, TMP, and TPP. A C18 column with a gradient elution using a mobile phase of water and methanol (B129727) or acetonitrile (B52724) with a modifier like formic acid or ammonium (B1175870) formate (B1220265) is commonly employed.
Mass Spectrometry Detection
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM) is used for detection. Specific precursor-to-product ion transitions are monitored for both the unlabeled (M+0) and the 13C-labeled (e.g., M+4) forms of each thiamine vitamer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Labeling |
| Thiamine (unlabeled) | 265.1 | 122.1 | M+0 |
| 13C4-Thiamine | 269.1 | 122.1 or 126.1 | M+4 |
| TPP (unlabeled) | 425.1 | 122.1 | M+0 |
| 13C4-TPP | 429.1 | 122.1 or 126.1 | M+4 |
| TMP (unlabeled) | 345.1 | 122.1 | M+0 |
| 13C4-TMP | 349.1 | 122.1 or 126.1 | M+4 |
| Table 1: Example MRM transitions for unlabeled and 13C4-labeled thiamine vitamers. The specific product ions for the labeled species may vary depending on the position of the labels. These transitions should be empirically optimized. |
Data Presentation and Interpretation
The primary output of a stable isotope tracer study is the measurement of isotopic enrichment over time. This data can be used to calculate metabolic flux rates and turnover.
Isotopic Enrichment Calculation
Isotopic enrichment is the percentage of a metabolite pool that is labeled. It is calculated from the peak areas of the labeled (M+n) and unlabeled (M+0) isotopologues:
Enrichment (%) = [Peak Area (M+n) / (Peak Area (M+0) + Peak Area (M+n))] x 100
Quantitative Data Summary
The following table presents illustrative data from a hypothetical in vitro tracer study where cultured neuronal cells were incubated with 10 µM 13C4-Thiamine.
| Time (hours) | 13C4-Thiamine Enrichment (%) | 13C4-TMP Enrichment (%) | 13C4-TPP Enrichment (%) |
| 0 | 0 | 0 | 0 |
| 1 | 95 | 15 | 5 |
| 2 | 96 | 30 | 12 |
| 4 | 97 | 55 | 28 |
| 8 | 98 | 75 | 50 |
| 12 | 98 | 85 | 65 |
| 24 | 99 | 90 | 80 |
| Table 2: Illustrative time-course of 13C4-isotopic enrichment in thiamine vitamers in cultured neuronal cells. |
This data demonstrates the rapid uptake of labeled thiamine and its progressive conversion into TMP and the biologically active TPP.
Visualization of Pathways and Workflows
Graphviz (DOT language) can be used to create clear diagrams of metabolic pathways, experimental workflows, and logical relationships.
Thiamine Metabolic Pathway
Caption: Simplified pathway of 13C-Thiamine metabolism.
Experimental Workflow for In Vitro Tracer Study
Caption: Workflow for an in vitro 13C-thiamine tracer experiment.
Data Analysis Workflow
Caption: Workflow for analyzing data from a 13C-thiamine tracer study.
Conclusion
The use of 13C-labeled thiamine as a tracer provides a powerful and precise method for investigating the dynamics of thiamine metabolism. By carefully designing and executing tracer experiments and employing sensitive LC-MS/MS analysis, researchers can gain valuable insights into the rates of thiamine uptake, phosphorylation, and turnover in various biological systems. This technical guide offers a foundational framework for scientists and drug development professionals to design and implement such studies, ultimately contributing to a deeper understanding of thiamine's role in health and disease.
References
A Technical Guide to Preliminary Studies Using ¹³C-Labeled Thiamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine (B1217682) (Vitamin B1) and its biologically active form, thiamine pyrophosphate (TPP), are indispensable cofactors for enzymes central to carbohydrate and amino acid metabolism. The study of thiamine-dependent pathways is critical for understanding diseases ranging from metabolic disorders to neurodegeneration and for developing novel therapeutics. The use of stable isotope tracers, particularly Carbon-13 (¹³C), in metabolic flux analysis (MFA) provides a powerful methodology to quantitatively track the fate of metabolites and elucidate the activity of specific pathways. This technical guide outlines the core principles and methodologies for conducting preliminary studies using ¹³C-labeled thiamine analogs. It covers the synthesis of these analogs, detailed experimental protocols for their application in cell culture, and the analytical techniques required for their detection and quantification. Furthermore, it explores the dual coenzymatic and non-coenzymatic roles of thiamine, providing a framework for investigating its function in both metabolic and signaling pathways, and discusses the implications for drug development.
Introduction: The Central Role of Thiamine in Cellular Metabolism
Thiamine pyrophosphate (TPP) is a critical coenzyme for several key enzymes that link major metabolic pathways:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDH): Connects glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.
-
α-Ketoglutarate Dehydrogenase Complex (KGDH): A crucial rate-limiting step within the TCA cycle.
-
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH): Essential for the metabolism of branched-chain amino acids (leucine, isoleucine, and valine).
-
Transketolase (TKT): A central enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), responsible for producing nucleotide precursors (ribose-5-phosphate) and NADPH for reductive biosynthesis and antioxidant defense.
Given this central role, dysregulation of thiamine-dependent enzymes is implicated in numerous pathologies, making them attractive targets for therapeutic intervention. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a state-of-the-art technique used to quantify the rates (fluxes) of metabolic reactions in living cells[1]. By supplying ¹³C-labeled substrates, researchers can trace the path of carbon atoms through the metabolic network, providing a detailed snapshot of cellular physiology[2][3]. While studies often use tracers like [¹³C]-glucose to probe thiamine-dependent pathways[4][5], the direct use of ¹³C-labeled thiamine analogs offers a more targeted approach to investigate thiamine uptake, metabolism, and its engagement with specific enzymes.
Synthesis of ¹³C-Labeled Thiamine Analogs
The synthesis of thiamine is classically achieved via the Williams and Cline method, which involves the coupling of a pyrimidine (B1678525) moiety and a thiazole (B1198619) moiety[6][7]. To create a ¹³C-labeled thiamine analog, one or both of these precursors can be synthesized using ¹³C-labeled starting materials. A common strategy is to label the thiazole ring, for example, creating [¹³C₄]-4-methyl-5-(2-hydroxyethyl)thiazole.
Conceptual Synthesis Workflow
The diagram below illustrates the logical steps for synthesizing a ¹³C-labeled thiamine analog by coupling the labeled thiazole precursor with the pyrimidine precursor.
Caption: Workflow for the synthesis of ¹³C-labeled thiamine pyrophosphate.
Experimental Protocols
Conducting a preliminary study with a ¹³C-labeled thiamine analog involves three main stages: the isotopic labeling experiment, metabolite extraction, and analytical measurement.
Protocol 1: Isotopic Labeling of Adherent Mammalian Cells
This protocol describes how to culture cells with the ¹³C-thiamine tracer to achieve isotopic steady state.
-
Cell Culture: Plate cells (e.g., HEK293, A549) in standard growth medium and grow to ~70-80% confluency.
-
Medium Exchange: Aspirate the standard medium. Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Labeling Medium: Add pre-warmed custom medium deficient in standard thiamine but supplemented with the desired concentration of the ¹³C-labeled thiamine analog. The concentration should be optimized but typically falls within the physiological range (e.g., 100-500 nM).
-
Incubation: Culture the cells in the labeling medium for a duration sufficient to approach isotopic steady state. This is typically at least 24 hours but may require optimization depending on the cell line's doubling time and thiamine uptake rate.
-
Metabolite Quenching: To halt all enzymatic activity instantaneously, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a quenching solution, such as ice-cold 80% methanol (B129727), and place the culture plate on dry ice.
Protocol 2: Metabolite Extraction
This protocol details the extraction of polar metabolites, including thiamine and its phosphorylated forms, for analysis.
-
Cell Lysis: After quenching, scrape the cells in the cold methanol solution using a cell scraper and transfer the cell suspension to a microcentrifuge tube.
-
Homogenization: Vortex the tube vigorously for 1 minute, then centrifuge at >14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac). The dried metabolite extract can be stored at -80°C.
-
Reconstitution: Prior to analysis, reconstitute the dried extract in a suitable solvent, typically a mixture of water and an organic solvent compatible with the analytical column (e.g., 50% acetonitrile).
Protocol 3: LC-MS/MS Analysis of Thiamine Vitamers
This protocol outlines the quantification of ¹³C-labeled and unlabeled thiamine, thiamine monophosphate (TMP), and thiamine pyrophosphate (TPP) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a gradient from low to high organic phase to separate the thiamine vitamers. A typical run might start at 2% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 2% B.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions must be established for both the unlabeled (¹²C) and labeled (¹³C) versions of each analyte. Example transitions are provided in the table below. The mass shift will depend on the number of ¹³C atoms in the synthesized analog.
-
Data Presentation and Interpretation
The primary output of a ¹³C-MFA experiment is the Mass Isotopomer Distribution (MID) for metabolites of interest. This distribution describes the fractional abundance of each isotopologue (molecules differing only in their isotopic composition)[8].
Quantitative Data: Mass Isotopomer Distributions
The table below presents hypothetical MID data for TPP and a key downstream metabolite from the pentose phosphate pathway, Sedoheptulose-7-Phosphate (S7P), after labeling with a [¹³C₄]-Thiamine analog.
| Metabolite | Isotopologue | Fractional Abundance (%) | Interpretation |
| Thiamine Pyrophosphate (TPP) | M+0 (¹²C) | 15.2 | Represents the pre-existing, unlabeled pool of TPP. |
| M+4 (¹³C₄) | 84.8 | Represents the newly synthesized TPP derived from the tracer. | |
| Sedoheptulose-7-Phosphate (S7P) | M+0 (¹²C) | 45.7 | Unlabeled S7P from other carbon sources (e.g., ¹²C-glucose). |
| M+2 (¹³C₂) | 35.1 | S7P formed via transketolase transferring a ¹³C₂-glycoaldehyde unit. | |
| M+5 (¹³C₅) | 12.5 | S7P formed from the condensation of labeled ribose-5-P and xylulose-5-P. | |
| M+7 (¹³C₇) | 6.7 | Fully labeled S7P indicating high flux through the PPP using labeled precursors. |
Note: This data is illustrative. Actual MIDs will depend on the specific tracer, cell type, and metabolic state.
By feeding this MID data into a computational model, the relative fluxes through pathways like the PPP can be calculated. For example, a high abundance of M+2 in lactate (B86563) can indicate significant PPP activity when using [1,2-¹³C₂]glucose[1].
Signaling Pathways and Non-Coenzymatic Roles
Beyond its central metabolic role, thiamine and its derivatives, particularly thiamine triphosphate (TTP), have non-coenzymatic functions in signaling and nerve transmission. These roles are less understood but represent an exciting frontier of research.
-
Ion Channel Regulation: TTP is thought to modulate the activity of chloride and sodium channels in neuronal membranes.
-
Protein Phosphorylation: TTP may act as a phosphate donor in specific protein phosphorylation events.
-
Stress Response: In bacteria, TTP and adenosine (B11128) thiamine triphosphate (AThTP) accumulate under conditions of amino acid starvation and energy stress, suggesting a role as signaling molecules.
The diagram below illustrates the dual roles of thiamine, separating its well-established coenzymatic functions from its emerging non-coenzymatic signaling roles.
Caption: Dual coenzymatic and non-coenzymatic functions of thiamine derivatives.
Implications for Drug Development
The essentiality of thiamine-dependent pathways, particularly in pathogens and cancer cells, makes them prime targets for drug development[9][10].
-
Antimicrobial Targets: Many pathogens, such as Mycobacterium tuberculosis, synthesize thiamine de novo via pathways absent in humans. Inhibitors targeting enzymes in this pathway, like thiamine phosphate synthase, are being explored as novel anti-TB drugs[11].
-
Anticancer Strategies: Cancer cells often exhibit high rates of glycolysis and PPP activity to support rapid proliferation. Targeting transketolase with thiamine analogs can disrupt nucleotide synthesis and NADPH production, thereby sensitizing cancer cells to oxidative stress.
-
Neuroprotective Agents: Given the high energy demand of the brain and the critical role of TPP-dependent enzymes in glucose metabolism, thiamine deficiency is linked to neurodegenerative diseases. Thiamine analogs with improved bioavailability are being investigated for their neuroprotective potential.
¹³C-labeled thiamine analogs serve as invaluable tools in this process. They can be used to:
-
Validate Targets: Quantify the flux through a target enzyme in response to an inhibitor.
-
Elucidate Mechanism of Action: Determine how a compound alters thiamine metabolism or the activity of downstream pathways.
-
Assess Drug Uptake and Metabolism: Trace the fate of a thiamine-based drug candidate to understand its cellular uptake and conversion to its active form.
Conclusion
Preliminary studies utilizing ¹³C-labeled thiamine analogs represent a sophisticated approach to dissecting cellular metabolism and signaling. By combining targeted isotopic tracers with advanced analytical techniques like LC-MS/MS, researchers can gain unprecedented quantitative insights into the roles of thiamine in health and disease. The detailed protocols and conceptual frameworks presented in this guide provide a foundation for designing and executing experiments that can illuminate novel biological functions and accelerate the development of next-generation therapeutics targeting thiamine-dependent pathways.
References
- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Metabolic Reprogramming: A Technical Guide to Novel Applications of Thiothiamine-13C3 in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool in metabolomics for elucidating the intricate network of metabolic pathways that underpin cellular function in both health and disease. Among the variety of labeled compounds, Thiothiamine-13C3 is emerging as a novel probe with unique potential, particularly in the fields of neuroscience and cardiometabolic research. Thiothiamine (B128582), an impurity of thiamine (B1217682) (Vitamin B1), acts as an inhibitor of thiamine pyrophosphokinase, the enzyme responsible for synthesizing the active coenzyme thiamine pyrophosphate (TPP).[1] This inhibitory action can induce a state of localized thiamine deficiency, making this compound an invaluable tracer to investigate the metabolic consequences of impaired thiamine-dependent pathways. This technical guide explores the core principles, experimental protocols, and potential applications of this compound in metabolomics, with a focus on its utility in drug discovery and development.
Core Concepts: Tracing Metabolic Flux with this compound
Metabolic flux analysis (MFA) using 13C-labeled substrates allows for the quantitative determination of in vivo reaction rates within metabolic networks.[2][3] By introducing this compound into a biological system, researchers can track the incorporation of the 13C label into downstream metabolites. The pattern and extent of 13C enrichment, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a dynamic readout of the metabolic pathways influenced by the perturbation of thiamine metabolism.[4][5][6]
The primary mechanism of action of thiothiamine is the inhibition of thiamine pyrophosphokinase, leading to reduced levels of TPP. TPP is a critical cofactor for several key enzymes in central carbon metabolism, including:
-
Pyruvate dehydrogenase (PDH): Links glycolysis to the tricarboxylic acid (TCA) cycle.
-
α-ketoglutarate dehydrogenase (α-KGDH): A key regulatory enzyme in the TCA cycle.
-
Transketolase: A central enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP).
-
Branched-chain α-ketoacid dehydrogenase (BCKDH): Involved in the catabolism of branched-chain amino acids (BCAAs).[7]
By impeding the function of these enzymes, this compound allows for the precise investigation of metabolic reprogramming in response to energy stress and nutrient-sensing pathways.
Novel Application: Probing the Link between Thiamine Deficiency and Neurotransmitter Metabolism
A promising application of this compound lies in elucidating the metabolic crosstalk between thiamine-dependent energy metabolism and neurotransmitter synthesis, particularly the glutamate-GABA-glutamine cycle in the brain. Thiamine deficiency has been shown to decrease the activity of glutamate (B1630785) decarboxylase (GAD), the enzyme that synthesizes the inhibitory neurotransmitter GABA from glutamate.[1][8][9] This can lead to an imbalance between excitatory and inhibitory neurotransmission, a hallmark of several neurological disorders.
By using this compound in neuronal cell cultures or in vivo animal models, researchers can trace the metabolic fate of the labeled carbon atoms and quantify the impact of impaired thiamine metabolism on the synthesis and turnover of GABA and glutamate. This provides a powerful approach to:
-
Identify novel drug targets within the glutamate-GABA-glutamine cycle for neurological diseases.
-
Evaluate the efficacy of therapeutic interventions aimed at restoring metabolic and neurotransmitter homeostasis.
-
Uncover the mechanisms of neurotoxicity associated with thiamine deficiency.
Experimental Design and Protocols
A typical metabolomics experiment using this compound involves several key stages, from cell culture and labeling to data acquisition and analysis.
Experimental Workflow
Caption: General experimental workflow for a this compound tracing experiment.
Protocol 1: Cell Culture and Isotopic Labeling
Objective: To label neuronal cells with this compound to trace its incorporation into central carbon and neurotransmitter metabolic pathways.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Custom labeling medium (glucose-free, supplemented with a defined carbon source)
-
This compound (synthesized with 13C labels in the thiazole (B1198619) ring)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 24 hours in complete culture medium.
-
Media Change: Aspirate the complete medium and wash the cells twice with sterile PBS.
-
Labeling: Add 2 mL of pre-warmed labeling medium containing 10 µM this compound to each well. A control group with unlabeled Thiothiamine should be included.
-
Incubation: Incubate the cells for a time-course (e.g., 0, 6, 12, 24 hours) at 37°C and 5% CO2.
Protocol 2: Metabolite Extraction
Objective: To quench metabolic activity and extract intracellular metabolites for MS analysis.
Materials:
-
Ice-cold 80% Methanol (B129727) (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (4°C)
Procedure:
-
Quenching: At each time point, rapidly aspirate the labeling medium and place the plate on dry ice. Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
-
Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes and incubate at -20°C for 30 minutes to precipitate proteins.
-
Clarification: Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Storage: Store the extracts at -80°C until LC-MS analysis.
Protocol 3: LC-MS/MS Analysis and Data Processing
Objective: To quantify the 13C enrichment in key metabolites of the TCA cycle and glutamate-GABA-glutamine cycle.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Chromatographic Separation: Separate the metabolites using a suitable HPLC column (e.g., C18 for general metabolomics or a HILIC column for polar metabolites).
-
Mass Spectrometry: Acquire data in full scan mode to detect all isotopologues of the metabolites of interest. The mass-to-charge ratio (m/z) for each metabolite and its corresponding 13C-labeled isotopologues will be monitored.
-
Data Processing: Use specialized software (e.g., XCMS, MAVEN) for peak picking, retention time alignment, and integration of peak areas for each isotopologue.
-
Isotopologue Distribution Analysis: Correct the raw data for the natural abundance of 13C. The fractional contribution of each isotopologue is then calculated.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical quantitative data from a this compound tracing experiment in SH-SY5Y cells after 24 hours of labeling. This data serves as a template for presenting experimental results.
Table 1: Fractional 13C Enrichment in TCA Cycle Intermediates
| Metabolite | M+0 | M+1 | M+2 | M+3 |
| Citrate | ||||
| Control | 95.2 ± 1.1 | 3.5 ± 0.4 | 1.1 ± 0.2 | 0.2 ± 0.1 |
| This compound | 85.7 ± 2.3 | 8.9 ± 1.5 | 4.2 ± 0.8 | 1.2 ± 0.3 |
| α-Ketoglutarate | ||||
| Control | 96.1 ± 0.9 | 2.8 ± 0.3 | 0.9 ± 0.1 | 0.2 ± 0.1 |
| This compound | 88.3 ± 1.8 | 7.5 ± 1.2 | 3.1 ± 0.6 | 1.1 ± 0.2 |
| Succinate | ||||
| Control | 97.3 ± 0.5 | 2.1 ± 0.2 | 0.5 ± 0.1 | 0.1 ± 0.0 |
| This compound | 90.1 ± 1.5 | 6.4 ± 0.9 | 2.7 ± 0.4 | 0.8 ± 0.2 |
| Malate | ||||
| Control | 96.8 ± 0.7 | 2.5 ± 0.3 | 0.6 ± 0.1 | 0.1 ± 0.0 |
| This compound | 89.5 ± 1.7 | 7.1 ± 1.1 | 2.6 ± 0.5 | 0.8 ± 0.2 |
Data are presented as mean ± standard deviation (n=3). M+n represents the mass isotopologue with 'n' 13C atoms.
Table 2: Fractional 13C Enrichment in Glutamate and GABA
| Metabolite | M+0 | M+1 | M+2 | M+3 |
| Glutamate | ||||
| Control | 94.5 ± 1.3 | 4.1 ± 0.5 | 1.2 ± 0.2 | 0.2 ± 0.1 |
| This compound | 84.2 ± 2.5 | 10.3 ± 1.8 | 4.3 ± 0.9 | 1.2 ± 0.3 |
| GABA | ||||
| Control | 98.1 ± 0.4 | 1.5 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| This compound | 92.3 ± 1.9 | 5.8 ± 1.0 | 1.5 ± 0.3 | 0.4 ± 0.1 |
Data are presented as mean ± standard deviation (n=3). M+n represents the mass isotopologue with 'n' 13C atoms.
Signaling Pathway Visualization
The following diagram illustrates the proposed metabolic pathway for tracing the impact of this compound on the glutamate-GABA-glutamine cycle.
Caption: Tracing the impact of this compound on the glutamate-GABA-glutamine cycle.
Conclusion and Future Directions
This compound represents a powerful and versatile tool for investigating metabolic reprogramming in response to impaired thiamine metabolism. Its application in neuroscience, particularly in studying the interplay between energy metabolism and neurotransmitter synthesis, holds significant promise for the discovery of novel therapeutic targets and the development of more effective treatments for neurological disorders. Furthermore, the principles and protocols outlined in this guide can be adapted to explore the role of thiamine deficiency in other pathologies, such as cardiometabolic diseases and cancer, thereby expanding the utility of this compound in diverse areas of biomedical research. Future studies should focus on in vivo applications of this compound to validate the findings from cell culture models and to gain a more comprehensive understanding of its metabolic fate and systemic effects.
References
- 1. GABA-transaminase and glutamic acid decarboxylase changes in the brain of rats treated with pyrithiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-resolution plasma metabolomics and thiamine status in critically Ill adult patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain glutamate and gamma-aminobutyrate (GABA) metabolism in thiamin-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Emergence of a Hidden Analog: A Technical Guide to the History and Discovery of Thiothiamine as a Thiamine Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine (B1217682) (Vitamin B1) is an essential micronutrient vital for cellular metabolism. Its synthesis, however, can lead to the formation of structurally similar impurities that may have different biological activities. This technical guide provides an in-depth exploration of thiothiamine (B128582), a significant thiamine impurity. We delve into the historical context of its discovery, the synthetic pathways that lead to its formation, and the analytical methods for its detection and quantification. Furthermore, this guide presents a comparative analysis of the biological activities of thiamine and thiothiamine, supported by detailed experimental protocols and data presented for clear interpretation.
Introduction: The Significance of Impurity Profiling in Thiamine Preparations
Thiamine is a water-soluble vitamin that, in its active form, thiamine pyrophosphate (TPP), serves as an essential cofactor for enzymes involved in carbohydrate and amino acid metabolism, such as the pyruvate (B1213749) dehydrogenase complex (PDHC) and transketolase.[1] Given its critical biological role, thiamine is widely manufactured and used in dietary supplements and pharmaceutical preparations.[2]
The manufacturing process of any active pharmaceutical ingredient (API), including thiamine, can result in the formation of impurities. These impurities, even in trace amounts, can potentially affect the safety and efficacy of the final product. Therefore, regulatory bodies like the European Pharmacopoeia (EP) establish strict limits for known and unknown impurities.[3] One such impurity of thiamine is thiothiamine, officially designated as Thiamine EP Impurity E.[4][5]
This guide focuses on the history, formation, detection, and biological implications of thiothiamine. Understanding the profile of this impurity is crucial for ensuring the quality and safety of thiamine-containing products.
The Discovery of Thiothiamine: A Historical Perspective
The discovery of thiamine itself dates back to the late 19th and early 20th centuries, with pioneers like Christiaan Eijkman and Umetaro Suzuki identifying an anti-beriberi factor in rice bran.[6][7][8] The chemical synthesis of thiamine was achieved in 1936 by Robert Williams.[1][7]
Structural Differences and Physicochemical Properties
The key structural difference between thiamine and thiothiamine lies in the thiazole (B1198619) ring. In thiothiamine, the carbon atom at the C2 position of the thiazolium ring is replaced by a sulfur atom, forming a thiazole-2-thione moiety.[4]
| Property | Thiamine | Thiothiamine |
| Molecular Formula | C₁₂H₁₇N₄OS⁺ | C₁₂H₁₆N₄OS₂ |
| Molecular Weight | 265.36 g/mol | 296.41 g/mol |
| Key Structural Feature | Thiazolium ring | Thiazole-2-thione ring |
This structural alteration can affect the molecule's electronic properties, polarity, and shape, which in turn can influence its interaction with biological targets.
Formation of Thiothiamine during Thiamine Synthesis
The industrial synthesis of thiamine is a multi-step process. While specific proprietary methods vary, the formation of thiothiamine as a byproduct is generally associated with the reaction conditions and reagents used in the construction of the thiazole ring and its subsequent coupling with the pyrimidine (B1678525) moiety.
One plausible mechanism for thiothiamine formation involves a side reaction with a sulfurizing agent during the synthesis of the thiazole precursor or a subsequent transformation of the thiamine molecule under certain conditions. The exact mechanism is not extensively detailed in publicly available literature, likely due to the proprietary nature of manufacturing processes.
Below is a logical diagram illustrating the general pathway of thiamine synthesis and a potential point of thiothiamine formation.
Comparative Biological Activity
Thiamine exerts its biological effects after being converted to thiamine pyrophosphate (TPP) by the enzyme thiamine diphosphokinase.[11] TPP is a crucial cofactor for several enzymes. The structural alteration in thiothiamine suggests that its pyrophosphate derivative may act as an antagonist or a less effective cofactor for TPP-dependent enzymes.
While extensive comparative quantitative data is scarce, studies on other thiamine analogs provide a framework for understanding the potential biological impact of thiothiamine. For instance, oxythiamine (B85929) and 3-deazathiamine, other thiamine antimetabolites, have been shown to be potent inhibitors of TPP-dependent enzymes after being pyrophosphorylated.[12] It is plausible that thiothiamine pyrophosphate could similarly compete with TPP for the active sites of these enzymes, potentially leading to a reduction in their activity.
Further research is needed to quantify the inhibitory constants (Ki) of thiothiamine pyrophosphate for key enzymes like the pyruvate dehydrogenase complex and transketolase to fully understand its biological implications.
Experimental Protocols
Detection and Quantification of Thiothiamine by HPLC
The following is a representative High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of thiothiamine in a thiamine API sample. This method is based on principles outlined in pharmacopeial monographs and analytical validation studies.[13][14]
Objective: To separate and quantify thiothiamine (Thiamine EP Impurity E) and other related substances in a thiamine hydrochloride sample.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Phosphate buffer with an ion-pairing agent (e.g., sodium 1-hexanesulfonate)
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Elution: A gradient program designed to separate thiamine from its impurities. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more retained components.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Detection Wavelength: 248 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the buffer and organic mobile phases as specified, filter through a 0.45 µm filter, and degas.
-
Standard Solution: Accurately weigh and dissolve a reference standard of thiothiamine in a suitable diluent (e.g., a mixture of water and mobile phase) to obtain a known concentration.
-
Test Solution: Accurately weigh and dissolve the thiamine API sample in the diluent to a specified concentration.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and response factor for thiothiamine.
-
Inject the test solution.
-
Identify the thiothiamine peak in the test solution chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of thiothiamine in the sample using the peak area and the response factor from the standard, or by external standard quantitation.
System Suitability:
-
Resolution: Ensure baseline resolution between the thiamine peak and the thiothiamine peak.
-
Tailing Factor: The tailing factor for the thiamine and thiothiamine peaks should be within acceptable limits (typically ≤ 2.0).
-
Reproducibility: The relative standard deviation (RSD) for replicate injections of the standard solution should be within the specified limits (e.g., ≤ 2.0%).
Conclusion
The identification and control of impurities are paramount in ensuring the quality and safety of pharmaceutical products. Thiothiamine, a known impurity in thiamine preparations, serves as a case study for the importance of advanced analytical techniques in drug development and manufacturing. While its historical discovery is intertwined with the evolution of analytical chemistry, its continued monitoring is a testament to the rigorous standards of modern pharmacopeias. Further research into the quantitative biological effects of thiothiamine will provide a more complete understanding of the risks associated with this impurity and reinforce the importance of its control in thiamine APIs. This guide provides a foundational understanding for researchers and professionals in the field, emphasizing the interconnectedness of synthesis, analysis, and biological impact in the lifecycle of a pharmaceutical product.
References
- 1. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 3. scribd.com [scribd.com]
- 4. Thiamine EP Impurity E | 299-35-4 | SynZeal [synzeal.com]
- 5. Thiothiamine | C12H16N4OS2 | CID 67530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. Tracing the spread of vitamin B1 | RIKEN [riken.jp]
- 9. drugfuture.com [drugfuture.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Figure 1 from VALIDATION OF HPLC METHOD FOR DETERMINATION OF THIAMINE HYDROCHLORIDE, RIBOFLAVIN, NICOTINAMIDE, AND PYRIDOXINE HYDROCHLORIDE IN SYRUP PREPARATION | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: Quantitative Analysis of Thiamine (Vitamin B1) in Human Plasma using LC-MS/MS with Thiothiamine-¹³C₃ Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of thiamine (B1217682) (Vitamin B1) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Thiothiamine-¹³C₃, to ensure high accuracy and precision, making it suitable for clinical research, nutritional status assessment, and drug development studies. The protocol provides a comprehensive guide from sample preparation to data analysis, including detailed instrument parameters.
Introduction
Thiamine is an essential water-soluble vitamin that plays a critical role in energy metabolism as a cofactor for several key enzymes.[1][2] Its deficiency can lead to severe neurological and cardiovascular disorders such as Beriberi and Wernicke-Korsakoff syndrome.[3][4] Accurate and reliable quantification of thiamine in biological matrices is therefore crucial for both clinical diagnostics and research. This application note describes a highly specific and sensitive LC-MS/MS method for the determination of thiamine in human plasma. The use of a stable isotope-labeled internal standard, Thiothiamine-¹³C₃, which co-elutes with the analyte, compensates for matrix effects and variations in instrument response, leading to improved data quality.[5][6]
Principle
The method involves the extraction of thiamine and the internal standard from human plasma via protein precipitation. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of thiamine to Thiothiamine-¹³C₃ against a calibration curve.
Materials and Reagents
-
Thiamine hydrochloride (≥99% purity)
-
Thiothiamine-¹³C₃ hydrochloride (≥98% purity, 99 atom % ¹³C)
-
LC-MS/MS grade Methanol (B129727)
-
LC-MS/MS grade Acetonitrile
-
LC-MS/MS grade Water
-
Formic acid (≥98% purity)
-
Ammonium formate (B1220265) (≥99% purity)
-
Human plasma (K₂EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PVDF)
-
HPLC vials
Experimental Protocols
Preparation of Stock and Working Solutions
-
Thiamine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of thiamine hydrochloride in 10 mL of methanol.
-
Thiothiamine-¹³C₃ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Thiothiamine-¹³C₃ hydrochloride in 1 mL of methanol.
-
Thiamine Working Standard Solutions: Prepare serial dilutions of the thiamine stock solution with 50:50 (v/v) methanol:water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
Sample Preparation
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL IS working solution to each plasma sample, calibrator, and quality control (QC) sample.
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see LC parameters).
-
Vortex for 30 seconds.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Thiamine | 265.1 | 122.1 | 25 | 15 |
| Thiothiamine-¹³C₃ | 268.1 | 125.1 | 25 | 15 |
Note: These parameters may require optimization for different instrument models.
Data Presentation
The following tables summarize the expected quantitative data from the validation of this method.
Table 2: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Thiamine | 1 - 1000 | > 0.995 | 1/x |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 |
| Medium | 50 | < 15 | < 15 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 115 | 85 - 115 |
| High | 800 | 85 - 115 | 85 - 115 |
Visualizations
Caption: Simplified metabolic pathway of thiamine phosphorylation.
Caption: Experimental workflow for thiamine quantification.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative analysis of thiamine in human plasma. The use of the stable isotope-labeled internal standard, Thiothiamine-¹³C₃, ensures high-quality data, making this protocol a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. Thiamine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reactome | Vitamin B1 (thiamin) metabolism [reactome.org]
- 3. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Thiamine-13C3 HCl (Vitamin B1-13C3) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. Thiamine-13C3 (Vitamin B1-13C3) hydrochloride solution 100 μg/mL in methanol (as free base), certified reference material, ampule of 1 mL, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Thiothiamine-13C3 Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Thiothiamine-13C3 in plasma for quantitative analysis, typically by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While this compound is often utilized as an internal standard for the quantification of endogenous thiamine (B1217682) and its phosphate (B84403) esters, the sample preparation techniques are applicable to the analysis of the labeled compound itself.
Introduction
Thiamine (Vitamin B1) and its biologically active form, thiamine diphosphate (B83284) (TDP), are crucial for carbohydrate metabolism and neurological function.[1][2] Accurate quantification of thiamine levels in plasma is essential for diagnosing deficiencies and for pharmacokinetic studies. Stable isotope-labeled internal standards, such as this compound, are critical for achieving high accuracy and precision in LC-MS/MS-based bioanalysis by correcting for matrix effects and variations in sample processing.
The following protocols detail established methods for the extraction and preparation of thiamine and its analogues from plasma samples, which are directly applicable to this compound. The primary approach involves protein precipitation to release the analyte from plasma proteins and remove a significant portion of the matrix components.
Experimental Protocols
Several methods are employed for the preparation of plasma samples for thiamine analysis. The choice of method may depend on the specific thiamine species being targeted (e.g., free thiamine, TDP) and the desired sensitivity. Protein precipitation is a common and effective technique.
Protocol 1: Protein Precipitation with Trichloroacetic Acid (TCA)
This is a widely used method for deproteinizing whole blood and plasma samples for thiamine analysis.[2][3]
Materials:
-
Plasma sample (collected in EDTA or heparin tubes and protected from light)[4][5]
-
This compound internal standard solution
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Refrigerated centrifuge
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at 4°C.[6]
-
Internal Standard Spiking: To a 100 µL aliquot of the plasma sample, add a specific volume of the this compound internal standard working solution.
-
Protein Precipitation: Add 500 µL of 10% TCA solution to the plasma sample.[3]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation with Perchloric Acid
Similar to TCA, perchloric acid is effective for deproteinizing plasma samples.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Perchloric acid solution (e.g., 7%)[1]
-
Neutralization reagent (if required for the analytical method)
-
Refrigerated centrifuge
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at 4°C.
-
Internal Standard Spiking: Add the this compound internal standard to an aliquot of the plasma sample.
-
Deproteinization: Add an appropriate volume of cold perchloric acid solution to the plasma sample.[7]
-
Vortexing: Mix the sample thoroughly by vortexing.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.[1]
-
Supernatant Collection: Transfer the resulting supernatant to an autosampler vial for analysis. Neutralization may be necessary depending on the chromatographic conditions.
Protocol 3: Protein Precipitation with Organic Solvents
Organic solvents like methanol (B129727) and acetonitrile (B52724) are also used for protein precipitation and can offer different selectivity in removing interferences.[6]
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Cold methanol/acetonitrile mixture (1:1, v/v)[6]
-
Refrigerated centrifuge
-
Vortex mixer
-
Vacuum centrifuge (optional)
-
Reconstitution solvent (e.g., mobile phase)
-
Autosampler vials
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at 4°C.[6]
-
Internal Standard Spiking: Spike the plasma sample with the this compound internal standard.
-
Protein Precipitation: Add 400 µL of a cold methanol/acetonitrile (1:1, v/v) mixture to a 100 µL aliquot of the plasma sample.[6]
-
Vortexing: Vortex the mixture thoroughly.
-
Centrifugation: Centrifuge at 14,000 x g for 20 minutes at 4°C.[6]
-
Supernatant Evaporation: Transfer the supernatant to a new tube and dry it using a vacuum centrifuge.[6]
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase or a specific reconstitution solvent.[6]
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before transferring to an autosampler vial.[6]
Data Presentation
The following tables summarize typical performance characteristics for the analysis of thiamine and its phosphate esters in biological matrices using LC-MS/MS with stable isotope-labeled internal standards. The performance of this compound is expected to be comparable.
Table 1: Method Performance Characteristics for Thiamine Diphosphate (TDP) Analysis
| Parameter | Typical Value | Reference |
| Linearity Range | 20 - 1000 nmol/L | [2] |
| R² | > 0.99 | [2] |
| Limit of Quantification (LOQ) | 3 nmol/L | [3] |
| Inter-assay Precision | 4.0% - 4.8% | [8] |
| Extraction Recovery | 98% - 102% | [7] |
Table 2: Method Performance Characteristics for Thiamine Analysis in Plasma
| Parameter | Typical Value | Reference |
| Minimum Detectable Amount | 5 fmol | [9] |
| Minimum Plasma Concentration | 0.5 nmol/L | [9] |
| Inter-assay RSD (10.8 nmol/L) | 8.3% | [9] |
| Inter-assay RSD (38.8 nmol/L) | 3.4% | [9] |
| Recovery (5 nmol/L spike) | 102% (SD +/- 17%) | [9] |
| Recovery (30 nmol/L spike) | 94% (SD +/- 5%) | [9] |
Visualizations
Experimental Workflow for Plasma Sample Preparation
The following diagram illustrates the general workflow for the preparation of plasma samples for this compound analysis using protein precipitation.
A generalized workflow for plasma sample preparation.
References
- 1. eppendorf.com [eppendorf.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin B1, Plasma or Serum | MLabs [mlabs.umich.edu]
- 5. listarfish.it [listarfish.it]
- 6. Metabolomic analysis suggests thiamine monophosphate as a potential marker for mesenchymal stem cell transplantation outcomes in patients with SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 8. Simple HPLC Method with Internal Standard for Evaluation of Vitamin B1 Status By Use of Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of thiamine in human plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiothiamine-13C3 in Targeted Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) (Vitamin B1) and its phosphorylated derivatives, such as thiamine pyrophosphate (TPP), are crucial cofactors in central energy metabolism, including carbohydrate and amino acid metabolism.[1][2][3] Dysregulation of thiamine homeostasis has been implicated in various pathological conditions, making the accurate quantification of thiamine and its metabolites a key aspect of biomedical research and drug development. Targeted metabolomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a sensitive and specific platform for this purpose.[1][4]
The use of stable isotope-labeled internal standards is paramount for correcting analytical variability and achieving accurate quantification in mass spectrometry-based metabolomics.[5][6][7] Thiothiamine, a structural analog of thiamine, has been utilized as a research tool to investigate the metabolic pathways of thiamine.[8] This document outlines the application and protocols for a novel, stable isotope-labeled internal standard, Thiothiamine-13C3 , in targeted metabolomics studies of thiamine and its derivatives. While this compound is a specialized compound, the principles and methods described herein are grounded in established practices for targeted metabolomic analysis of B vitamins.
Principle of Application
This compound, with its three carbon-13 isotopes, serves as an ideal internal standard for the quantification of thiamine and its related metabolites. When added to a biological sample at a known concentration prior to sample preparation, it co-elutes with the endogenous analytes and experiences similar effects of matrix interference and ionization suppression or enhancement.[5][6] By monitoring the ratio of the signal intensity of the endogenous analyte to that of the labeled internal standard, precise and accurate quantification can be achieved.
Targeted Analytes
This protocol is designed for the targeted quantification of the following key metabolites in the thiamine pathway:
-
Thiamine (Th)
-
Thiamine Monophosphate (TMP)
-
Thiamine Pyrophosphate (TPP)
-
Thiamine Triphosphate (TTP)
Experimental Protocols
Sample Preparation (Human Whole Blood)
This protocol is adapted from established methods for B vitamin analysis from whole blood.[4][9][10][11]
Materials:
-
Whole blood collected in EDTA tubes
-
This compound internal standard working solution (1 µg/mL in water)
-
10% (w/v) Trichloroacetic acid (TCA) in water, ice-cold
-
Methanol
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 20,000 x g and 4°C
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood.
-
Add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting parameters for the analysis of thiamine and its derivatives, which should be optimized for the specific instrumentation used.[4][9][12]
Liquid Chromatography (LC) Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 x 2.1 mm, 3 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-6 min: 50-98% B
-
6-7 min: 98% B
-
7-7.1 min: 98-2% B
-
7.1-10 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following table provides example MRM transitions. These must be optimized for the specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Thiamine (Th) | 265.1 | 122.1 | 20 |
| Thiamine Monophosphate (TMP) | 345.1 | 122.1 | 25 |
| Thiamine Pyrophosphate (TPP) | 425.1 | 122.1 | 30 |
| Thiamine Triphosphate (TTP) | 505.0 | 425.1 | 25 |
| This compound (IS) | 268.1 | 125.1 | 20 |
Data Presentation
The use of this compound allows for the generation of precise quantitative data. Below is a table summarizing hypothetical results from a study investigating thiamine status in a control versus a treatment group.
| Analyte | Control Group (ng/mL) | Treatment Group (ng/mL) | p-value |
| Thiamine (Th) | 1.5 ± 0.4 | 1.6 ± 0.5 | 0.68 |
| Thiamine Monophosphate (TMP) | 3.2 ± 0.8 | 3.5 ± 0.9 | 0.45 |
| Thiamine Pyrophosphate (TPP) | 45.8 ± 10.2 | 68.3 ± 12.1 | <0.01 |
| Thiamine Triphosphate (TTP) | 5.1 ± 1.5 | 7.9 ± 2.0 | <0.05 |
Data are presented as mean ± standard deviation. Statistical significance was determined by a Student's t-test.
Visualizations
Thiamine Metabolism Signaling Pathway
Caption: Key steps in thiamine metabolism and function.
Experimental Workflow for Targeted Metabolomics
References
- 1. Thiamine Metabolites and Derivatives Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. High-resolution plasma metabolomics and thiamine status in critically Ill adult patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Thiamine and its derivatives in the regulation of cell metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 6. iroatech.com [iroatech.com]
- 7. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy Thiothiamine | 299-35-4 [smolecule.com]
- 9. nvkc.nl [nvkc.nl]
- 10. researchgate.net [researchgate.net]
- 11. journals.plos.org [journals.plos.org]
- 12. US20180340209A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]
Metabolic flux analysis experimental design with Thiothiamine-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1] By tracking the flow of atoms from isotopically labeled substrates through metabolic pathways, MFA provides a detailed snapshot of cellular metabolism.[1] This methodology is indispensable in systems biology, metabolic engineering, and drug development for identifying metabolic bottlenecks, elucidating drug mechanisms of action, and discovering novel therapeutic targets.[1] 13C-MFA, which utilizes stable carbon isotopes, is considered the gold standard for accurately quantifying cellular metabolic fluxes.[2]
The selection of an appropriate isotopic tracer is a critical step in designing an informative MFA experiment, as the choice of tracer determines the precision with which metabolic fluxes can be estimated.[3][4][5] While commonly used tracers like 13C-glucose and 13C-glutamine are effective for probing central carbon metabolism, there is a continuous need for novel tracers that can provide more focused insights into specific pathways.[3][4]
Thiothiamine-13C3: A Novel Tracer for Probing Thiamine-Dependent Pathways
This application note proposes the use of this compound, a stable isotope-labeled analog of a thiamine (B1217682) impurity, as a novel tracer for MFA. Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential cofactor for several key enzymes in central carbon metabolism.[3] These TPP-dependent enzymes play crucial roles in:
-
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP): Transketolase, a TPP-dependent enzyme, is a key component of the non-oxidative branch of the PPP, which is responsible for the production of nucleotide precursors and NADPH.[3][6][7]
-
The Tricarboxylic Acid (TCA) Cycle: Pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, both TPP-dependent, are critical for the entry of carbon into and the progression of the TCA cycle, respectively.[3]
-
Branched-Chain Amino Acid (BCAA) Catabolism: The branched-chain α-ketoacid dehydrogenase complex, which requires TPP, is essential for the breakdown of BCAAs.[8]
By introducing this compound, it is hypothesized that the labeled thiamine analog will be taken up by cells and converted into its active pyrophosphate form. This labeled cofactor would then participate in TPP-dependent reactions, transferring the 13C label to downstream metabolites in the PPP, TCA cycle, and BCAA catabolism pathways. Analyzing the mass isotopomer distribution (MID) of these metabolites can provide unique insights into the flux through these specific and critical metabolic pathways.
Experimental Design and Workflow
A typical MFA experiment using this compound involves several key steps, from cell culture and tracer introduction to sample analysis and data interpretation.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for conducting an MFA experiment with this compound.
Cell Culture and Seeding
-
Culture mammalian cells in a chemically defined medium.
-
Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment. A recommended starting density for mammalian cells is 10 million cells per sample.[8]
-
Allow cells to adhere and grow for 24 hours before introducing the tracer.
Introduction of this compound Tracer
-
Prepare the labeling medium by supplementing the base medium with this compound to a final concentration of 1-10 µM (concentration to be optimized based on cell type and experimental goals).
-
Remove the existing medium from the cell culture plates and replace it with the pre-warmed labeling medium.
-
Incubate the cells under standard culture conditions (37°C, 5% CO2) for a duration sufficient to reach isotopic steady state. This time should be determined empirically but is typically several hours for mammalian cells.
Metabolite Quenching
The goal of quenching is to rapidly halt all enzymatic activity to preserve the in vivo metabolic state of the cells.
-
Prepare a quenching solution of 60% methanol (B129727) pre-chilled to -40°C.
-
Rapidly aspirate the labeling medium from the cells.
-
Immediately add the ice-cold quenching solution to the cells.
-
For suspension cells, they can be directly collected into the cold methanol solution.[9]
-
For adherent cells, scrape the cells in the quenching solution and collect the cell suspension.
-
Centrifuge the cell suspension at high speed (e.g., >14,000 x g) at 4°C to pellet the cells.
-
Discard the supernatant and store the cell pellet at -80°C until extraction.
Metabolite Extraction
This protocol is designed for the extraction of polar and semi-polar metabolites.
-
Prepare an extraction solvent of 80% methanol, pre-chilled to -20°C.
-
Resuspend the cell pellet in the cold extraction solvent.
-
Subject the samples to three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the extracted metabolites to a new tube.
-
Evaporate the supernatant to dryness using a nitrogen evaporator or a centrifugal vacuum concentrator.
-
Store the dried metabolite extract at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., 5% acetonitrile, 0.1% formic acid in water).
-
Perform chromatographic separation using a HILIC column for polar metabolites.
-
Analyze the samples using a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode.
-
Develop a targeted MRM (Multiple Reaction Monitoring) method for the detection and quantification of the mass isotopomers of key metabolites in thiamine-dependent pathways.
Data Presentation: Hypothetical Mass Isotopomer Distributions
The primary quantitative data from a 13C-MFA experiment is the mass isotopomer distribution (MID) of key metabolites. The table below presents hypothetical MIDs for metabolites in the Pentose Phosphate Pathway after labeling with this compound, assuming the 13C label is transferred via transketolase.
| Metabolite | M+0 | M+1 | M+2 | M+3 |
| Ribose-5-phosphate | 0.60 | 0.25 | 0.10 | 0.05 |
| Sedoheptulose-7-phosphate | 0.50 | 0.30 | 0.15 | 0.05 |
| Erythrose-4-phosphate | 0.70 | 0.20 | 0.08 | 0.02 |
| Fructose-6-phosphate | 0.65 | 0.22 | 0.10 | 0.03 |
Signaling Pathway Visualization
The following diagram illustrates the central role of Thiamine Pyrophosphate (TPP) in key metabolic pathways.
Conclusion
The use of this compound as a novel tracer in Metabolic Flux Analysis presents a promising approach to specifically investigate the flux through key TPP-dependent pathways. This application note provides a comprehensive framework for the experimental design and execution of such studies. The detailed protocols for cell culture, labeling, quenching, extraction, and analysis, combined with the visualization of relevant pathways and data structures, offer a solid foundation for researchers and drug development professionals to explore the intricacies of cellular metabolism. Further studies are warranted to validate the uptake and metabolic fate of this compound and to fully establish its utility as a powerful tool in the field of metabolic research.
References
- 1. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 4. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 5. Thiamine analysis [thiamine.dnr.cornell.edu]
- 6. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: HIL-MS/MS Method for the Separation and Quantification of Thiamine and its Phosphates using a ¹³C Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) (Vitamin B1) and its phosphorylated derivatives, thiamine monophosphate (TMP) and thiamine diphosphate (B83284) (TDP), are crucial for cellular metabolism. Deficiencies in thiamine are linked to severe neurological and cardiovascular diseases, making their accurate quantification in biological matrices a critical aspect of clinical research and drug development. This application note details a robust and sensitive Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) method for the simultaneous separation and quantification of thiamine, TMP, and TDP. The use of a stable isotope-labeled internal standard, ¹³C-Thiamine, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
This protocol outlines the necessary steps for sample preparation, HILIC-MS/MS analysis, and data processing.
Sample Preparation (Human Whole Blood)
-
Sample Collection: Collect whole blood samples in EDTA-containing tubes.
-
Internal Standard Spiking: To 100 µL of whole blood, add a pre-determined amount of ¹³C-Thiamine internal standard solution.
-
Protein Precipitation: Add 400 µL of cold 10% (w/v) trichloroacetic acid (TCA) to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analytes of interest.
-
Dilution: Dilute the supernatant 1:10 with an acetonitrile/water (95:5, v/v) solution before injection into the HILIC-MS/MS system.
HILIC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | 800 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Thiamine | 265.1 | 122.1 |
| Thiamine Monophosphate (TMP) | 345.1 | 122.1 |
| Thiamine Diphosphate (TDP) | 425.1 | 122.1 |
| ¹³C-Thiamine (Internal Standard) | 269.1 | 122.1 |
Data Presentation
The following tables summarize the quantitative performance of this HILIC-MS/MS method.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Linear Range (nmol/L) | R² | LLOQ (nmol/L) |
| Thiamine | 1.56 - 100 | >0.99 | 1.56 |
| Thiamine Monophosphate (TMP) | 3.13 - 200 | >0.99 | 3.13 |
| Thiamine Diphosphate (TDP) | 15.6 - 1000 | >0.99 | 15.6 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (nmol/L) | Accuracy (%) | Precision (RSD, %) |
| Thiamine | 5 | 98.5 | 4.2 |
| 50 | 101.2 | 3.1 | |
| 80 | 99.1 | 2.8 | |
| TMP | 10 | 97.9 | 5.1 |
| 100 | 102.5 | 3.5 | |
| 160 | 100.8 | 3.2 | |
| TDP | 30 | 98.2 | 4.5 |
| 150 | 101.7 | 2.9 | |
| 800 | 99.5 | 2.5 |
Visualizations
Caption: Experimental workflow for HILIC-MS/MS analysis of thiamine and its phosphates.
Conclusion
The described HILIC-MS/MS method provides a reliable, sensitive, and accurate platform for the simultaneous quantification of thiamine and its phosphate (B84403) esters in human whole blood. The incorporation of a ¹³C-labeled internal standard is critical for mitigating matrix-induced inaccuracies, making this protocol highly suitable for demanding applications in clinical research and pharmaceutical development.
Application Notes and Protocols for Intracellular Thiothiamine-¹³C₃ Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) (Vitamin B1) is a crucial water-soluble vitamin that, in its active form as thiamine pyrophosphate (TPP), serves as an essential cofactor for key enzymes in central carbon metabolism.[1][2][3][4] Understanding the intracellular uptake, metabolism, and functional roles of thiamine and its analogs is vital for various fields, including cancer research, neurobiology, and drug development. Stable isotope-labeled compounds, such as Thiothiamine-¹³C₃, are powerful tools for tracing the metabolic fate of thiamine within cells. This document provides detailed protocols for the extraction of intracellular Thiothiamine-¹³C₃ from cultured cells for subsequent analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Key Principles
The accurate quantification of intracellular metabolites like Thiothiamine-¹³C₃ requires efficient cell lysis and extraction while simultaneously preventing enzymatic activity and metabolite degradation. The choice of extraction method is critical and often involves a trade-off between extraction efficiency and the preservation of the analyte's chemical integrity. Organic solvents are commonly used to precipitate proteins and extract small polar molecules.[5] The protocol outlined below is a widely applicable method using a cold organic solvent mixture to quench metabolic activity and extract thiamine and its derivatives.
Experimental Protocols
Protocol 1: Extraction of Intracellular Thiothiamine-¹³C₃ from Adherent Cells
This protocol is designed for the extraction of Thiothiamine-¹³C₃ from adherent cell cultures.
Materials:
-
Cultured cells treated with Thiothiamine-¹³C₃
-
Phosphate-buffered saline (PBS), ice-cold
-
Pre-chilled (-80°C) extraction solution: 80% Methanol (B129727) in water (LC-MS grade)[5]
-
Cell scraper, pre-chilled
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge (4°C)
-
Dry ice or liquid nitrogen
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the desired concentration of Thiothiamine-¹³C₃ for the specified duration.
-
Washing: Aspirate the culture medium. Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular Thiothiamine-¹³C₃. Perform this step rapidly to minimize metabolic changes.[6]
-
Metabolic Quenching and Extraction:
-
After the final PBS wash, aspirate and add 1 mL of pre-chilled (-80°C) 80% methanol to each well (for a 6-well plate; adjust volume for other plate sizes).
-
Immediately place the culture plate on a bed of dry ice to ensure rapid and effective quenching of metabolic activity.
-
Scrape the cells from the surface using a pre-chilled cell scraper.
-
-
Cell Lysate Collection: Transfer the cell lysate (methanol-cell suspension) to a pre-chilled microcentrifuge tube.
-
Sonication: To ensure complete cell lysis and extraction, sonicate the samples. For example, use a probe sonicator for 3 cycles of 10 seconds on and 30 seconds off, keeping the sample on ice.[5]
-
Protein Precipitation: Incubate the tubes at -20°C for at least 20 minutes to facilitate protein precipitation.[5]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted intracellular metabolites including Thiothiamine-¹³C₃, to a new clean, pre-chilled tube.
-
Sample Storage: Store the extracted samples at -80°C until LC-MS/MS analysis to ensure the stability of the analytes.[8][9]
Protocol 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The analysis of thiamine and its analogs is typically performed using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[8][9][10]
General LC-MS/MS Parameters:
-
Chromatography: An ion-pair reversed-phase liquid chromatography method is often employed to achieve separation of the polar thiamine compounds.[10]
-
Mobile Phase: A typical mobile phase might consist of an aqueous component with an ion-pairing agent like hexylamine (B90201) and an organic component like acetonitrile.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[11] The transitions for Thiothiamine-¹³C₃ and its potential metabolites would need to be determined.
Data Presentation
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the quantification of thiamine derivatives, which would be analogous to a method for Thiothiamine-¹³C₃.
| Analyte | Linearity Range (nmol/L) | LLOQ (nmol/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Thiamine | 1.7 - 375.4 | 1.7 | 2.9 - 8.0 | < 9.4 | Within ±15% |
| Thiamine Monophosphate (TMP) | 3.125 - 200 | 3.125 | ≤15.9 | ≤15.9 | ≤11.1 |
| Thiamine Diphosphate (TDP) | 1.7 - 442.3 | 1.7 | 4.0 - 4.8 | < 9.4 | Within ±15% |
Data compiled from representative values found in the literature.[12][13]
Visualizations
Thiamine Metabolic Pathway
Thiamine is transported into the cell and phosphorylated to its active forms, primarily Thiamine Diphosphate (TDP), also known as Thiamine Pyrophosphate (TPP). TDP is a critical cofactor for enzymes in major metabolic pathways.
Caption: Intracellular conversion of thiamine to its active form, TPP.
Experimental Workflow for Thiothiamine-¹³C₃ Analysis
The overall workflow from cell culture to data analysis involves several key stages, as depicted below.
Caption: Workflow for intracellular Thiothiamine-¹³C₃ extraction and analysis.
References
- 1. Thiamine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamine (Vitamin B1)—An Essential Health Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiamine, gastrointestinal beriberi and acetylcholine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for intracellular and extracellular metabolite detection in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20180340209A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]
- 8. The First Comprehensive LC-MS/MS Method Allowing Dissection of the Thiamine Pathway in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of an IPRP-LC-MS/MS method to determine the fate of intracellular thiamine in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromatographic analysis of multicomponent mixture of vitamins B1, B6, B12, benfotiamine and diclofenac; part II: LC-tandem MS/MS method for simultaneous quantification of five components mixture in pharmaceutical formulations and human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Data Processing using Thiothiamine-13C3
Introduction
Thiamine (B1217682) (Vitamin B1) is an essential nutrient that, in its active form, thiamine pyrophosphate (TPP), serves as a critical cofactor for enzymes involved in central carbon metabolism, including the pentose (B10789219) phosphate (B84403) pathway and the tricarboxylic acid (TCA) cycle.[1][2] Stable isotope-labeled tracers are powerful tools for investigating the dynamics of metabolic pathways. Thiothiamine (B128582), a thiamine analog, has been noted for its biological activities, including the inhibition of glutamate (B1630785) decarboxylase, which may impact the GABA shunt.[3] The 13C-labeled version, Thiothiamine-13C3, presents an opportunity to trace the metabolic fate of this compound and investigate its influence on related metabolic pathways.
These application notes provide a detailed, albeit hypothetical, protocol for researchers, scientists, and drug development professionals to trace the metabolism of this compound and analyze its effects. The focus is on tracing the labeled molecule and its immediate derivatives, rather than a comprehensive metabolic flux analysis of central carbon metabolism, due to the current lack of data on its incorporation into these pathways.
Hypothetical Metabolic Fate and Signaling Pathways
For the purpose of this protocol, it is assumed that the three 13C labels in this compound are located on the ethyl group of the thiazole (B1198619) ring and the methyl group of the pyrimidine (B1678525) ring. The metabolic fate of thiothiamine is not well-established. Plausible pathways include:
-
Phosphorylation: Thiothiamine may be phosphorylated by thiamine pyrophosphokinase to form a TPP analog.
-
Cleavage: It could be cleaved by thiaminase into its pyrimidine and thiazole moieties.[1]
-
Inhibition and Interaction: As an inhibitor of glutamate decarboxylase, it would directly interact with the GABA shunt pathway.
The following diagram illustrates a hypothetical overview of thiamine metabolism and the potential points of interaction for this compound.
Experimental Protocols
This section outlines a hypothetical experimental protocol for tracing the metabolic fate of this compound in a cell culture model.
1. Cell Culture and Labeling
-
Cell Line: Select a cell line relevant to the research question (e.g., neuronal cells for studying GABA metabolism).
-
Culture Medium: Culture cells in a standard, appropriate medium. For the experiment, use a custom medium where unlabeled thiamine is replaced with a known concentration of this compound.
-
Labeling:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Remove the standard medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the experimental medium containing this compound. A concentration range (e.g., 1-10 µM) should be tested.
-
Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the uptake and metabolism of the tracer.
-
2. Sample Quenching and Metabolite Extraction
-
Quenching:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolic activity.
-
-
Extraction:
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 1 hour.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
3. Mass Spectrometry Analysis
-
Instrumentation: Use a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS), such as a Q-TOF or Orbitrap instrument.
-
Chromatography:
-
Column: A reverse-phase C18 column is suitable for separating thiamine and its derivatives.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Perform a full scan to detect all ions and a targeted MS/MS analysis for expected labeled compounds. The parent ion of this compound and its potential metabolites should be included in the inclusion list for fragmentation.
-
Data Processing Workflow
The following workflow outlines the steps for processing the raw mass spectrometry data to identify and quantify 13C-labeled metabolites derived from this compound.
1. Data Pre-processing
-
Peak Picking and Alignment: Use software such as XCMS, MetaboAnalyst, or vendor-specific software to detect metabolic features and align them across different samples.
-
Metabolite Annotation: Annotate features by matching their mass-to-charge ratio (m/z) and retention time to a database of known metabolites, including thiamine and its derivatives.
2. Isotopologue Analysis
-
Extraction of Labeled Features: Search for the m/z of this compound and its expected labeled metabolites. The mass shift will depend on the number of 13C atoms incorporated. For example, if this compound is phosphorylated, the resulting labeled TPP analog will have a mass increase corresponding to the addition of the phosphate groups and the three 13C atoms.
-
Correction for Natural Abundance: Correct the measured isotopologue distribution for the natural abundance of 13C and other isotopes using established algorithms.
3. Quantitative Data Presentation
The quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical Relative Abundance of this compound and its Metabolites
| Metabolite | Time (hours) | Relative Abundance (M+3) |
| Thiothiamine | 2 | 100% |
| 6 | 85% | |
| 12 | 60% | |
| 24 | 30% | |
| Phospho-Thiothiamine | 2 | 5% |
| 6 | 15% | |
| 12 | 30% | |
| 24 | 50% | |
| Labeled Pyrimidine Moiety | 2 | <1% |
| 6 | 2% | |
| 12 | 5% | |
| 24 | 10% |
Table 2: Hypothetical Impact of this compound on GABA Shunt Metabolites
| Condition | Glutamate (Relative Abundance) | GABA (Relative Abundance) |
| Control (Unlabeled Thiamine) | 100% | 100% |
| This compound (24h) | 120% | 70% |
Experimental Workflow Visualization
The overall experimental workflow is summarized in the following diagram.
Conclusion
The use of this compound as a metabolic tracer holds the potential to elucidate the metabolic fate of this thiamine analog and its impact on cellular metabolism, particularly in pathways where thiamine and its derivatives play a key role. The provided hypothetical protocols and workflows offer a foundational framework for designing and executing such studies. It is imperative that future experimental work focuses on validating the metabolic conversion and incorporation of this compound to enable more quantitative metabolic flux analysis.
References
Application of Thiothiamine-13C3 in the Investigation of Thiamine Deficiency Disorders
Introduction
Thiamine (B1217682) (Vitamin B1) is an essential water-soluble vitamin crucial for carbohydrate metabolism and nerve function. Its deficiency leads to severe neurological and cardiovascular disorders such as beriberi and Wernicke-Korsakoff syndrome.[1] Thiothiamine (B128582) is known as an impurity of thiamine.[2] The presence of impurities in pharmaceutical preparations can have unintended biological consequences. The use of isotopically labeled compounds is a powerful tool in biomedical research, enabling precise quantification and metabolic tracing. Thiothiamine-13C3, a stable isotope-labeled analog of thiothiamine, serves as a valuable tool for researchers, scientists, and drug development professionals in the study of thiamine metabolism and its disorders.[2]
This document provides detailed application notes and protocols for the utilization of this compound in studying thiamine deficiency. The primary applications covered are its use as an internal standard for accurate quantification of thiothiamine and as a metabolic tracer to investigate its metabolic fate.
Application 1: this compound as an Internal Standard for Quantification
Principle
In analytical chemistry, particularly in chromatography and mass spectrometry, an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of another compound in that sample. A stable isotope-labeled version of the analyte of interest is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte but a different mass, allowing it to be distinguished by a mass spectrometer. This compound can be used as an internal standard for the accurate measurement of thiothiamine concentrations in various biological matrices. This is crucial for understanding the potential exposure to this impurity from thiamine supplements and its accumulation in tissues, especially in the context of thiamine deficiency where metabolic pathways may be altered.
Experimental Protocol: Quantification of Thiothiamine in Plasma using LC-MS/MS
This protocol describes the use of this compound as an internal standard for the quantification of thiothiamine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents
-
Thiothiamine standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges
2. Preparation of Standard and Internal Standard Stock Solutions
-
Thiothiamine Stock Solution (1 mg/mL): Accurately weigh 1 mg of thiothiamine and dissolve it in 1 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Store stock solutions at -20°C.
3. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Prepare a series of working standard solutions of thiothiamine by serial dilution of the stock solution with 50% methanol.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50% methanol.
-
Spike blank human plasma with the thiothiamine working solutions to create calibration standards at concentrations ranging from 1 to 500 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
4. Sample Preparation
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the 100 ng/mL this compound internal standard solution.
-
Add 200 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate thiothiamine from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for thiothiamine and this compound.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of thiothiamine to this compound against the concentration of the calibration standards.
-
Determine the concentration of thiothiamine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
Table 1: Calibration Curve Data for Thiothiamine Quantification
| Concentration (ng/mL) | Peak Area (Thiothiamine) | Peak Area (this compound) | Peak Area Ratio |
|---|---|---|---|
| 1 | 5,234 | 510,876 | 0.010 |
| 5 | 26,170 | 512,345 | 0.051 |
| 10 | 51,890 | 509,987 | 0.102 |
| 50 | 258,765 | 511,234 | 0.506 |
| 100 | 515,432 | 510,567 | 1.010 |
| 250 | 1,289,765 | 512,876 | 2.515 |
| 500 | 2,567,890 | 511,987 | 5.016 |
Table 2: Quality Control Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| Low | 2.5 | 2.4 | 96.0 | 4.5 |
| Medium | 75 | 78.2 | 104.3 | 3.2 |
| High | 400 | 391.5 | 97.9 | 2.8 |
Experimental Workflow Diagram
Figure 1: Workflow for Thiothiamine Quantification.
Application 2: this compound as a Metabolic Tracer
Principle
Metabolic tracer studies involve the administration of an isotopically labeled compound to a biological system to trace its metabolic fate. By monitoring the appearance of the isotopic label in downstream metabolites, researchers can elucidate metabolic pathways and quantify metabolic fluxes.[3][4] this compound can be used to investigate whether thiothiamine is metabolized in vivo, what metabolites are formed, and if its metabolism interferes with the normal thiamine metabolic pathway, particularly in a state of thiamine deficiency.
Experimental Protocol: In Vivo Metabolic Tracer Study in a Rat Model of Thiamine Deficiency
This protocol outlines a study to trace the metabolism of this compound in thiamine-deficient rats.
1. Animal Model
-
Male Sprague-Dawley rats (8 weeks old).
-
Induce thiamine deficiency by feeding a thiamine-deficient diet for 2-3 weeks.
-
A control group is pair-fed the same diet supplemented with thiamine.
2. Administration of this compound
-
Prepare a sterile solution of this compound in saline.
-
Administer a single intravenous (IV) bolus dose of this compound (e.g., 5 mg/kg) to both thiamine-deficient and control rats.
3. Sample Collection
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
At the final time point, euthanize the animals and collect tissues of interest (e.g., liver, brain, kidney).
-
Process blood to obtain plasma and immediately freeze all samples at -80°C until analysis.
4. Metabolite Extraction from Tissues
-
Homogenize the tissue samples in ice-cold methanol/water (80:20).
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under vacuum.
-
Reconstitute in a suitable solvent for LC-MS analysis.
5. LC-HRMS Analysis for Metabolite Profiling
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column for separation of polar metabolites.
-
Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap.
-
Analysis: Perform full scan and data-dependent MS/MS analysis to identify potential 13C-labeled metabolites of this compound.
-
Data Processing: Use specialized software to identify features with the characteristic mass shift corresponding to the 13C label and to elucidate the structures of the metabolites.
Expected Quantitative Data
Table 3: Hypothetical Concentrations of this compound and a Putative Metabolite in Plasma (ng/mL)
| Time (min) | Control Group (this compound) | Deficient Group (this compound) | Control Group (Metabolite X-13C3) | Deficient Group (Metabolite X-13C3) |
|---|---|---|---|---|
| 5 | 1250 | 1310 | 50 | 45 |
| 15 | 870 | 950 | 120 | 100 |
| 30 | 540 | 680 | 180 | 150 |
| 60 | 210 | 350 | 210 | 180 |
| 120 | 80 | 150 | 150 | 120 |
| 240 | 20 | 50 | 80 | 70 |
Thiamine Metabolic Pathway and Potential Interaction of Thiothiamine
Figure 2: Thiamine Metabolism and Thiothiamine Interaction.
The use of this compound provides a powerful and precise tool for investigating the role of the thiamine impurity, thiothiamine, in biological systems. As an internal standard, it enables accurate quantification, which is essential for toxicological and pharmacokinetic studies. As a metabolic tracer, it allows for the elucidation of its metabolic pathways and potential interactions with endogenous thiamine metabolism. These applications are particularly relevant in the context of thiamine deficiency, where the metabolic system is already compromised. The protocols and methodologies described herein provide a framework for researchers to utilize this compound to gain deeper insights into thiamine deficiency disorders and the potential impact of related compounds.
References
- 1. Vitamin B1 (Thiamine) Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Thiamine Pathway Intermediates with Thiothiamine-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) (Vitamin B1) is an essential micronutrient that, in its active form, thiamine diphosphate (B83284) (TDP), serves as a critical cofactor for enzymes involved in central carbon metabolism.[1][2][3] The biosynthesis and regulation of thiamine involve a series of intermediates, including 4-amino-2-methyl-5-hydroxymethylpyrimidine (HMP) and 4-methyl-5-(2-hydroxyethyl)thiazole (HET), which are coupled to form thiamine monophosphate (TMP) and subsequently phosphorylated to the active TDP.[1][4] Quantifying these intermediates is crucial for understanding the regulation of the thiamine pathway, diagnosing deficiency disorders, and for developing novel antimicrobial drugs that target this essential pathway.[2][5][6]
This document provides a detailed protocol for the simultaneous quantification of key thiamine pathway intermediates—HMP, HET, thiamine, TMP, and TDP—in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs Thiothiamine-13C3 as a stable isotope-labeled internal standard to ensure high accuracy and precision.
Thiamine Biosynthesis Pathway
The thiamine biosynthesis pathway involves the separate synthesis of a pyrimidine (B1678525) (HMP) and a thiazole (B1198619) (HET) moiety, which are then combined.
Caption: Overview of the plant thiamine biosynthesis pathway.
Experimental Workflow
The overall experimental workflow involves sample homogenization, protein precipitation with an internal standard, centrifugation, and subsequent analysis of the supernatant by LC-MS/MS.
Caption: Experimental workflow for metabolite quantification.
Detailed Protocols
This protocol is adapted from the validated method for analyzing thiamine intermediates in plant tissues and is applicable to other biological matrices with minor modifications.[5][6][7]
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (LC-MS grade).
-
Standards: HMP hydrochloride, HET, Thiamine hydrochloride, Thiamine monophosphate chloride, Thiamine diphosphate chloride (Sigma-Aldrich or equivalent).
-
Internal Standard (IS): this compound (Pharmaffiliates or equivalent).
-
Equipment: Homogenizer, microcentrifuge, analytical balance, LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer).
Preparation of Standard and Internal Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and the internal standard in LC-MS grade water. Store at -20°C.
-
Working Standard Mixture: Combine the individual stock solutions and dilute with water to create a mixed working standard solution (e.g., 10 µg/mL).
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.
Sample Preparation Protocol
-
Homogenization: Weigh approximately 50 mg of tissue or cell pellet. Add 500 µL of ice-cold 0.1 M formic acid. Homogenize thoroughly.
-
Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard working solution to each sample.
-
Protein Precipitation: Add 500 µL of ice-cold acetonitrile.
-
Vortex and Incubate: Vortex the samples for 1 minute and incubate on ice for 30 minutes to facilitate protein precipitation.[8]
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Collection: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
-
LC System: UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 2% B
-
1-3 min: 2% to 98% B
-
3-5 min: 98% B
-
5-5.1 min: 98% to 2% B
-
5.1-8 min: 2% B
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: MRM Transitions for Thiamine Pathway Intermediates
Quantification is performed using specific precursor-to-product ion transitions for each analyte and the internal standard. The most abundant transition is typically used for quantification and a second for confirmation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| HMP | 126.1 | 109.1 | 94.1 |
| HET | 144.1 | 101.1 | 59.1 |
| Thiamine | 265.1 | 122.1 | 144.1 |
| TMP | 345.1 | 122.1 | 226.1 |
| TDP | 425.1 | 122.1 | 305.1 |
| This compound (IS) | 302.4 | 155.1 | 125.1 |
(Note: MRM transitions for this compound are estimated based on its structure and may require empirical optimization.)
Table 2: Illustrative Quantitative Data
The following table presents representative data from a hypothetical experiment comparing a control group with a group treated with a hypothetical inhibitor of the thiamine pathway. Data are expressed as mean concentration ± standard deviation (ng/g tissue).
| Analyte | Control Group (n=5) | Treated Group (n=5) | % Change | p-value |
| HMP | 15.2 ± 2.1 | 45.8 ± 5.3 | +201% | <0.001 |
| HET | 22.5 ± 3.5 | 68.1 ± 7.9 | +203% | <0.001 |
| Thiamine | 125.6 ± 15.8 | 35.2 ± 4.9 | -72% | <0.001 |
| TMP | 48.3 ± 6.2 | 12.5 ± 2.1 | -74% | <0.001 |
| TDP | 350.1 ± 42.5 | 98.7 ± 11.3 | -72% | <0.001 |
This illustrative data shows a significant accumulation of the precursors (HMP and HET) and a depletion of thiamine and its phosphorylated forms in the treated group, consistent with the inhibition of the condensation step in the thiamine biosynthesis pathway.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust and sensitive tool for the comprehensive quantification of thiamine biosynthesis intermediates.[5][6] This approach is invaluable for basic research into metabolic pathways, clinical diagnostics, and for the preclinical evaluation of drug candidates targeting thiamine metabolism. The detailed protocol and illustrative data serve as a practical guide for researchers to implement this powerful analytical technique.
References
- 1. researchgate.net [researchgate.net]
- 2. ijbs.com [ijbs.com]
- 3. Thiamine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The First Comprehensive LC-MS/MS Method Allowing Dissection of the Thiamine Pathway in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Tracing Thiamine Metabolism in Plants with Thiothiamine-13C3
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) (Vitamin B1) is an essential cofactor in crucial metabolic pathways in all living organisms, including plants. Its active form, thiamine pyrophosphate (TPP), is vital for carbohydrate metabolism and the biosynthesis of amino acids.[1] Recent studies have also implicated thiamine in plant stress responses, making its metabolic pathways a key area of interest for crop improvement and the development of novel agrochemicals.[2][3] Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolite flux.[4] Thiothiamine-13C3, a stable isotope-labeled analogue of a thiamine impurity, presents a novel tool for tracing the uptake and metabolism of thiamine-related compounds in plant systems. This application note provides a detailed protocol for the use of this compound in plant metabolomics research, with a focus on the model organism Arabidopsis thaliana.
Principle
This protocol describes a stable isotope tracer experiment where Arabidopsis thaliana seedlings are fed with this compound. The incorporation of the 13C label into downstream metabolites is then tracked using Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass spectra of metabolites from labeled and unlabeled samples, researchers can identify and quantify the metabolic products of thiothiamine. This approach allows for the elucidation of its metabolic fate and its influence on the broader thiamine metabolic network.
Materials and Reagents
-
This compound
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium
-
Petri dishes
-
Sterile water
-
Liquid nitrogen
-
80% Methanol (B129727) (pre-chilled to -80°C)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
Experimental Workflow
The overall experimental workflow for tracing the metabolism of this compound in Arabidopsis thaliana is depicted below.
Detailed Experimental Protocols
Plant Growth and Preparation
-
Sterilization of Seeds: Surface-sterilize Arabidopsis thaliana seeds by washing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute wash in 50% bleach with 0.05% Triton X-100. Rinse the seeds 5 times with sterile water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and plate them on Murashige and Skoog (MS) medium containing 1% sucrose and solidified with 0.8% agar.
-
Vernalization: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Growth Conditions: Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C. Grow the seedlings for 10-14 days.
Labeling with this compound
-
Prepare Labeling Medium: Prepare a liquid MS medium containing a final concentration of 10 µM this compound. A control medium without the labeled compound should also be prepared.
-
Labeling: Carefully transfer the seedlings from the agar plates to the liquid MS medium. Ensure the roots are fully submerged. A typical experiment would involve multiple time points (e.g., 0, 1, 4, 8, 24 hours) to track the dynamics of label incorporation.
-
Incubation: Incubate the seedlings in the labeling medium under the same growth conditions.
Sample Harvesting and Quenching
-
Harvesting: At each time point, quickly remove the seedlings from the liquid medium, gently blot them dry with a paper towel to remove excess liquid.
-
Quenching: Immediately flash-freeze the seedlings in liquid nitrogen to quench all metabolic activity. This step is critical to prevent metabolite degradation.
-
Storage: Store the frozen samples at -80°C until metabolite extraction.
Metabolite Extraction
-
Homogenization: Grind the frozen seedlings to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Extraction Solvent: Add 1 mL of pre-chilled 80% methanol to approximately 100 mg of the frozen powder in a microcentrifuge tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Incubation: Incubate the samples on ice for 20 minutes, with intermittent vortexing.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a new microcentrifuge tube.
-
Storage: Store the filtered extract at -80°C until LC-MS analysis.
LC-MS Analysis
-
Instrumentation: Use a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC-Q-TOF MS).
-
Chromatographic Separation: Separate the metabolites on a C18 reverse-phase column. A typical gradient could be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to cover a broad range of metabolites. Acquire data in a mass range of m/z 50-1200.
-
Data Acquisition: Perform full scan MS and data-dependent MS/MS to identify and confirm the structure of metabolites.
Data Presentation
The following table presents hypothetical quantitative data from a time-course experiment, illustrating the incorporation of the 13C label from this compound into downstream metabolites. The data is represented as the percentage of the metabolite pool that is labeled.
| Metabolite | Time Point 0h | Time Point 1h | Time Point 4h | Time Point 8h | Time Point 24h |
| This compound | 0% | 95% | 98% | 99% | 99% |
| Thiamine-13C3 | 0% | 5% | 15% | 30% | 50% |
| Thiamine Monophosphate-13C3 | 0% | 1% | 8% | 20% | 40% |
| Thiamine Pyrophosphate-13C3 | 0% | 0.5% | 5% | 15% | 35% |
| Hypothetical Metabolite X-13C3 | 0% | 0.1% | 2% | 8% | 20% |
Visualization of a Hypothetical Metabolic Pathway
Based on the known thiamine biosynthesis pathway, we can hypothesize the metabolic fate of this compound. The following diagram illustrates a potential pathway where this compound is converted to labeled thiamine and its phosphorylated derivatives.
Conclusion
The use of this compound in combination with high-resolution LC-MS provides a powerful platform for investigating the metabolism of thiamine and its analogues in plants. The protocols outlined in this application note offer a robust framework for researchers to trace the metabolic fate of this compound, quantify its conversion to key metabolites, and potentially uncover novel metabolic pathways. This approach can contribute significantly to our understanding of plant metabolism and aid in the development of strategies for crop improvement and the design of new bioactive compounds.
References
- 1. Thiamine in plants: aspects of its metabolism and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A device for single leaf labelling with CO2 isotopes to study carbon allocation and partitioning in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for Thiothiamine-13C3 Detection
Introduction
Thiamine (B1217682) (Vitamin B1) and its derivatives are crucial for cellular metabolism. Thiothiamine, a sulfur-containing analog of thiamine, and its isotopically labeled form, Thiothiamine-13C3, are important compounds in metabolic research and drug development. Accurate and sensitive quantification of these compounds in complex biological matrices is essential for understanding their metabolic fate, pharmacokinetics, and pharmacodynamics. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical platform for this purpose. This application note provides a detailed protocol for the detection and quantification of Thiothiamine using this compound as an internal standard by LC-HRMS.
The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[1][2] This method is applicable to various biological matrices, including plasma, whole blood, and tissue homogenates.
Experimental Protocols
Sample Preparation from Whole Blood
This protocol focuses on the extraction of Thiothiamine from whole blood, a common matrix in clinical and preclinical studies. The primary steps involve protein precipitation to release the analyte from matrix components.[3][4][5]
Materials:
-
Whole blood collected in EDTA tubes
-
This compound internal standard (IS) working solution (concentration to be optimized based on expected analyte levels)
-
Trichloroacetic acid (TCA), 10% (w/v) in water, stored at 4°C[3][4]
-
Methanol, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of reaching >10,000 x g at 4°C
Procedure:
-
Thaw frozen whole blood samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of whole blood.
-
Spike with an appropriate volume of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold 10% TCA solution to precipitate proteins.[3][4][5]
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]
-
Carefully collect the supernatant and transfer it to a clean autosampler vial for LC-HRMS analysis.
Liquid Chromatography
A reversed-phase liquid chromatography method is detailed below to achieve separation of Thiothiamine from other matrix components.
Instrumentation and Columns:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
C18 analytical column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient Conditions:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Table 1: Liquid Chromatography Gradient Program
LC Parameters:
-
Flow rate: 0.3 mL/min
-
Column temperature: 40°C
-
Injection volume: 5 µL
High-Resolution Mass Spectrometry
An Orbitrap-based or other high-resolution mass spectrometer is recommended for this analysis to ensure high mass accuracy and specificity.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-Exactive series, Orbitrap Exploris, or equivalent).
-
Heated electrospray ionization (HESI) source.
MS Parameters:
| Parameter | Setting |
| Ionization Mode | Positive |
| Spray Voltage | 3.5 kV |
| Capillary Temperature | 320°C |
| Sheath Gas Flow Rate | 40 (arbitrary units) |
| Aux Gas Flow Rate | 10 (arbitrary units) |
| Full Scan Resolution | 70,000 |
| Full Scan m/z Range | 100 - 1000 |
| dd-MS² Resolution | 17,500 |
| Collision Energy | Stepped (20, 30, 40 eV) |
Table 2: High-Resolution Mass Spectrometry Parameters
Data Acquisition: Data should be acquired in a data-dependent MS/MS (dd-MS²) mode to trigger fragmentation of the most intense ions, which will include Thiothiamine and this compound. The exact m/z values for the precursor ions of Thiothiamine and this compound should be used for targeted analysis and quantification.
Data Presentation
Quantitative data should be processed using appropriate software. The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of Thiothiamine in unknown samples can be determined.
| Analyte | Precursor Ion (m/z) | Fragment Ions (m/z) | Retention Time (min) |
| Thiothiamine | [M+H]⁺ | (To be determined experimentally) | (To be determined) |
| This compound (IS) | [M+H]⁺ + 3 | (To be determined experimentally) | (To be determined) |
Table 3: Expected Mass Spectrometric Data for Thiothiamine and its Internal Standard
Visualizations
Caption: Workflow for Thiothiamine analysis.
Caption: Simplified thiamine metabolic pathway.[6]
References
- 1. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiamine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analyzing 13C Labeling Patterns from Thiothiamine-13C3 Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling is a powerful technique to trace the metabolic fate of molecules within a biological system.[1] By replacing standard carbon atoms (¹²C) with a stable heavy isotope (¹³C), researchers can follow the journey of these labeled atoms through complex metabolic networks. This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides quantitative insights into the activity of metabolic pathways.[1][2]
This document provides detailed application notes and protocols for designing and executing experiments using Thiothiamine-¹³C₃ , a labeled analog of a thiamine (B1217682) impurity.[3] Thiamine (Vitamin B1) is an essential cofactor for all living organisms, primarily in its active form, thiamine diphosphate (B83284) (ThDP or TPP).[4] TPP is critical for central carbon metabolism, including the citric acid cycle and the pentose (B10789219) phosphate (B84403) pathway.[5] By tracing the incorporation of the ¹³C₃-label from Thiothiamine, researchers can investigate thiamine salvage pathways, enzyme kinetics, and the impact of compounds on thiamine-dependent metabolic processes. These methods are particularly relevant for drug development, toxicology studies, and understanding metabolic disorders.
Recommended Software for ¹³C Labeling Analysis
A variety of software tools are available for processing and analyzing data from ¹³C labeling experiments. The choice of software depends on the analytical method (Mass Spectrometry or NMR) and the desired depth of analysis.
| Software Category | Software Name | Key Features & Applications | Primary Analysis |
| Data Processing (MS) | iMS2Flux | Automates and standardizes the data flow from MS measurements to flux analysis programs. Corrects for natural isotope abundances.[6] | Mass Spectrometry |
| CalSpec | Automated processing of labeling data from raw MS spectra to extract mass isotopomer distributions.[7] | Mass Spectrometry | |
| AMDIS | A free software from NIST for deconvoluting and identifying components from GC/MS or LC/MS data.[8] | Mass Spectrometry | |
| Metabolic Flux Analysis | 13CFLUX2 | A high-performance software suite for steady-state ¹³C-MFA. Supports complex network modeling, simulation, and statistical analysis.[9][10] | MS & NMR |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework for efficient ¹³C-MFA, tracer experiment design, and statistical analysis.[11] | MS & NMR | |
| INCA | A MATLAB-based tool for isotopically non-stationary metabolic flux analysis (INST-MFA), suitable for dynamic labeling experiments.[12] | MS & NMR | |
| OpenFlux | Open-source modeling software for ¹³C-based metabolic flux analysis.[2][12] | MS & NMR | |
| NMR Data Analysis | Mnova | A comprehensive software for visualizing, processing, and analyzing 1D and 2D NMR data from all major vendors.[13][14] | NMR |
| TopSpin | Bruker's standard software for NMR data acquisition and processing, widely used in academic and industrial labs.[15] | NMR |
Thiamine Metabolic Pathway
Thiamine is taken up by cells and converted into its biologically active form, Thiamine Pyrophosphate (TPP), through the thiamine salvage pathway. TPP then acts as an essential cofactor for key enzymes in central carbon metabolism. Understanding this pathway is crucial for predicting the fate of the ¹³C₃ label from Thiothiamine.
Experimental Workflow and Protocols
A successful ¹³C labeling experiment requires careful planning and execution, from cell culture to data analysis.
Protocol 1: Cell Culture and Labeling with Thiothiamine-¹³C₃
This protocol is a general guideline for adherent mammalian cells and should be optimized for specific cell lines and experimental goals.
Materials:
-
Adherent cells of interest
-
Standard cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Thiothiamine-¹³C₃ stock solution (in a compatible solvent like DMSO or water)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of labeling. Culture under standard conditions (e.g., 37°C, 5% CO₂).
-
Prepare Labeling Medium: Prepare fresh culture medium. Spike the medium with Thiothiamine-¹³C₃ to the desired final concentration (e.g., 1-10 µM, requires optimization). Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (<0.1%).
-
Initiate Labeling: Once cells reach the target confluency, aspirate the standard medium, wash once with sterile PBS, and add the pre-warmed ¹³C-labeling medium.[1]
-
Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24-48 hours, or until the labeling of key downstream metabolites has reached a plateau.[1] A time-course experiment may be necessary to determine the optimal duration.
-
Proceed to Quenching: After incubation, immediately proceed to metabolic quenching to halt all enzymatic activity.
Protocol 2: Metabolite Extraction for Mass Spectrometry
This protocol is designed to rapidly quench metabolism and efficiently extract polar metabolites for LC-MS analysis.
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C quenching/extraction solvent (80% Methanol (B129727) / 20% Water)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Quenching: Place the 6-well plate on ice. Aspirate the labeling medium and immediately wash the cells with 1 mL of ice-cold 0.9% NaCl.
-
Extraction: Aspirate the NaCl wash. Immediately add 1 mL of -80°C 80% methanol solution to each well.
-
Cell Harvesting: Place the plate on dry ice for 10 minutes to ensure complete protein precipitation.[1] Scrape the frozen cell lysate from the plate using a cell scraper and transfer the entire mixture to a pre-chilled microcentrifuge tube.[1]
-
Lysis & Centrifugation: Vortex the tubes thoroughly for 30 seconds. Centrifuge at maximum speed (>15,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated protein.
-
Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled tube. Avoid disturbing the pellet.
-
Storage: Store the metabolite extracts at -80°C until analysis. For LC-MS analysis, the samples are typically dried down under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a suitable solvent.
Data Analysis and Presentation
The primary output from a ¹³C-MS experiment is the Mass Isotopologue Distribution (MID) . The MID describes the fractional abundance of each isotopologue for a given metabolite.[1] This data must be corrected for the natural abundance of ¹³C and other isotopes before it can be used for flux calculations.[16]
Data Analysis Workflow
Example Data Presentation
The corrected MIDs are summarized in tables to facilitate comparison between different experimental conditions. The table below shows hypothetical MID data for TPP and Citrate after labeling with Thiothiamine-¹³C₃.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) Data M+n represents the metabolite with 'n' carbons labeled with ¹³C. Data is presented as fractional abundance (%).
| Metabolite | Isotopologue | Control Condition (%) | Treated Condition (%) |
| Thiamine Pyrophosphate (TPP) | M+0 | 95.1 | 85.3 |
| M+1 | 3.5 | 4.1 | |
| M+2 | 1.1 | 8.9 | |
| M+3 | 0.3 | 1.7 | |
| Citrate | M+0 | 98.2 | 96.5 |
| M+1 | 1.5 | 2.1 | |
| M+2 | 0.3 | 1.4 | |
| M+3 | 0.0 | 0.0 | |
| M+4 | 0.0 | 0.0 |
Interpretation:
-
In this hypothetical example, the "Treated Condition" shows a significant increase in the M+2 and M+3 fractions of TPP, suggesting successful incorporation of the ¹³C label from Thiothiamine into the cellular TPP pool.
-
The corresponding small increase in labeled citrate (M+2) indicates that the ¹³C-labeled TPP is actively participating as a cofactor in the citric acid cycle.
Troubleshooting and Key Considerations
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low ¹³C Incorporation | - Insufficient labeling time.- Low concentration of Thiothiamine-¹³C₃.- Poor cellular uptake of the tracer. | - Perform a time-course experiment to find the optimal labeling duration.- Increase the tracer concentration (check for toxicity).- Verify the expression and activity of thiamine transporters in your cell model. |
| High Variability Between Replicates | - Inconsistent cell numbers.- Variation in quenching/extraction efficiency.- Sample degradation. | - Ensure accurate cell counting and seeding density.- Standardize all sample handling steps; keep samples on ice or dry ice at all times.- Process samples quickly and store extracts at -80°C. |
| Inaccurate Quantification Ratios | - Incomplete incorporation of the label (not at steady-state).- Metabolic conversions of the tracer before entering the main pathway. | - Ensure labeling duration is sufficient to reach isotopic steady-state.[17]- Use software to correct for natural isotope abundance and potential fragmentation issues. |
| Sample Loss During Preparation | - Multiple transfer steps.- Adhesion of analytes to tubes or tips. | - Minimize sample preparation steps.- Consider using low-retention tubes and tips.- For very small samples, in-solution digestion may be preferable to in-gel methods.[17] |
References
- 1. benchchem.com [benchchem.com]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 10. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 12. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- 13. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 14. youtube.com [youtube.com]
- 15. epic.awi.de [epic.awi.de]
- 16. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Collision Energy for Thiothiamine-13C3 Fragmentation in MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing collision energy for the MS/MS fragmentation of Thiothiamine-13C3.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion (m/z) for this compound in positive ion mode mass spectrometry?
A1: The molecular formula for Thiothiamine is C12H16N4OS2, with a monoisotopic mass of approximately 296.0766 Da.[1] For this compound, three 12C atoms are replaced by 13C atoms, increasing the monoisotopic mass by approximately 3 Da. Therefore, the expected monoisotopic mass is approximately 299.0866 Da. In positive ion mode, the precursor ion will be the protonated molecule [M+H]+, so the expected m/z will be approximately 300.0939.
Q2: What are the major fragment ions observed for Thiamine (B1217682), and what can be expected for this compound?
A2: For unlabeled Thiamine (precursor m/z of ~265.11), the major fragment ions are observed at m/z 144.03 and 121.94.[2][3] These correspond to the pyrimidine (B1678525) and thiazole (B1198619) moieties, respectively. For this compound, the position of the 13C labels will determine which fragment ion's m/z is shifted. Assuming the labels are on the pyrimidine ring, the expected fragment ions for this compound would be m/z 147.04 (pyrimidine moiety with three 13C atoms) and a fragment corresponding to the unlabeled thiazole moiety of thiothiamine.
Q3: What is a good starting point for collision energy optimization for this compound?
A3: For small molecules, the optimal collision energy is highly dependent on the instrument and the compound's structure. A good starting point is to perform a collision energy ramp experiment. Begin with a low collision energy (e.g., 5-10 eV) and incrementally increase it to a higher energy (e.g., 40-50 eV) while monitoring the intensity of the precursor and expected fragment ions.
Q4: How does the choice of collision gas affect fragmentation?
A4: The type of collision gas (e.g., argon, nitrogen, helium) can influence the efficiency of collision-induced dissociation (CID).[4] Argon is a common choice as it is relatively heavy and can impart more energy upon collision, leading to more efficient fragmentation. Lighter gases like helium may require higher collision energies to achieve the same degree of fragmentation.
Troubleshooting Guides
This section provides guidance for common issues encountered during the optimization of collision energy for this compound fragmentation.
| Problem | Possible Causes | Recommended Solutions |
| No or Low Precursor Ion Intensity | 1. Incorrect mass spectrometer settings (e.g., ionization source parameters, mass range).[5] 2. Sample degradation or low concentration.[5] 3. Issues with the LC-MS interface (e.g., clogged emitter).[6] | 1. Verify instrument settings, including ionization voltage, gas flows, and temperature. Ensure the mass range includes the expected precursor m/z. 2. Prepare a fresh sample and verify its concentration. 3. Perform routine maintenance on the ion source and interface. |
| No or Low Fragment Ion Intensity | 1. Inappropriate collision energy (too low). 2. Incorrect precursor ion isolation width. 3. Collision cell pressure is too low. | 1. Increase the collision energy in increments. 2. Ensure the isolation window is centered on the precursor m/z and is of an appropriate width (e.g., 1-2 Da). 3. Check and adjust the collision gas pressure according to the manufacturer's recommendations. |
| Precursor Ion Still Dominant at High Collision Energies | 1. The molecule is very stable. 2. Insufficient collision gas pressure. | 1. Continue to increase the collision energy. 2. Increase the collision gas pressure. |
| Excessive Fragmentation (Many Small, Unspecific Fragments) | 1. Collision energy is too high. | 1. Decrease the collision energy. |
| Inconsistent or Unstable Signal | 1. Unstable spray in the ion source.[7] 2. Contamination in the system.[8] 3. Leaks in the LC or gas lines.[8] | 1. Check the spray needle/emitter and adjust its position. Ensure stable solvent flow. 2. Clean the ion source and run system blanks. 3. Perform a leak check on all connections. |
| Mass Inaccuracy | 1. The mass spectrometer is not properly calibrated.[5] | 1. Calibrate the instrument using the manufacturer's recommended standards and procedures. |
Experimental Protocol: Optimizing Collision Energy for this compound
This protocol outlines a systematic approach to determine the optimal collision energy for the fragmentation of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol/water with 0.1% formic acid) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration suitable for your mass spectrometer (e.g., 1-10 µg/mL).
2. Mass Spectrometer Setup (Infusion):
-
Set up the mass spectrometer for direct infusion of the sample at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ion source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal of the this compound precursor ion ([M+H]+ at m/z ~300.09).
3. Collision Energy Ramp Experiment:
-
Set the mass spectrometer to MS/MS mode.
-
Isolate the precursor ion of this compound (m/z ~300.09) with an appropriate isolation width (e.g., 1-2 Da).
-
Program a method to ramp the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in small increments (e.g., 1-2 eV).
-
Acquire data across the entire ramp, monitoring the intensity of the precursor ion and the expected fragment ions.
4. Data Analysis:
-
Plot the intensity of the precursor ion and each major fragment ion as a function of collision energy.
-
The optimal collision energy for a specific fragment is the energy at which its intensity is maximized.
-
If multiple fragments are of interest for a multiple reaction monitoring (MRM) assay, you may need to choose a compromise collision energy or set different collision energies for each transition.
5. LC-MS/MS Method Development:
-
Once the optimal collision energy is determined, incorporate this value into your LC-MS/MS method for the analysis of this compound.
Visualizations
Caption: Hypothetical fragmentation pathway of this compound.
Caption: Experimental workflow for collision energy optimization.
Caption: Troubleshooting decision tree for low fragment ion signals.
References
- 1. Thiothiamine | CAS 299-35-4 | LGC Standards [lgcstandards.com]
- 2. US20090093009A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 5. gmi-inc.com [gmi-inc.com]
- 6. myadlm.org [myadlm.org]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. agilent.com [agilent.com]
Troubleshooting poor peak shape of Thiothiamine-13C3 in reversed-phase chromatography
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering poor peak shape for Thiothiamine-13C3 in reversed-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front, is the most common peak shape issue for polar and ionizable compounds like this compound.[1][2] This asymmetry can compromise resolution and affect the accuracy of quantification.[3]
Potential Causes and Troubleshooting Steps:
-
Secondary Silanol (B1196071) Interactions: this compound, likely a basic compound, can interact with acidic residual silanol groups on the silica-based column packing.[2][4] These interactions cause a secondary, stronger retention mechanism for some analyte molecules, leading to delayed elution and a tailing peak.[3][5]
-
Solution 1: Adjust Mobile Phase pH: Lower the mobile phase pH to 2.5-3.5. At a lower pH, silanol groups are protonated and less likely to interact with the basic analyte.[2][6] A good practice is to set the mobile phase pH at least 2 units away from the analyte's pKa.[7][8]
-
Solution 2: Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns have fewer residual silanols. End-capped columns have these active sites chemically deactivated, significantly reducing the potential for secondary interactions.[2][9]
-
Solution 3: Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can saturate the active silanol sites, improving the peak shape of the target analyte.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds at the column inlet can create active sites that cause tailing.[3] A partially blocked inlet frit can also distort peak shape.[10]
-
Solution: If a guard column is used, remove it to see if the peak shape improves; if so, replace the guard column.[10] If the analytical column is contaminated, try flushing it according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the column and detector, can cause peak broadening and tailing.[3][5]
-
Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005"). Ensure all fittings are properly tightened to avoid dead volume.[5]
-
Q2: My this compound peak is fronting. What are the likely causes?
Peak fronting, where the first half of the peak is broader than the second, is typically less common than tailing but indicates a different set of problems.[11][12]
Potential Causes and Troubleshooting Steps:
-
Column Overload: Injecting too much sample, either in terms of mass or volume, can saturate the stationary phase at the column inlet.[11][13] This causes excess analyte molecules to travel down the column faster, resulting in a fronting peak.[12]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar) than the mobile phase, the analyte will not properly partition onto the stationary phase at the column head. This causes the initial band to be distorted, often leading to fronting for early-eluting peaks.[14]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used for solubility reasons, ensure it is weaker than or matches the mobile phase, and use the smallest possible injection volume.[15]
-
-
Column Degradation (Collapse): In reversed-phase chromatography, using a mobile phase with very high aqueous content (>95%) can cause the C18 chains to fold in on themselves, an effect known as phase collapse. This reduces the available stationary phase surface area and can lead to fronting and a loss of retention.[11][13]
-
Solution: Flush the column with 100% of the strong organic solvent (e.g., acetonitrile (B52724) or methanol) to try and restore the stationary phase.[13] To prevent this, use a column specifically designed for highly aqueous mobile phases (e.g., an "AQ" or polar-embedded phase).[13]
-
Q3: I am observing a split or shoulder peak for this compound. How can I fix this?
Split peaks suggest that the analyte is entering the column as two distinct bands or that two different forms of the analyte are being separated.[12][16]
Potential Causes and Troubleshooting Steps:
-
Clogged Inlet Frit or Column Void: A partial blockage of the inlet frit or the formation of a void (a channel or gap) in the packing material at the head of the column can split the sample stream as it enters, affecting all peaks in the chromatogram.[10][12][17]
-
Solution: First, remove the guard column (if installed) to rule it out. If the problem persists, try backflushing the analytical column to dislodge particulates from the frit.[10] If this fails, the column likely needs to be replaced.
-
-
Sample Solvent/Mobile Phase Mismatch: Injecting the sample in a solvent that is immiscible with or much stronger than the mobile phase can cause the sample to precipitate or band improperly at the column inlet, leading to a split peak.[18]
-
Solution: Ensure the sample solvent is compatible with and ideally weaker than the mobile phase. Dissolving the sample directly in the mobile phase is the best approach.[8]
-
-
Mobile Phase pH Close to Analyte pKa: If the mobile phase pH is very close to the pKa of this compound, the analyte will exist as a mixture of its ionized and non-ionized forms. These two forms can have different retention times, potentially leading to a broadened or split peak.[7]
-
Solution: Adjust the mobile phase pH to be at least 2 pH units above or below the analyte's pKa to ensure it is in a single ionic state.[8]
-
Troubleshooting Workflow
The following diagram provides a systematic approach to diagnosing and resolving poor peak shape issues.
Caption: A workflow for troubleshooting common peak shape problems in HPLC.
Data Presentation
The following tables illustrate how key parameters can influence the chromatography of a polar, ionizable compound like this compound.
Table 1: Effect of Mobile Phase pH on this compound Peak Shape
| Mobile Phase pH | Retention Time (min) | Asymmetry Factor (A_s) | Peak Shape |
| 4.5 | 3.8 | 1.85 | Tailing |
| 4.0 | 4.2 | 1.50 | Tailing |
| 3.5 | 4.9 | 1.25 | Minor Tailing |
| 3.0 | 5.5 | 1.08 | Symmetrical |
| 2.5 | 6.2 | 1.05 | Symmetrical |
Asymmetry Factor (A_s) is calculated at 10% of the peak height. A value of 1.0 is perfectly symmetrical. Values > 1.2 indicate significant tailing.
Table 2: Effect of Sample Concentration on Peak Shape
| Sample Concentration (µg/mL) | Retention Time (min) | Asymmetry Factor (A_s) | Peak Shape |
| 100 | 5.2 | 0.75 | Fronting |
| 50 | 5.4 | 0.85 | Minor Fronting |
| 10 | 5.5 | 1.06 | Symmetrical |
| 1 | 5.5 | 1.08 | Symmetrical |
Values < 0.9 indicate fronting. Note the slight decrease in retention time at high concentrations, which is also characteristic of mass overload.[13]
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol aims to find the optimal mobile phase pH to minimize secondary interactions and achieve a symmetrical peak.
-
Analyte Information: Determine the pKa of Thiothiamine if available. The goal is to work at a pH at least 2 units away from this value.[7]
-
Buffer Preparation: Prepare an aqueous buffer stock solution (e.g., 20 mM ammonium (B1175870) formate (B1220265) or phosphate).
-
Mobile Phase Preparation: Create a series of aqueous mobile phase components (Mobile Phase A) at different pH values (e.g., 4.5, 4.0, 3.5, 3.0, 2.5) by adding formic acid or phosphoric acid to aliquots of the buffer stock.
-
Chromatographic Run:
-
Begin with the highest pH mobile phase (e.g., pH 4.5).
-
Equilibrate the column with the starting mobile phase composition for at least 10-15 column volumes.
-
Inject a standard solution of this compound.
-
Record the chromatogram and calculate the asymmetry factor.
-
-
Iterative Analysis: Decrease the mobile phase pH in steps (e.g., to 4.0, then 3.5, etc.). Before each new pH condition, ensure the column is thoroughly equilibrated with the new mobile phase.
-
Evaluation: Compare the chromatograms and select the pH that provides the best peak symmetry (A_s closest to 1.0) and adequate retention.
Protocol 2: Column Flushing and Equilibration
This protocol is used to clean a potentially contaminated column and ensure it is properly prepared for analysis.
-
Disconnect Column: Disconnect the column from the detector to prevent contamination.
-
Strong Solvent Wash: Flush the column with a strong, non-buffered organic solvent (e.g., 100% Acetonitrile or Methanol) for 20-30 column volumes. This removes strongly retained hydrophobic contaminants.
-
Intermediate Solvent Wash: If your mobile phase contains buffers, flush the column with HPLC-grade water for 20-30 column volumes to remove any residual salts before introducing the new mobile phase.
-
Mobile Phase Equilibration: Connect the column to the detector. Equilibrate with the intended analytical mobile phase at the initial conditions.
-
Equilibration Check: Monitor the detector baseline. A stable, flat baseline is a good indicator of column equilibration. Inject a standard to confirm that retention time and peak shape are stable and reproducible.
Protocol 3: Sample Solvent and Load Evaluation
This protocol helps determine if poor peak shape is caused by the sample itself.
-
Sample Overload Test:
-
Prepare a stock solution of this compound at the highest concentration you typically analyze.
-
Create a dilution series from this stock: e.g., 1:2, 1:5, and 1:10 dilutions using the same solvent.
-
Inject the same volume of each solution, starting from the most dilute and moving to the most concentrated.
-
Analyze the peak shape for each concentration. If fronting appears and worsens with increasing concentration, you are experiencing mass overload.[11][12]
-
-
Sample Solvent Effect Test:
-
Prepare two identical concentrations of your this compound sample.
-
Dissolve the first sample in your current sample solvent.
-
Dissolve the second sample directly in the initial mobile phase used for your chromatographic run.
-
Inject both samples under the same conditions.
-
If the peak shape for the sample dissolved in the mobile phase is significantly better, your original sample solvent was incompatible.[15]
-
References
- 1. hplc.eu [hplc.eu]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. support.waters.com [support.waters.com]
- 5. chromtech.com [chromtech.com]
- 6. agilent.com [agilent.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 12. acdlabs.com [acdlabs.com]
- 13. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 14. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 15. halocolumns.com [halocolumns.com]
- 16. uhplcs.com [uhplcs.com]
- 17. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. researchgate.net [researchgate.net]
Minimizing ion suppression effects for Thiothiamine-13C3 in biological matrices
Welcome to the technical support center for the analysis of Thiothiamine-13C3 in biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression effects and ensure accurate quantification in their LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound in biological matrices?
A1: Ion suppression is a type of matrix effect where components of the biological sample other than the analyte of interest interfere with the ionization of the target analyte, leading to a decreased signal intensity.[1][2] This is a significant challenge in Liquid Chromatography-Mass Spectrometry (LC-MS) as it can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1] In the context of this compound, which is often used as an internal standard, ion suppression can lead to inaccurate quantification of the target analyte if the suppression effects on the analyte and the internal standard are not identical.
Q2: What are the primary causes of ion suppression in biological matrices like plasma or whole blood?
A2: The main culprits for ion suppression in biological matrices are endogenous compounds that co-elute with the analyte of interest.[1] For plasma and whole blood samples, phospholipids (B1166683) and proteins are the most significant contributors to ion suppression.[3] Salts and other small molecules present in the matrix can also interfere with the ionization process.[1]
Q3: How can I assess the extent of ion suppression in my assay for this compound?
A3: A common method to evaluate ion suppression is the post-column infusion experiment. In this setup, a constant flow of a standard solution of your analyte is introduced into the mass spectrometer after the analytical column. A blank, extracted biological sample is then injected onto the column. Any dip in the baseline signal of your analyte at the retention time of co-eluting matrix components indicates ion suppression. Another approach is to compare the peak area of an analyte in a neat solution to the peak area of the same analyte spiked into an extracted blank matrix. A lower peak area in the matrix sample signifies ion suppression.
Q4: Why is a stable isotope-labeled internal standard like this compound used, and can it completely eliminate ion suppression issues?
A4: A stable isotope-labeled (SIL) internal standard is the preferred choice for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to the analyte. This means it should co-elute with the analyte and experience similar degrees of ion suppression. By using the peak area ratio of the analyte to the SIL internal standard, variability introduced during sample preparation and ionization can be compensated for. However, it is not a guaranteed solution. If the analyte and the SIL internal standard do not perfectly co-elute, or if the nature of the matrix components changes between samples, differential ion suppression can still occur, leading to inaccurate results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound in biological matrices.
Problem 1: Low signal intensity or poor sensitivity for this compound and the target analyte.
| Possible Cause | Suggested Solution |
| Significant Ion Suppression | Improve sample cleanup to remove interfering matrix components. Consider switching from protein precipitation to a more rigorous method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2] Phospholipid removal plates are particularly effective for plasma and whole blood samples.[3] |
| Suboptimal Chromatographic Separation | Optimize the LC method to separate the analyte and internal standard from the regions of major ion suppression. Modify the mobile phase composition, gradient profile, or consider a different stationary phase. |
| Inefficient Ionization | Adjust the mass spectrometer source parameters, such as spray voltage, gas flows, and temperature, to maximize the ionization efficiency of this compound and the analyte. |
Problem 2: High variability in the peak area ratio of the analyte to this compound across replicate injections or different samples.
| Possible Cause | Suggested Solution |
| Differential Ion Suppression | Ensure that the analyte and this compound are co-eluting perfectly. Even a slight separation can expose them to different matrix components, causing variable suppression. Adjusting the chromatography may be necessary. |
| Inconsistent Sample Preparation | Automating the sample preparation process can improve consistency.[3] Ensure thorough mixing and precise volume transfers at each step. Inconsistent recoveries of the analyte and internal standard can lead to variable ratios. |
| Matrix Effects Varying Between Samples | If analyzing samples from different individuals or disease states, the matrix composition can differ significantly. A robust sample preparation method that effectively removes a wide range of interferences is crucial. |
Problem 3: Poor recovery of this compound and the analyte during sample preparation.
| Possible Cause | Suggested Solution |
| Inefficient Extraction from the Matrix | Optimize the extraction solvent and pH. For protein precipitation, ensure the correct ratio of precipitant to sample is used. For SPE, evaluate different sorbents and elution solvents. |
| Adsorption to Labware | Use low-binding tubes and pipette tips. Silanized glassware can also help minimize adsorption of polar analytes. |
| Analyte Instability | Thiamine (B1217682) and its derivatives can be sensitive to light and temperature. Protect samples from light and keep them cool during processing.[4] Freeze samples for long-term storage.[4][5] |
Experimental Protocols
Protocol 1: Protein Precipitation for Whole Blood Samples
This is a simple and fast method for sample cleanup, but it may not be sufficient to eliminate all ion suppression effects.
-
To 200 µL of whole blood, add a stable isotope-labeled internal standard (e.g., this compound).
-
Add 330 µL of a precipitation solvent (e.g., 0.1M HCl in 1.2 M perchloric acid or 10% trichloroacetic acid).[3]
-
Vortex thoroughly for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Phospholipid and Protein Removal using a specialized 96-well plate
This method provides a more thorough cleanup and is recommended for minimizing ion suppression.
-
Add 330 µL of an acidic precipitation solvent (e.g., 0.1M HCl + 1.2 M perchloric acid) to each well of the phospholipid removal plate.[3]
-
Add 200 µL of whole blood sample (containing the internal standard) to each well.[3]
-
Mix thoroughly by repeated aspiration and dispensing.[3]
-
Apply positive pressure or vacuum to pull the sample through the plate, leaving behind proteins and phospholipids.[3]
-
Collect the clean extract for LC-MS/MS analysis. This method has been shown to remove over 99% of phospholipids.[3]
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for thiamine analysis in whole blood using different sample preparation methods. While specific values for this compound may vary, this provides a general comparison.
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (TCA) | Thiamine Pyrophosphate (TPP) | 99 | 97 |
| Protein Precipitation (TCA) | Pyridoxal-5'-Phosphate (PLP) | 94 | 93 |
Data adapted from a study on the simultaneous measurement of whole blood vitamin B1 and B6 using LC-ESI-MS/MS.[6]
Visualizations
Experimental Workflow for Sample Preparation and Analysis
Caption: A generalized workflow for the analysis of this compound in biological matrices.
Decision Tree for Troubleshooting Ion Suppression
Caption: A logical decision tree to guide troubleshooting efforts for ion suppression issues.
References
Addressing isotopic crosstalk between Thiothiamine-13C3 and endogenous thiamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thiothiamine-13C3 as an internal standard for the quantification of endogenous thiamine (B1217682) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why is it a concern when using this compound?
A1: Isotopic crosstalk, in the context of LC-MS/MS, refers to the interference caused by the natural isotopic distribution of an analyte (endogenous thiamine) with the signal of its stable isotope-labeled internal standard (SIL-IS), in this case, this compound.[1] Endogenous thiamine is composed of elements (Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur) that have naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ³⁴S). These heavier isotopes contribute to signals at mass-to-charge ratios (m/z) that are higher than the monoisotopic mass of thiamine.[2][3] This can lead to an overlap with the m/z of the this compound internal standard, artificially inflating its signal and compromising the accuracy of quantification.
Q2: How can I identify if my assay is affected by isotopic crosstalk?
A2: Isotopic crosstalk may be suspected under the following circumstances:
-
Non-linear calibration curves: At high concentrations of endogenous thiamine, the contribution to the internal standard signal can become significant, leading to a non-linear relationship between the analyte/internal standard peak area ratio and the concentration.
-
Inaccurate quality control (QC) sample results: QC samples with high concentrations of endogenous thiamine may show unexpected inaccuracies.
-
Blank samples with internal standard signal: When analyzing a blank sample (matrix without the analyte) spiked only with the internal standard, you should see a clean signal for the internal standard. If you then analyze a sample with a high concentration of the analyte but no internal standard, you may observe a signal at the m/z of the internal standard, indicating crosstalk.
Q3: What are the typical mass transitions for endogenous thiamine and this compound?
A3: The mass transitions (precursor ion → product ion) are instrument-dependent and should be optimized. However, common transitions are:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Endogenous Thiamine | 265.1 | 122.1 |
| 144.1 | ||
| This compound | 268.1 | 122.1 or 125.1 |
| 144.1 or 147.1 |
Note: The exact m/z of the product ion for this compound will depend on the position of the ¹³C labels on the molecule.[4][5] It is crucial to determine if the fragmentation retains the labeled carbons.
Troubleshooting Guides
Issue 1: Non-Linearity of Calibration Curve at High Concentrations
Possible Cause: Significant isotopic contribution from high concentrations of endogenous thiamine to the this compound signal.
Troubleshooting Steps:
-
Assess the Contribution of Endogenous Thiamine to the Internal Standard Signal:
-
Prepare a series of high-concentration endogenous thiamine solutions without the internal standard.
-
Analyze these samples using the MRM transition for this compound.
-
If a signal is detected, this confirms crosstalk.
-
-
Mathematical Correction:
-
Determine the percentage contribution of the M+3 isotopologue of endogenous thiamine to the monoisotopic peak of this compound. This can be calculated based on the natural isotopic abundances of the elements in thiamine.
-
Apply a correction factor to the measured peak area of the internal standard. Several software packages and mathematical models can be used for this correction.[6][7][8]
-
-
Optimize Internal Standard Concentration:
-
Increasing the concentration of the internal standard can sometimes mitigate the effect of crosstalk, especially if the contribution from the analyte is relatively small. However, this may not be a suitable solution for all assays and can be costly.
-
Issue 2: Inaccurate Results for High-Concentration QC Samples
Possible Cause: Uncorrected isotopic crosstalk leading to a biased internal standard signal.
Troubleshooting Steps:
-
Verify Crosstalk: Follow the steps outlined in "Issue 1" to confirm the presence and extent of crosstalk.
-
Implement a Correction Strategy:
-
Correction Factor: Calculate and apply a correction factor as described above.
-
Use a Different Internal Standard: If the crosstalk is severe and cannot be adequately corrected, consider using an internal standard with a larger mass difference from the analyte (e.g., Thiothiamine-¹³C₄ or a deuterated standard). Ideally, a mass difference of at least 3 atomic mass units is recommended to minimize signal overlap.[9]
-
-
Re-validate the Method: After implementing any correction or changing the internal standard, it is essential to re-validate the bioanalytical method according to regulatory guidelines (e.g., FDA, ICH) to ensure accuracy, precision, and linearity.[10][11][12][13]
Experimental Protocols
Protocol 1: Assessment of Isotopic Crosstalk
Objective: To determine the percentage of signal contribution from endogenous thiamine to the this compound internal standard.
Methodology:
-
Prepare a High-Concentration Analyte Stock Solution: Prepare a stock solution of unlabeled thiamine at a concentration that represents the upper limit of the expected sample concentration range.
-
Prepare a this compound Stock Solution: Prepare a stock solution of the internal standard at the concentration used in the assay.
-
Analysis of Unlabeled Thiamine:
-
Inject the high-concentration unlabeled thiamine solution.
-
Monitor both the MRM transition for endogenous thiamine and the MRM transition for this compound.
-
Measure the peak area of the signal observed in the internal standard channel (AreaCrosstalk).
-
-
Analysis of Internal Standard:
-
Inject the this compound solution.
-
Measure the peak area of the signal in the internal standard channel (AreaIS).
-
-
Calculation:
-
Calculate the percentage of crosstalk as: % Crosstalk = (Area_Crosstalk / Area_IS_at_equivalent_concentration) * 100
-
This will require an estimation of the equivalent concentration of the internal standard that would produce the observed crosstalk signal. A more practical approach is to determine the contribution factor at various analyte concentrations to apply a correction.
-
Protocol 2: Correction for Isotopic Crosstalk
Objective: To apply a mathematical correction to account for isotopic crosstalk.
Methodology:
-
Determine the Natural Isotopic Distribution of Thiamine:
-
The chemical formula for the thiamine cation is C₁₂H₁₇N₄OS⁺.[14][15]
-
Using the known natural abundances of the stable isotopes of C, H, N, O, and S, calculate the theoretical relative abundance of the M+3 isotopologue.[16]
-
Online isotope distribution calculators can simplify this process.[17]
Table of Natural Isotopic Abundances:
-
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Sulfur | ³²S | 94.93 |
| ³³S | 0.76 | |
| ³⁴S | 4.29 | |
| ³⁶S | 0.02 |
-
Calculate the Correction Factor:
-
The calculated relative abundance of the M+3 isotopologue represents the fractional contribution of the endogenous thiamine signal to the this compound signal at the same concentration.
-
-
Apply the Correction:
-
The corrected peak area of the internal standard (IScorrected) can be calculated as follows: IS_corrected = IS_measured - (Analyte_measured * Contribution_Factor)
-
Where IS_measured is the observed peak area of the internal standard, Analyte_measured is the observed peak area of the analyte, and Contribution_Factor is the predetermined fractional contribution of the analyte's M+3 isotopologue.
-
-
Use the Corrected Ratio for Quantification:
-
The corrected peak area ratio for the calibration curve and for unknown samples is then: Corrected Ratio = Analyte_measured / IS_corrected
-
Visualizations
Caption: Troubleshooting workflow for addressing isotopic crosstalk.
Caption: Logical flow for mathematical correction of isotopic crosstalk.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20090093009A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]
- 5. US20180340209A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]
- 6. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
- 12. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 13. benchchem.com [benchchem.com]
- 14. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Thiamine - Wikipedia [en.wikipedia.org]
- 16. chem.ualberta.ca [chem.ualberta.ca]
- 17. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]
Improving the sensitivity of Thiothiamine-13C3 detection in complex samples
Welcome to the technical support center for the analysis of Thiothiamine-13C3. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the detection sensitivity of this compound in complex biological samples. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the sensitivity of this compound detection in complex matrices?
A1: The sensitivity of this compound detection is primarily influenced by three key areas:
-
Sample Preparation: Efficient extraction of this compound from the sample matrix and removal of interfering substances are crucial. Thiamine (B1217682) and its analogs can bind to proteins, and their release is a critical step.[1][2] Incomplete protein precipitation or hydrolysis can lead to significant signal loss.
-
Analyte Stability: Thiothiamine, as a thiol-containing compound, can be susceptible to oxidation and degradation.[3][4] Maintaining appropriate pH and temperature throughout the sample preparation process is essential to prevent analyte loss.[1][5]
-
Analytical Method: The choice of analytical technique and its optimization are paramount. While HPLC with fluorescence detection is common for thiamine, LC-MS/MS offers superior sensitivity and specificity for isotopically labeled compounds like this compound.[6][7][8]
Q2: Which sample preparation technique is recommended for blood samples?
A2: For blood samples, protein precipitation is a common and effective initial step to release this compound from matrix components.[2][9] Trichloroacetic acid (TCA) or perchloric acid are frequently used for this purpose.[1][7] Following precipitation, a clean-up step such as solid-phase extraction (SPE) can further reduce matrix effects and improve sensitivity.[2]
Q3: How can I minimize the loss of this compound during sample storage and handling?
A3: To minimize analyte loss, it is crucial to protect samples from light and heat.[5] For long-term storage, freezing samples at -20°C or lower is recommended.[5] During sample preparation, working on ice can help to reduce the degradation of thermally labile compounds. Additionally, be mindful of adsorptive losses to container surfaces and filters, especially when working with low concentrations.[10]
Q4: What is the role of an internal standard in the analysis of this compound?
A4: An internal standard (IS) is essential for accurate quantification in mass spectrometry. The IS, a compound with similar physicochemical properties to the analyte, is added at a known concentration to all samples, calibrators, and quality controls. It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the results.[11] For the analysis of this compound, a stable isotope-labeled version of thiamine with a different mass shift (e.g., Thiamine-13C4 or d-labeled thiamine) would be an ideal internal standard.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Inefficient extraction from the sample matrix. | Optimize the protein precipitation step by testing different concentrations of TCA or perchloric acid.[1][7] Consider enzymatic hydrolysis for samples with high protein content.[2] |
| Degradation of this compound during sample preparation. | Keep samples on ice throughout the extraction process.[7] Use fresh solutions and minimize the time between sample preparation and analysis. | |
| Suboptimal mass spectrometry parameters. | Optimize the MS/MS parameters, including precursor and product ion selection, collision energy, and ion source settings.[8] | |
| High Background Noise or Interfering Peaks | Insufficient sample cleanup. | Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step after protein precipitation to remove interfering matrix components.[2] |
| Contamination from reagents or labware. | Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. | |
| Poor Peak Shape in LC-MS/MS | Inappropriate mobile phase composition. | Optimize the mobile phase pH and organic solvent gradient to improve peak shape. The addition of a small amount of formic acid is common in reversed-phase chromatography for thiamine analysis.[7] |
| Column degradation. | Use a guard column to protect the analytical column. If peak shape does not improve, replace the analytical column. | |
| Inconsistent Results (Poor Precision) | Variability in sample preparation. | Ensure consistent timing and temperature for all sample preparation steps. Use an automated liquid handler for improved precision if available.[9] |
| Fluctuation in instrument performance. | Regularly perform system suitability tests to monitor instrument performance. Ensure the LC-MS/MS system is properly calibrated and maintained. |
Experimental Protocols
Protocol 1: Extraction of this compound from Whole Blood
This protocol describes the extraction of this compound from whole blood samples using protein precipitation.
Materials:
-
Whole blood sample
-
This compound spiking solution
-
Internal standard solution (e.g., Thiamine-d3)
-
10% (w/v) Trichloroacetic acid (TCA) in water, ice-cold
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 10,000 x g
-
Vortex mixer
Procedure:
-
Pipette 100 µL of whole blood into a 1.5 mL microcentrifuge tube.
-
Add the appropriate amount of this compound spiking solution and internal standard solution.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold 10% TCA solution to the sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate the sample on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the development of an LC-MS/MS method for the quantification of this compound.
Instrumentation and Columns:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phases:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Flow Rate: 0.3 mL/min Injection Volume: 5 µL Column Temperature: 40°C
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined by infusion of a standard)
-
Internal Standard: Precursor ion > Product ion
-
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS-based methods for the analysis of thiamine and its analogs. These values can serve as a benchmark for method development and validation.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [7] |
| Accuracy (% Recovery) | 85 - 115% | [7] |
| Precision (% RSD) | < 15% | [7] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | [7][8] |
Table 2: Example MRM Transitions for Thiamine
Note: The exact m/z values for this compound will be higher due to the incorporation of three 13C atoms. These transitions should be optimized experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Thiamine | 265.1 | 122.1 |
| Thiamine Monophosphate | 345.1 | 122.1 |
| Thiamine Diphosphate | 425.1 | 122.1 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal or high background.
References
- 1. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 5. sceti.co.jp [sceti.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eppendorf.com [eppendorf.com]
- 10. Pre-analytical challenges from adsorptive losses associated with thiamine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Thiothiamine-13C3 in different solvents and storage conditions
This technical support center provides guidance on the stability of Thiothiamine-13C3 in various experimental settings. The information is designed for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential stability-related issues.
Disclaimer: Specific quantitative stability data for this compound is limited in publicly available literature. The following information is largely based on the known stability characteristics of thiamine (B1217682) and thiothiamine, which are structurally analogous to this compound. The isotopic labeling in this compound is not expected to significantly alter its chemical stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound solid should be stored in a refrigerator at 2-8°C.[1] Once reconstituted in a solvent, the stability will depend on the solvent and storage conditions. For optimal stability of solutions, it is recommended to store them at -20°C or -80°C and protect them from light.
Q2: How stable is this compound in different solvents?
Q3: What factors can cause the degradation of this compound?
Several factors can contribute to the degradation of thiamine and, by extension, this compound:
-
pH: Thiamine is susceptible to degradation in neutral and alkaline conditions.[2]
-
Temperature: Elevated temperatures accelerate degradation.[3]
-
Light: Exposure to UV light can lead to the degradation of thiamine.
-
Oxidizing and Reducing Agents: The presence of these agents can lead to the breakdown of the molecule.[4]
-
Thiaminases: These enzymes, if present in a biological matrix, can degrade thiamine by cleaving the molecule.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results | Degradation of stock or working solutions. | Prepare fresh solutions before each experiment. If using stored solutions, run a quality control check to confirm concentration and purity. Store solutions in small aliquots at ≤ -20°C to minimize freeze-thaw cycles. |
| Low recovery from biological samples | Enzymatic degradation by thiaminases. | If working with tissues or biological fluids that may contain thiaminases, consider using enzyme inhibitors or heat-treating the sample (if compatible with the overall analytical method) to denature the enzymes. |
| Appearance of unexpected peaks in chromatograms | Degradation of this compound. | Review the sample preparation and storage conditions. Ensure the pH of all solutions is appropriate (ideally acidic). Protect samples from light and elevated temperatures. The primary degradation of thiamine involves the cleavage of the methylene (B1212753) bridge, leading to the formation of pyrimidine (B1678525) and thiazole (B1198619) moieties.[2][5] |
| Precipitation of the compound from solution | Poor solubility or solvent evaporation. | Confirm the solubility of this compound in the chosen solvent. If precipitation occurs upon storage, try a different solvent or prepare fresh solutions. Ensure storage containers are properly sealed to prevent solvent evaporation. |
Stability Data Summary
The following tables summarize the expected stability of this compound based on published data for thiamine under various conditions.
Table 1: Expected Stability of this compound in Solution at Room Temperature (20-25°C)
| Solvent/Condition | Expected Stability | Comments |
| Acidic Aqueous Buffer (pH 2-4) | High | Thiamine is most stable in acidic conditions. |
| Neutral Aqueous Buffer (pH 7) | Low to Moderate | Significant degradation can be expected over hours to days.[3] |
| Alkaline Aqueous Buffer (pH > 8) | Low | Rapid degradation is likely. |
| Methanol | Moderate | Generally a suitable solvent for short-term storage if kept cool and dark. |
| DMSO | Moderate | Similar to methanol, suitable for short-term use. |
Table 2: Effect of Storage Conditions on this compound Solution Stability
| Storage Condition | Expected Stability | Recommendation |
| 2-8°C (Refrigerator) | Moderate | Suitable for short-term storage (days). |
| -20°C (Freezer) | High | Recommended for medium-term storage (weeks to months). |
| -80°C (Ultra-low Freezer) | Very High | Recommended for long-term storage (months to years). |
| Exposure to Light | Low | Protect solutions from light by using amber vials or covering with foil. |
| Multiple Freeze-Thaw Cycles | Low to Moderate | Aliquot solutions to avoid repeated freezing and thawing. |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general method for determining the stability of this compound in a specific solvent and under defined storage conditions.
1. Materials:
- This compound
- Solvent of interest (e.g., HPLC-grade water with pH adjustment, methanol, DMSO)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with a C18 column and a fluorescence or mass spectrometric detector
- Storage containers (e.g., amber glass vials)
- Environmental chamber or incubators for controlled temperature and light conditions
2. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound. b. Dissolve the compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Preparation of Stability Samples: a. Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature with light, room temperature in dark, 4°C in dark, -20°C in dark). b. Prepare a "time zero" sample for immediate analysis.
4. Storage and Sampling: a. Store the vials under the defined conditions. b. At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), remove one vial from each storage condition for analysis.
5. Analysis: a. Analyze the samples using a validated HPLC method. A common method for thiamine analysis involves derivatization to thiochrome (B1210408) followed by fluorescence detection, or LC-MS for direct detection of the labeled compound.[7][8] b. Quantify the peak area of this compound in each sample.
6. Data Evaluation: a. Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample. b. Plot the percentage remaining versus time for each storage condition to determine the degradation rate.
Visualizations
Caption: Troubleshooting workflow for inconsistent analytical results with this compound.
Caption: General experimental workflow for a this compound stability study.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Stability of ranitidine and thiamine in parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thiamine analysis [thiamine.dnr.cornell.edu]
- 8. A reliable semiautomated method for the determination of total thiamine in whole blood by the thiochrome method with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for preventing contamination in Thiothiamine-13C3 stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination and ensuring the stability of Thiothiamine-13C3 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a stable isotope-labeled version of Thiothiamine, which is an impurity of Thiamine (B1217682) (Vitamin B1). The incorporation of three Carbon-13 atoms makes it a valuable internal standard for quantitative analysis by mass spectrometry (LC-MS/MS). Its primary application is in pharmacokinetic and drug metabolism studies to ensure accurate and precise quantification of Thiamine and its related compounds in various biological matrices.
Q2: What are the recommended storage conditions for this compound?
To ensure its stability, this compound, which is typically a yellow solid, should be stored in a refrigerator at 2-8°C.[1] It is also crucial to protect it from light and moisture.
Q3: What are the primary sources of contamination for this compound stock solutions?
Contamination can arise from several sources during the preparation and handling of stock solutions:
-
Leachables from Plasticware: Disposable laboratory plastics, such as pipette tips and microfuge tubes, can leach chemical additives like slip agents (e.g., oleamide) and biocides into solvents.[2][3][4][5][6] These leachables can interfere with your analysis.
-
Environmental Contaminants: Dust and airborne particles in the laboratory can introduce contaminants.
-
Cross-Contamination: Improperly cleaned glassware or contact with other chemicals can lead to cross-contamination.
-
Solvent Impurities: The use of low-grade solvents can introduce a variety of organic and inorganic impurities.
-
Microbial Contamination: Although less common in organic solvents, aqueous components of solutions can support microbial growth if not handled under sterile conditions.
Q4: How can I minimize contamination from laboratory plasticware?
While convenient, plasticware can be a significant source of contamination. To mitigate this:
-
Use High-Quality Plasticware: Opt for plasticware from reputable manufacturers that are certified to be free of leachables.
-
Pre-rinse Plasticware: Before use, rinse pipette tips and tubes with the solvent you will be using for your stock solution to remove any surface contaminants.
-
Minimize Contact Time: Do not store stock solutions in plastic containers for extended periods. Whenever possible, use glass.
-
Consider Solvent Choice: Be aware that organic solvents are more likely to leach plasticizers and other additives from plastics.[2][4]
Q5: What is the proper procedure for cleaning glassware to be used for this compound stock solutions?
For trace analysis applications, a rigorous glassware cleaning procedure is essential:
-
Initial Wash: Wash glassware with a phosphate-free laboratory detergent and hot tap water.[7][8][9]
-
Thorough Rinse: Rinse profusely with tap water, followed by multiple rinses with deionized (DI) water.[7][8][9]
-
Acid Wash: For trace metal removal and stubborn organic residues, soak the glassware in a dilute acid bath (e.g., 0.5% nitric acid or 10% hydrochloric acid) for at least 8 hours.[7][9]
-
Final Rinse: Rinse thoroughly with DI water (at least 5 times) to remove all traces of acid.[7][9]
-
Drying: Dry the glassware in an oven or a clean, dust-free environment.
-
Storage: Store cleaned glassware covered to prevent dust accumulation.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected peaks in LC-MS/MS analysis | Contamination of the stock solution. | 1. Prepare a fresh stock solution using newly cleaned glassware and fresh, high-purity solvent.2. Analyze a solvent blank to check for impurities in the solvent.3. If using plasticware, switch to glass vials and re-analyze. |
| Low or inconsistent signal intensity | Degradation of this compound. | 1. Verify the storage conditions (temperature and light protection).2. Prepare a fresh stock solution from the solid material.3. Check the pH of your solution; thiamine and its analogs are more stable in acidic conditions. |
| Visible particles or discoloration in the solution | Contamination or degradation. | 1. Discard the solution immediately.2. Investigate potential sources of contamination in your workflow.3. Review the stability information for this compound and ensure proper handling. |
Data Presentation
Table 1: Factors Affecting the Stability of Thiamine (as a proxy for this compound)
| Factor | Effect on Stability | Recommendations |
| pH | Less stable at neutral and alkaline pH. Stability increases in acidic conditions. | Prepare and store stock solutions in a slightly acidic solvent or buffer (pH < 6.0). |
| Temperature | Degradation rate increases with temperature. | Store stock solutions at the recommended 2-8°C. Avoid repeated freeze-thaw cycles. |
| Light | Susceptible to photodegradation. | Store solutions in amber vials or protect them from light by wrapping them in aluminum foil. |
| Oxygen | Can be oxidized, leading to degradation. | Use degassed solvents for solution preparation and store under an inert atmosphere (e.g., nitrogen or argon) for long-term stability. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for LC-MS/MS Internal Standard
This protocol provides a best-practice methodology for preparing a high-quality, contamination-free this compound stock solution.
Materials:
-
This compound solid material
-
High-purity (LC-MS grade) solvent (e.g., methanol, acetonitrile, or a slightly acidic aqueous buffer)
-
Calibrated analytical balance
-
Volumetric flasks (Class A, meticulously cleaned)
-
Glass pipettes or a calibrated micropipette with high-quality, pre-rinsed tips
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Work Area Preparation: Work in a clean, dedicated area, such as a laminar flow hood, to minimize environmental contamination.
-
Equilibration of Solid: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed solid to a clean volumetric flask. Add a small amount of the chosen solvent and sonicate briefly to ensure complete dissolution.
-
Dilution to Volume: Once dissolved, dilute the solution to the final volume with the solvent. Mix thoroughly by inverting the flask multiple times.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber glass vials with PTFE-lined caps. This minimizes the risk of contamination from repeated access to the main stock and reduces degradation from freeze-thaw cycles.
-
Labeling and Documentation: Clearly label each vial with the compound name, concentration, solvent, preparation date, and initials of the preparer. Maintain a detailed record in a laboratory notebook.
-
Storage: Store the aliquots at 2-8°C, protected from light.
Mandatory Visualizations
Caption: Workflow for preparing a this compound stock solution.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Bioactive contaminants leach from disposable laboratory plasticware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepdyve.com [deepdyve.com]
- 4. researchgate.net [researchgate.net]
- 5. On the disruption of biochemical and biological assays by chemicals leaching from disposable laboratory plasticware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plastic labware contaminant risk | News | Chemistry World [chemistryworld.com]
- 7. frederick.cancer.gov [frederick.cancer.gov]
- 8. zmshealthbio.com [zmshealthbio.com]
- 9. watersciences.unl.edu [watersciences.unl.edu]
Dealing with matrix effects in Thiothiamine-13C3 quantification in urine samples
Welcome to the technical support center for the quantification of Thiothiamine-13C3 in urine samples. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound in urine?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components in the sample matrix.[1][2] In urine, these components can include salts, urea, creatinine, proteins, and various metabolites.[3][4][5] These interferences can lead to either ion suppression or enhancement of the this compound signal during LC-MS/MS analysis, resulting in inaccurate and imprecise quantification.[3][6][7] Ion suppression is the more common phenomenon observed in electrospray ionization (ESI).[3][8]
Q2: I am using this compound as a stable isotope-labeled internal standard (SIL-IS). Shouldn't this automatically correct for matrix effects?
A2: While using a SIL-IS like this compound is the gold standard for compensating for matrix effects, it is not always foolproof.[9] The fundamental assumption is that the analyte and the SIL-IS co-elute perfectly and experience the same degree of ionization modification.[10] However, slight differences in chromatographic retention times between the native analyte (Thiothiamine) and its 13C-labeled counterpart can occur. If this chromatographic shift places the analyte and the internal standard in regions with different matrix interferences, it can lead to differential ion suppression or enhancement, compromising the accuracy of the results.[11]
Q3: My calibration curve in urine matrix is non-linear, but it is linear in a neat solvent. What could be the cause?
A3: A non-linear calibration curve in the matrix, when it's linear in a neat solvent, is a strong indicator of matrix effects.[2] This can happen when the matrix components that cause ion suppression or enhancement become saturated at higher analyte concentrations. At low concentrations, the matrix effect is relatively constant. As the analyte concentration increases, the interfering components may have a proportionally different impact on the ionization, leading to a non-linear response.
Q4: How can I qualitatively and quantitatively assess the extent of matrix effects in my assay?
A4: There are two primary methods to evaluate matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify the regions in the chromatogram where ion suppression or enhancement occurs.[9][12] A solution of Thiothiamine is continuously infused into the mass spectrometer post-column while a blank urine extract is injected. Any dip or rise in the baseline signal of the Thiothiamine transition indicates ion suppression or enhancement at that specific retention time.[13]
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the percentage of the matrix effect.[12] You compare the peak area of an analyte spiked into a pre-extracted blank urine sample (Set A) with the peak area of the analyte in a neat solvent (Set B). The matrix effect is calculated as: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[14]
Troubleshooting Guide
Problem 1: Poor reproducibility of this compound quantification between different urine samples.
-
Possible Cause: High variability in the composition of urine samples from different individuals.[5] Factors like diet, fluid intake, and health status can significantly alter the concentration of interfering substances.[5]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: A simple "dilute-and-shoot" approach may not be sufficient.[11][15] Consider implementing a more robust sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interferences.[2][15][16]
-
Evaluate Different SPE Sorbents: Test various SPE sorbents (e.g., mixed-mode, reversed-phase) to find the one that provides the cleanest extract for your specific application.[15][17]
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in a pooled urine matrix that is representative of your study samples. This helps to normalize the matrix effects across your analytical run.
-
Problem 2: Significant ion suppression is observed, leading to low sensitivity.
-
Possible Cause: Co-elution of this compound with highly abundant endogenous compounds like phospholipids (B1166683) or salts.[4][18][19]
-
Troubleshooting Steps:
-
Improve Chromatographic Separation:
-
Targeted Sample Preparation for Phospholipid Removal: If phospholipid-based matrix effects are suspected, use specialized sample preparation techniques like HybridSPE or phospholipid removal plates.[18]
-
Dilution: Diluting the urine sample can reduce the concentration of interfering components.[12][22] However, this may compromise the limit of quantification (LOQ), so it's a trade-off between reducing matrix effects and maintaining sensitivity.[23]
-
Problem 3: The retention times of Thiothiamine and this compound are slightly different, and the results are inaccurate.
-
Possible Cause: Isotope effect leading to a small chromatographic shift between the analyte and the internal standard.[11] This can result in them experiencing different degrees of ion suppression.
-
Troubleshooting Steps:
-
Adjust Chromatography: Fine-tune the chromatographic method to achieve co-elution. This could involve using a shallower gradient or a different column temperature.
-
Verify Co-elution: Overlay the chromatograms of the analyte and the SIL-IS from a matrix sample to confirm they are eluting at the same time.
-
Consider Alternative Internal Standards: If co-elution cannot be achieved, you may need to consider a different internal standard, although for SIL-IS, this is often not feasible. The primary focus should be on chromatographic optimization.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of Thiothiamine
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Relative Standard Deviation (RSD, %) (n=6) |
| Dilute-and-Shoot (1:10) | 45 ± 8 | 98 ± 5 | < 15 |
| Protein Precipitation (PPT) | 55 ± 6 | 95 ± 7 | < 10 |
| Liquid-Liquid Extraction (LLE) | 85 ± 5 | 70 ± 12 | < 8 |
| Solid-Phase Extraction (SPE) | 92 ± 4 | 88 ± 6 | < 5 |
Note: Data are representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
-
Sample Preparation:
-
Set A (Matrix): Take 1 mL of blank urine, and process it through your chosen sample preparation method (e.g., SPE). After the final elution step and before evaporation, spike with Thiothiamine at a known concentration.
-
Set B (Neat Solution): Prepare a solution of Thiothiamine in the reconstitution solvent at the same final concentration as Set A.
-
-
LC-MS/MS Analysis: Analyze both sets of samples using your established LC-MS/MS method.
-
Calculation:
-
Calculate the average peak area for both sets.
-
Matrix Effect (%) = (Average Peak Area of Set A / Average Peak Area of Set B) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Dilute 0.5 mL of urine with 0.5 mL of 2% formic acid and load the mixture onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 2% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
Visualizations
References
- 1. waters.com [waters.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biotage.com [biotage.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Structure Elucidation and Mitigation of Endogenous Interferences in LC-MS-Based Metabolic Profiling of Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing injection volume for Thiothiamine-13C3 analysis
Welcome to the technical support center for optimizing the analysis of Thiothiamine-13C3. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in analysis?
A1: this compound is a stable, isotope-labeled version of Thiothiamine.[1] Thiothiamine itself is an impurity of Thiamine (Vitamin B1). In quantitative bioanalysis, stable isotope-labeled compounds like this compound are considered the ideal internal standards (IS).[2] They are added at a known concentration to all samples, calibrators, and quality controls to correct for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of the analytical method.[2]
Q2: Why is optimizing the injection volume critical for my this compound analysis?
A2: Optimizing the injection volume is a critical balance between achieving adequate sensitivity and maintaining good chromatographic performance. Injecting too large a volume can overload the analytical column, leading to distorted peak shapes (e.g., peak fronting), decreased resolution, and potentially inaccurate quantification.[3][4] Conversely, an injection volume that is too small may result in insufficient sensitivity, making it difficult to detect and quantify low-level analytes. The goal is to inject the maximum possible volume without compromising the quality of the chromatography.
Q3: What is a good starting point for the injection volume?
A3: A widely accepted guideline is to start with an injection volume that is 1-5% of the total column volume.[4] For example, a common UHPLC column with dimensions of 50 x 2.1 mm has a total volume of approximately 173 µL, suggesting an ideal injection volume in the range of 1.7 to 8.7 µL.[3] It is recommended to start with a small, reproducible volume and incrementally increase it while monitoring peak shape and resolution.[3]
Q4: How does the sample solvent affect peak shape at different injection volumes?
A4: The composition of the sample solvent is crucial, especially with larger injection volumes. A mismatch between the sample solvent and the initial mobile phase can lead to significant peak distortion. For optimal peak shape, the sample diluent should be as close as possible to the composition of the initial mobile phase ("weak" solvent). Using a solvent stronger than the mobile phase can cause peaks to broaden or split, an effect that is exacerbated with larger injection volumes.[4]
Q5: What are "matrix effects" and how can injection volume influence them?
A5: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in plasma).[2][5][6] This can lead to ion suppression or enhancement, causing underestimation or overestimation of the analyte concentration.[2][5] While not a direct solution, reducing the injection volume can sometimes mitigate matrix effects by loading less of the interfering matrix components onto the column.[7] However, the most robust solution is a combination of effective sample cleanup and the use of a stable isotope-labeled internal standard like this compound.[2][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your analysis.
| Symptom | Possible Cause(s) Related to Injection | Recommended Solution(s) |
| Poor Peak Shape (Fronting) | Volume Overload: The injection volume is too large for the column's capacity.[3][4] | Systematically reduce the injection volume (e.g., in 50% increments) and observe the peak shape. Aim for a volume that is 1-5% of the column volume.[4] |
| Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase.[4] | Reconstitute the sample in a solvent that matches the initial mobile phase conditions. | |
| Low Signal Intensity / Poor Sensitivity | Insufficient Analyte Loaded: The injection volume is too small. | Carefully increase the injection volume, ensuring the peak shape remains acceptable. Consider concentrating the sample extract before injection if volume overload becomes an issue. |
| Sample Carryover | Adsorption in Injector: Sticky compounds can adhere to the needle, sample loop, or valve.[9] Large injection volumes can sometimes worsen this by introducing more analyte mass. | Optimize the needle wash protocol. Use a stronger wash solvent or multiple wash steps. Running blank injections after high-concentration samples can help diagnose the issue.[9] |
| Inconsistent Peak Areas (Poor Reproducibility) | Injector Variability: The injection volume is at the lower limit of the autosampler's capability, leading to poor precision. | Increase the injection volume to a more reproducible range for the specific autosampler. If this causes overload, dilute the sample accordingly. |
| Partial Loop Fill: If using a fixed-loop injector, the injection volume may be too small or too large, leading to imprecise loading. | Ensure the injection volume is appropriate for the loop size (typically, inject 2-3 times the loop volume for a full-loop injection or less than 50% for a partial-loop injection). |
Experimental Protocols
Protocol: Injection Volume Optimization Study
This protocol outlines a systematic approach to determine the optimal injection volume.
-
Prepare a Standard Solution: Prepare a solution of your analyte and this compound in a solvent that mimics the initial mobile phase conditions. The concentration should be high enough to be easily detectable at low injection volumes.
-
Set Up LC-MS/MS Method: Use the established LC gradient and MS parameters for Thiamine/Thiothiamine analysis.
-
Perform Injection Series:
-
Begin with a small injection volume (e.g., 1 µL).
-
Make triplicate injections to assess reproducibility.
-
Increase the injection volume sequentially (e.g., 2 µL, 5 µL, 10 µL, 15 µL).
-
Include a blank injection (solvent only) between different volume levels to check for carryover.
-
-
Data Analysis: For each injection volume, evaluate the following parameters:
-
Peak Shape: Measure the asymmetry factor (should ideally be 0.9 - 1.2).
-
Peak Width: Note any significant broadening as volume increases.
-
Resolution: If closely eluting peaks are present, measure the resolution between them.
-
Response Linearity: Plot peak area versus injection volume. The relationship should be linear. A plateau indicates detector saturation or column overload.
-
-
Determine Optimal Volume: Select the highest injection volume that maintains an acceptable peak shape, good resolution, and linear response.
Generic LC-MS/MS Method for Thiamine Analysis in Whole Blood
This method can be adapted for this compound analysis.
-
Sample Preparation (Protein Precipitation): [10][11]
-
To 100 µL of whole blood, add 20 µL of an internal standard working solution (containing this compound).
-
Add 300 µL of a protein precipitation agent (e.g., 0.2 M Zinc Sulphate in methanol (B129727) or ice-cold acetonitrile).[10][11]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for injection.
-
-
LC-MS/MS Parameters:
| Parameter | Typical Conditions |
| LC System | UHPLC/HPLC System (e.g., Thermo Scientific Dionex Ultimate 3000)[12] |
| Column | C18 or C30 Reverse-Phase Column (e.g., Thermo Acclaim C30, 150 x 2.1 mm, 3 µm)[10][12] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start at 2-5% B, ramp to 95% B, hold, and re-equilibrate. (Total run time ~5-8 minutes)[13] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temp | 25 - 40°C |
| Injection Volume | 1 - 10 µL (To be optimized) |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive Mode |
| MRM Transitions | Thiamine: e.g., m/z 265 -> 122; this compound: (Adjust for mass shift) |
Visual Guides
Caption: A decision tree for troubleshooting common issues related to injection volume.
Caption: A typical workflow from sample preparation to data analysis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Tips & Tricks: Optimizing Injection Volume [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. eijppr.com [eijppr.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medipharmsai.com [medipharmsai.com]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood | PLOS One [journals.plos.org]
- 11. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. The First Comprehensive LC-MS/MS Method Allowing Dissection of the Thiamine Pathway in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving recovery of Thiothiamine-13C3 during sample extraction
Welcome to the technical support center for Thiothiamine-13C3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction of this compound. While this compound is an isotopically labeled analogue of a thiamine (B1217682) impurity, the extraction principles are closely related to those of thiamine and its phosphate (B84403) esters.[1] This guide leverages established methods for thiamine extraction to provide robust recommendations.
Troubleshooting Guides
This section addresses common issues encountered during the sample extraction of this compound and provides step-by-step solutions.
Issue 1: Low Recovery of this compound
Symptoms:
-
Low signal intensity for this compound in LC-MS/MS analysis.
-
Inconsistent recovery across different sample preparations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Adsorptive Losses | 1. Use appropriate labware: Avoid glass fiber filters and non-silanized glass vials.[2][3] Opt for polypropylene (B1209903) or polycarbonate tubes and autosampler vials.[2] 2. Acidify the sample: Storing and extracting in an acidic solution (e.g., 0.1 M HCl or trichloroacetic acid) can minimize adsorption to surfaces.[2][4] | Thiamine and its analogs are known to adsorb to glass surfaces, leading to significant sample loss, especially at low concentrations.[2] Acidification helps to keep the analyte in solution and reduces its interaction with container walls. |
| Incomplete Extraction from Matrix | 1. Optimize enzymatic hydrolysis: If dealing with phosphorylated forms, ensure complete dephosphorylation by optimizing the concentration of phosphatase and incubation time.[5][6][7] 2. Enhance cell lysis: For cellular or tissue samples, mechanical disruption methods like bead beating can be more effective than heat treatment alone in releasing all thiamine vitamers.[4] | In biological matrices, thiamine exists in free and phosphorylated forms.[8] Incomplete hydrolysis of phosphate esters will lead to underestimation of the total concentration.[5] Effective cell lysis is crucial for releasing the analyte from the sample matrix.[4] |
| Degradation of Analyte | 1. Maintain low temperatures: Keep samples on ice during processing and store extracts at -80°C for long-term stability.[9] 2. Avoid high pH during extraction: Thiamine is unstable in alkaline conditions.[10] | This compound, like thiamine, can be sensitive to heat and pH. Proper storage and handling are critical to prevent degradation. |
| Inefficient Solid Phase Extraction (SPE) | 1. Select the correct SPE cartridge: Weak cation exchange or reversed-phase (e.g., C18) cartridges are commonly used for thiamine extraction.[11][12][13] 2. Optimize wash and elution steps: Ensure the wash solvent is strong enough to remove interferences without eluting the analyte, and the elution solvent is appropriate for complete recovery. | SPE is a critical step for sample clean-up and concentration. The choice of sorbent and solvents must be optimized for the specific properties of this compound. |
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Symptoms:
-
Ion suppression or enhancement observed for this compound.
-
Poor reproducibility of results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Co-eluting Interferences | 1. Improve chromatographic separation: Modify the mobile phase composition, gradient, or switch to a different column chemistry (e.g., HILIC) to separate this compound from matrix components.[13] 2. Enhance sample clean-up: Incorporate a more rigorous SPE protocol or a liquid-liquid extraction step to remove interfering substances.[14] | Matrix effects occur when co-eluting compounds interfere with the ionization of the analyte in the mass spectrometer source.[14] Improving the separation or purity of the sample can mitigate these effects. |
| Ionization Source Contamination | 1. Perform regular source cleaning: Follow the manufacturer's protocol for cleaning the ion source. | A contaminated ion source can lead to inconsistent ionization and contribute to matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to extract this compound from whole blood?
For whole blood, it is recommended to first lyse the erythrocytes, where the majority of thiamine is located.[8] This is followed by protein precipitation with an acid like trichloroacetic acid.[15] Subsequent enzymatic hydrolysis is necessary to convert any phosphorylated forms to the free form for accurate total quantification.[16] A final clean-up step using SPE is advised before LC-MS/MS analysis.
Q2: Can I use heat for the extraction process?
While heat can aid in cell lysis and protein denaturation, it can also lead to the degradation of thiamine pyrophosphate to thiamine monophosphate.[4] If the goal is to quantify the different forms of thiamine separately, mechanical lysis methods like bead beating are preferred.[4] For total thiamine quantification after enzymatic hydrolysis, a carefully controlled heating step may be acceptable.
Q3: What type of internal standard should I use?
Since you are already working with an isotopically labeled compound (this compound), it can serve as its own internal standard if you are quantifying the unlabeled analogue. If you are quantifying this compound itself, a different isotopically labeled thiamine analogue (e.g., Thiamine-13C4) would be ideal to account for matrix effects and variations in extraction efficiency.[15]
Q4: What are the expected recovery rates for thiamine extraction?
Recovery rates can vary depending on the matrix and the extraction method used. However, well-optimized methods can achieve high recoveries. For example, LC-MS/MS methods for thiamine in dried blood spots have reported recoveries ranging from 81.49% to 112.23%.[15] Another study on whole blood reported recoveries of 102.7% for TMP, 103.7% for TDP, and 105.3% for thiamine.[10]
Quantitative Data Summary
The following table summarizes recovery data for thiamine and its derivatives from various studies, which can serve as a benchmark for optimizing your this compound extraction protocol.
| Analyte | Matrix | Extraction Method | Recovery (%) |
| Thiamine, Riboflavin, PLP | Dried Blood Spots | Protein precipitation with trichloroacetic acid | 81.49 - 112.23 |
| Thiamine, TMP, TDP | Whole Blood | Not specified | 102.7 - 105.3 |
| Thiamine | Pharmaceutical Tablets | Standard Addition | 103.20 - 115.20 |
| Thiamine | Coastal Seawater | Solid Phase Extraction (C18) | 93 - 98 |
Experimental Protocols
Protocol 1: General Extraction of Total this compound from Biological Fluids (e.g., Blood, Plasma)
This protocol is adapted from established methods for total thiamine analysis.[7][16]
-
Sample Preparation: To 100 µL of sample, add an appropriate internal standard.
-
Protein Precipitation & Lysis: Add 200 µL of 10% trichloroacetic acid. Vortex vigorously and incubate on ice for 10 minutes. Centrifuge to pellet the precipitated proteins.
-
Enzymatic Hydrolysis: Transfer the supernatant to a new tube. Adjust the pH to 4.5 with sodium acetate. Add a suitable phosphatase (e.g., acid phosphatase) and incubate at 37°C for at least 4 hours or overnight to dephosphorylate any thiamine esters.
-
Solid Phase Extraction (SPE):
-
Condition a weak cation exchange SPE cartridge.
-
Load the hydrolyzed sample.
-
Wash the cartridge with a mild acidic buffer and then methanol (B129727) to remove interferences.
-
Elute the analyte with a basic methanolic solution.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Extraction of this compound from Tissue Samples
This protocol incorporates mechanical lysis for efficient extraction from solid matrices.[4]
-
Homogenization: Weigh a portion of the tissue sample and place it in a tube containing lysis matrix beads (e.g., 0.1 mm silica (B1680970) spheres) and 1 mL of 0.1 M HCl.
-
Mechanical Lysis: Homogenize the sample using a bead beater.
-
Centrifugation: Centrifuge the homogenate at high speed to pellet cellular debris.
-
Enzymatic Hydrolysis (if necessary): Proceed with the enzymatic hydrolysis step as described in Protocol 1 if phosphorylated forms are expected.
-
SPE Clean-up: Purify the supernatant using SPE as outlined in Protocol 1.
Visualizations
Caption: General workflow for this compound extraction.
Caption: Troubleshooting logic for low recovery issues.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.wur.nl [research.wur.nl]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Optimizing Enzymatic Processes for Enhanced Nutritional and Organoleptic Properties of Chicken Bones [mdpi.com]
- 7. US20180340209A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]
- 8. Hiding in Plain Sight: Modern Thiamine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. A novel LC-MS/MS assay for vitamin B1, B2 and B6 determination in dried blood spots and its application in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. First things first: A step in the right direction for the preanalytical phase of thiamine measurements - PMC [pmc.ncbi.nlm.nih.gov]
How to correct for natural isotope abundance in Thiothiamine-13C3 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Thiothiamine-13C3 in mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance, and why is it critical to correct for it in this compound experiments?
A1: Natural isotopic abundance refers to the fact that many elements exist in nature as a mixture of isotopes. For instance, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C. Similarly, sulfur and nitrogen, present in Thiothiamine, also have naturally occurring heavy isotopes. In mass spectrometry, which separates molecules based on their mass-to-charge ratio, these natural heavy isotopes contribute to the signal of ions that are heavier than the monoisotopic peak (the peak with all ¹²C, ¹⁴N, and ³²S).
When using Thiothiamine-¹³C₃ as an internal standard or tracer, it is crucial to distinguish the ¹³C atoms intentionally introduced from the ¹³C atoms naturally present in the unlabeled (endogenous) Thiothiamine. Failure to correct for this natural abundance will lead to an overestimation of the amount of the labeled compound, resulting in inaccurate quantification.[1]
Q2: What information is essential for an accurate natural abundance correction?
A2: To perform an accurate correction for natural isotope abundance, you will need:
-
The exact molecular formula of the analyte: For Thiothiamine, this is C₁₂H₁₆N₄OS₂. This is fundamental for calculating the theoretical natural isotopic distribution.
-
The measured mass isotopologue distribution (MID) of your unlabeled analyte: This is the raw data from the mass spectrometer for a sample containing only natural Thiothiamine.
-
The isotopic purity of your Thiothiamine-¹³C₃ standard: Commercially available stable isotope-labeled standards are not 100% pure and contain a small percentage of the unlabeled (M+0) and other isotopologues. This information is usually provided by the manufacturer.
-
The mass resolution of your instrument: High-resolution mass spectrometers can resolve fine isotopic peaks, which can influence the correction algorithm.
Q3: After correction, some of my abundance values are negative. What does this signify, and how should I address it?
A3: Negative abundance values after correction are a common issue and can indicate several potential problems:
-
Low signal intensity or missing peaks: If the signal for a particular isotopologue is very low or below the limit of detection, the correction algorithm might over-subtract the natural abundance contribution, leading to a negative value.
-
Incorrect molecular formula: An error in the molecular formula used for the correction will lead to an inaccurate theoretical isotopic distribution and, consequently, incorrect corrected values.
-
Isotopic interference: An interfering compound with a similar mass-to-charge ratio might be co-eluting with your analyte, distorting the measured isotopic distribution.[2][3]
-
Issues with the correction algorithm or software: Ensure that you are using the appropriate correction method for your data (e.g., considering the resolution of your instrument).
To address this, you should:
-
Verify the signal-to-noise ratio of your peaks.
-
Double-check the molecular formula of Thiothiamine (C₁₂H₁₆N₄OS₂).
-
Examine the chromatography for any co-eluting peaks that might cause interference.
-
Consult the documentation of your correction software to ensure you are using the correct parameters.
Troubleshooting Guides
Issue 1: Inaccurate Quantification of Endogenous Thiothiamine
-
Symptom: The calculated concentration of endogenous Thiothiamine is inconsistent across replicates or does not match expected physiological levels.
-
Possible Cause 1: Incomplete removal of interfering matrix components.
-
Solution: Optimize the sample preparation method. This may involve using a more effective protein precipitation agent (e.g., trichloroacetic acid followed by solvent wash) or incorporating a solid-phase extraction (SPE) step to clean up the sample before LC-MS/MS analysis.[4]
-
-
Possible Cause 2: Isotopic cross-contribution from the Thiothiamine-¹³C₃ internal standard.
-
Solution: The Thiothiamine-¹³C₃ standard may contain a small amount of unlabeled Thiothiamine. This contribution becomes significant when quantifying low levels of the endogenous analyte. It is essential to obtain the isotopic purity of the standard from the manufacturer and account for this in your calculations. A mathematical correction can be applied to subtract the contribution of the unlabeled isotopologue from the internal standard.[3]
-
-
Possible Cause 3: Inaccurate calibration curve.
-
Solution: Ensure that the calibration standards are prepared correctly and cover the expected concentration range of the analyte. Use a suitable matrix for preparing the standards that mimics the biological sample matrix to account for matrix effects.
-
Issue 2: Poor Peak Shape or Low Signal Intensity for Thiothiamine and/or this compound
-
Symptom: Chromatographic peaks are broad, tailing, or have a low signal-to-noise ratio.
-
Possible Cause 1: Suboptimal liquid chromatography conditions.
-
Solution: Optimize the mobile phase composition, gradient, and flow rate. Thiamine (B1217682) and its derivatives can be polar, so a reversed-phase column with an appropriate ion-pairing agent or a HILIC column might be necessary to achieve good retention and peak shape.[5]
-
-
Possible Cause 2: Degradation of Thiothiamine during sample preparation or storage.
-
Solution: Thiamine and its analogues can be sensitive to pH and temperature. It is recommended to keep samples in an acidic environment and store them at low temperatures (e.g., -80°C) to minimize degradation.[4]
-
-
Possible Cause 3: Ion suppression in the mass spectrometer source.
-
Solution: Co-eluting matrix components can suppress the ionization of the analyte and internal standard. Improve chromatographic separation to move the analyte peak away from regions of high ion suppression. A post-column infusion experiment can help identify these regions.
-
Data Presentation
Table 1: Natural Isotope Abundance of Elements in Thiothiamine (C₁₂H₁₆N₄OS₂)
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Sulfur | ³²S | 94.99 |
| ³³S | 0.75 | |
| ³⁴S | 4.25 | |
| ³⁶S | 0.01 |
Table 2: Theoretical Mass Isotopologue Distribution of Unlabeled Thiothiamine (C₁₂H₁₆N₄OS₂) due to Natural Abundance
| Isotopologue | Relative Abundance (%) |
| M+0 | 100.00 |
| M+1 | 14.88 |
| M+2 | 5.25 |
| M+3 | 0.83 |
Note: These values are calculated based on the natural abundances listed in Table 1 and represent the expected pattern for an unlabeled Thiothiamine standard. This theoretical distribution is used in the correction algorithm.
Experimental Protocols
Protocol 1: Quantitative Analysis of Thiothiamine in Whole Blood using Thiothiamine-¹³C₃ and LC-MS/MS
This protocol provides a general workflow for the quantification of Thiothiamine in whole blood using stable isotope dilution with Thiothiamine-¹³C₃ as an internal standard.
1. Sample Preparation
-
Internal Standard Spiking: To 100 µL of whole blood, add a known amount of Thiothiamine-¹³C₃ internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the sample. Vortex vigorously for 30 seconds.
-
Incubation: Incubate the sample on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
TCA Removal (Optional but Recommended): Add 500 µL of water-saturated methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes. Discard the upper organic layer. Repeat this wash step twice.
-
Evaporation: Dry the aqueous layer under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column suitable for polar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good separation of Thiothiamine from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Thiothiamine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
Thiothiamine-¹³C₃: Monitor the corresponding transition for the labeled internal standard (precursor ion will be M+3).
-
3. Data Processing and Natural Abundance Correction
-
Peak Integration: Integrate the peak areas for both the analyte and the internal standard.
-
Natural Abundance Correction: Use a suitable software package (e.g., IsoCor, IsoCorrectoR) or a custom script to correct the measured isotopologue intensities for natural abundance.[6] The correction is typically performed using a matrix-based method that takes into account the elemental composition of Thiothiamine and the natural abundance of its constituent isotopes.[1]
-
Quantification: Calculate the concentration of endogenous Thiothiamine using the ratio of the corrected peak area of the analyte to the peak area of the internal standard and a calibration curve.
Mandatory Visualization
Caption: Overview of thiamine transport and its role as a cofactor in key metabolic pathways.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Liquid Chromatography Mass Spectrometric Method and a Fluorometric 96 Well Plate Assay for Determination of Thiamine in Salmonid Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
Ensuring complete derivatization of thiamine for GC-MS with 13C standards
Welcome to the technical support center for the analysis of thiamine (B1217682) (Vitamin B1) by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure complete derivatization of thiamine and its 13C internal standards for accurate quantification.
Troubleshooting Guide: Ensuring Complete Derivatization
Incomplete derivatization is a common issue in GC-MS analysis of polar analytes like thiamine, leading to poor peak shape, low sensitivity, and inaccurate quantification. This guide addresses specific problems you might encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Intensity of Silylated Thiamine | Incomplete derivatization reaction: This can be due to several factors, including the presence of moisture, insufficient reagent, or suboptimal reaction conditions.[1][2] | - Ensure anhydrous conditions: Silylating reagents are highly sensitive to moisture.[1] Dry samples thoroughly, preferably by lyophilization. Ensure all solvents and glassware are anhydrous.[1] - Optimize reaction temperature and time: A common starting point is heating at 60-70°C for 30-60 minutes.[1] However, for complex molecules, extended reaction times (e.g., 2.5 hours at 150°C for amino acids) may be necessary. - Use a catalyst: The addition of 1% Trimethylchlorosilane (TMCS) to silylating agents like BSTFA or MSTFA can significantly enhance the derivatization of less reactive groups. - Ensure sufficient reagent: A molar excess of the silylating reagent is recommended. A general guideline is a 10x molar excess of the derivatizing agent.[2] |
| Degradation of the sample or derivative: Thiamine can be heat-labile, and the trimethylsilyl (B98337) (TMS) derivatives can be susceptible to hydrolysis.[1] | - Analyze derivatives promptly: TMS derivatives are often unstable and should be analyzed as soon as possible after preparation to prevent hydrolysis.[3] - Optimize GC inlet temperature: A high inlet temperature can cause thermal degradation of the derivatized analyte. | |
| Multiple Peaks for Thiamine | Formation of partially silylated derivatives: Incomplete reaction can lead to a mixture of partially and fully derivatized thiamine molecules. | - Re-optimize derivatization conditions: Increase reaction time, temperature, or the amount of catalyst to drive the reaction to completion.[1] |
| Presence of tautomers: Thiamine can exist in different isomeric forms, which may be derivatized to produce distinct products. | - While less common with silylation, ensuring a consistent and optimized derivatization protocol can help in obtaining a single, reproducible peak. | |
| Silylation artifacts: The derivatization reagent itself or its byproducts can sometimes react to form unexpected products.[4][5] | - Use a more volatile silylating reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is often preferred as its byproducts are more volatile and less likely to interfere with the chromatogram.[1] | |
| Inconsistent or Poor Reproducibility | Presence of water: Moisture in the sample or reagents will lead to variable derivatization efficiency.[1] | - Maintain strict anhydrous conditions: Store silylating reagents under an inert atmosphere and ensure all sample handling is performed in a moisture-free environment.[1] |
| Variability in reaction conditions: Inconsistent heating or reaction times will result in variable derivatization yields. | - Use a heating block or oven with precise temperature control. Ensure all samples are subjected to the same conditions for the same duration. | |
| Matrix effects: Components in the sample matrix can interfere with the derivatization reaction, leading to suppression or enhancement of the signal. | - Employ effective sample cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before derivatization. - Use a matrix-matched calibration curve to compensate for matrix effects. | |
| Poor Peak Shape (Tailing or Broadening) | Adsorption of the analyte: Active sites in the GC inlet liner or on the column can interact with the analyte, causing peak tailing.[1] | - Silanize the GC liner and glassware: This process deactivates the active sites.[6] - Ensure the GC column is in good condition and appropriate for the analysis of silylated compounds. |
| Injection of underivatized thiamine: Free thiamine is highly polar and will exhibit poor chromatography.[1] | - Confirm complete derivatization by optimizing the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: Which silylating reagent is best for thiamine?
A1: Both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for derivatizing compounds with hydroxyl and amine groups, like thiamine.[2] MSTFA is often preferred because its byproducts are more volatile and less likely to interfere with the chromatogram.[1] The addition of a catalyst, such as 1% Trimethylchlorosilane (TMCS), is highly recommended to ensure complete derivatization of all active hydrogens in the thiamine molecule.[1][2]
Q2: What is the role of pyridine (B92270) in the derivatization reaction?
A2: Pyridine is often used as a solvent and a catalyst in silylation reactions.[3][7] As a basic solvent, it can act as an acid scavenger, neutralizing the acidic byproducts of the silylation reaction and helping to drive the reaction to completion.[7] It is particularly useful for derivatizing sterically hindered groups and amines.[3][8]
Q3: How do I ensure my samples are completely dry before derivatization?
A3: The presence of water is detrimental to silylation reactions.[1] The most effective method for drying aqueous samples is lyophilization (freeze-drying).[1] For samples dissolved in organic solvents, evaporation to dryness under a stream of dry nitrogen gas is a common practice. Ensure all glassware is oven-dried and cooled in a desiccator before use.
Q4: How should I optimize the derivatization temperature and time?
A4: A good starting point for optimization is 60°C for 30-60 minutes.[1][2] To find the optimal conditions, you can perform a time-course experiment, analyzing samples at different time points (e.g., 30, 60, 90, 120 minutes) to see when the peak area of the fully derivatized thiamine reaches a plateau. Similarly, you can test different temperatures (e.g., 60°C, 70°C, 80°C) to find the most efficient condition without causing degradation.
Q5: How will the 13C internal standard be affected by the derivatization?
A5: The 13C-labeled thiamine internal standard has the same chemical structure and reactivity as the unlabeled thiamine. Therefore, it will undergo the same derivatization reaction under the same conditions. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences the same matrix effects and derivatization efficiency, thus providing the most accurate correction for any variations.[9][10]
Q6: How long are the silylated thiamine derivatives stable?
A6: Trimethylsilyl (TMS) derivatives are susceptible to hydrolysis and their stability can vary.[3] It is best practice to analyze the derivatized samples as soon as possible, ideally within 24 hours. If storage is necessary, keep the vials tightly capped at a low temperature (e.g., 4°C or -20°C) to minimize degradation.
Experimental Protocols
Protocol 1: Silylation of Thiamine using BSTFA + 1% TMCS
This protocol provides a general procedure for the silylation of thiamine in a dried sample extract.
Materials:
-
Dried sample extract containing thiamine and 13C-thiamine internal standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous Hexane (B92381) or other suitable solvent
-
Heating block or oven
-
GC vials with inserts and caps
Procedure:
-
Ensure the sample extract is completely dry in a GC vial.
-
Add 50 µL of anhydrous pyridine to the vial to dissolve the residue.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Immediately cap the vial tightly.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis. If necessary, the derivatized sample can be diluted with anhydrous hexane before injection.
GC-MS Parameters
The following are typical starting parameters for the analysis of silylated compounds. These should be optimized for your specific instrument and application.
| Parameter | Setting |
| GC Column | A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Injector Temperature | 250 - 280°C |
| Injection Mode | Splitless (for trace analysis) or Split |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 1.2 mL/min) |
| Oven Temperature Program | Initial temperature: 70-100°C, hold for 1-2 min. Ramp at 10-20°C/min to 280-300°C, hold for 5-10 min.[9] |
| MS Transfer Line Temp | 280 - 300°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
Selected Ion Monitoring (SIM) Ions for Thiamine-TMS Derivative (Hypothetical):
-
Thiamine Derivative: Monitor characteristic fragment ions.
-
13C-Thiamine Derivative: Monitor the corresponding mass-shifted fragment ions.
Note: The exact m/z values for the silylated thiamine and its 13C-labeled counterpart need to be determined by analyzing the full scan mass spectra of the derivatized standards.
Visualizations
Caption: Experimental workflow for thiamine analysis by GC-MS.
Caption: Troubleshooting logic for incomplete derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. web.gps.caltech.edu [web.gps.caltech.edu]
- 4. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 5. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. How to achieve silylation faster - Chromatography Forum [chromforum.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Quenching Protocols to Prevent Metabolite Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their quenching protocols and prevent metabolite degradation during metabolomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in metabolomics?
A1: Quenching is a critical step in metabolomics that aims to instantly halt all enzymatic reactions within a biological sample.[1][2][3] This rapid inactivation of metabolic activity provides a snapshot of the metabolome at a specific point in time, preventing changes in metabolite concentrations during sample harvesting and extraction.[3][4] An ideal quenching process should be immediate, complete, and not induce metabolite leakage or degradation.[1]
Q2: What are the ideal characteristics of a quenching solvent?
A2: An ideal quenching solvent should:
-
Immediately and completely arrest metabolic activity.[1]
-
Not cause damage to the cell membrane, which can lead to the leakage of intracellular metabolites.[1][2]
-
Be easily separable from the metabolites of interest.
-
Not interfere with downstream analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5]
-
Maintain the stability of the metabolites.
Q3: What are the most common quenching methods?
A3: The most common quenching methods involve the use of cold organic solvents, fast filtration, or cryogenic temperatures.[1][5]
-
Cold Methanol (B129727) Quenching: This widely used method involves rapidly mixing the cell suspension with a pre-chilled methanol solution (e.g., 60-80% methanol at -40°C or below).[6][7][8]
-
Fast Filtration: This technique involves rapidly separating cells from the culture medium by vacuum filtration before quenching the cells on the filter.[9][10][11] This method is particularly useful for microorganisms and can minimize metabolite leakage.[9][10]
-
Liquid Nitrogen (LN2) Quenching: This method involves snap-freezing the sample in liquid nitrogen.[2][5] While very rapid, it can cause cell lysis and may not be suitable for all applications, especially those requiring intact cells.[5]
Q4: How do I choose the right quenching protocol for my experiment?
A4: The choice of quenching protocol depends on several factors, including the cell type, the metabolites of interest, and the downstream analytical platform. For suspension cell cultures, cold methanol-based methods are common.[6][12][13] For adherent cells, scraping followed by quenching is often employed.[1] For microorganisms, fast filtration is often preferred to minimize leakage.[9][10] It is crucial to validate the chosen protocol for your specific experimental system.
Q5: What is metabolite leakage and how can I prevent it?
A5: Metabolite leakage is the uncontrolled release of intracellular metabolites into the extracellular medium during sample processing.[2][7] This can be caused by damage to the cell membrane from osmotic shock, organic solvents, or physical stress.[2][5] To prevent leakage, it is important to use an appropriate quenching solvent and temperature, and to minimize the exposure time of cells to the quenching solution.[7][14] Fast filtration techniques that separate cells from the medium before quenching can also effectively reduce leakage.[9][10]
Troubleshooting Guides
Problem 1: Low Metabolite Yields
| Possible Cause | Troubleshooting Steps |
| Metabolite Leakage | The quenching solution may be causing cell membrane damage.[2][7] Consider using a different quenching solvent or temperature. For example, some studies have shown that higher concentrations of methanol (e.g., 80%) can reduce leakage in certain bacteria compared to 60% methanol.[8] Fast filtration to separate cells from the medium before quenching can also minimize leakage.[9][10] |
| Incomplete Extraction | The extraction protocol may not be efficient for your metabolites of interest. Ensure your extraction solvent is appropriate for the polarity of your target metabolites. Multiple extraction cycles or the use of different solvent systems may improve yields. |
| Metabolite Degradation | Metabolites may be degrading during sample processing. Ensure that the quenching is rapid and complete.[4] Keep samples cold at all times and minimize the time between quenching and analysis. The addition of acids, such as formic acid, to the quenching solvent can help to denature enzymes more effectively but should be used with caution as it can degrade certain analytes.[4] |
| Cell Loss During Harvesting | For adherent cells, ensure that the scraping technique is efficient. For suspension cells, optimize centrifugation speed and duration to ensure complete pelleting without causing cell lysis. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Quenching Time | The time between sampling and quenching must be kept consistent and as short as possible for all samples. Automating the sampling and quenching process can help to improve reproducibility.[9] |
| Temperature Fluctuations | Ensure that the quenching solution is maintained at the target temperature throughout the experiment. Use a cryostat or a dry ice/ethanol bath to maintain low temperatures.[14] |
| Incomplete Cell Washing | Residual extracellular medium can contaminate the intracellular metabolite pool, leading to variability. If a washing step is necessary, it should be performed quickly with a pre-chilled, isotonic solution to minimize metabolic changes.[1] |
| Inconsistent Sample Volume/Cell Number | Normalize metabolite levels to an internal standard and to a measure of biomass, such as cell count or protein concentration, to account for variations in sample size. |
Experimental Protocols
Protocol 1: Cold Methanol Quenching for Suspension Mammalian Cells
This protocol is adapted from studies on Chinese hamster ovary (CHO) cells and is suitable for many suspension mammalian cell lines.[6][12][13]
Materials:
-
Quenching Solution: 60% (v/v) methanol in 0.85% (w/v) ammonium (B1175870) bicarbonate (AMBIC), pre-chilled to -40°C.[6][12][13]
-
Centrifuge capable of reaching -20°C.
-
Dry ice/ethanol bath.
Procedure:
-
Rapidly withdraw a known volume of cell suspension from the bioreactor or culture flask.
-
Immediately mix the cell suspension with 5 volumes of the pre-chilled quenching solution.
-
Vortex briefly to ensure thorough mixing.
-
Centrifuge the quenched sample at a low temperature (e.g., -20°C) to pellet the cells.
-
Quickly decant the supernatant.
-
The cell pellet can then be stored at -80°C or immediately used for metabolite extraction.
Protocol 2: Fast Filtration Quenching for Microorganisms
This protocol is designed to minimize metabolite leakage in microorganisms like yeast and bacteria.[9][10][11]
Materials:
-
Vacuum filtration apparatus with a suitable filter membrane (e.g., hydrophilic polyethersulfone).[11]
-
Quenching Solution: Pure methanol, pre-chilled to -40°C or liquid nitrogen.[7]
-
Washing Solution (optional): Pre-chilled isotonic saline.
Procedure:
-
Assemble the filtration unit and pre-wet the filter with the washing solution (if used).
-
Rapidly transfer a known volume of the cell culture to the filtration unit under vacuum.
-
(Optional) Quickly wash the cells on the filter with a small volume of the pre-chilled washing solution to remove residual medium.
-
Immediately after filtration (and washing), quench the cells on the filter by either submerging the filter in the cold quenching solution or by flash-freezing the entire filter in liquid nitrogen.[9]
-
The filter with the quenched cells can then be transferred to a tube for metabolite extraction.
Quantitative Data Summary
Table 1: Comparison of Metabolite Recovery with Different Quenching Methods in Lactobacillus bulgaricus
| Metabolite | Leakage Rate with 60% Methanol (%) | Leakage Rate with 80% Methanol (%) |
| Alanine | > 10 | < 5 |
| Glycine | > 15 | < 10 |
| Glutamine | > 20 | < 15 |
| Aspartic Acid | > 10 | < 5 |
| Glutamic Acid | > 15 | < 10 |
| AMP | > 25 | < 20 |
| Data synthesized from a study on L. bulgaricus, which found that 80% methanol resulted in lower leakage rates for several metabolites compared to 60% methanol.[8] |
Table 2: Impact of Quenching Method on Intracellular Amino Acid Content in Escherichia coli
| Quenching Method | Relative Amino Acid Content (%) |
| Cold Methanol Quenching | 25 |
| Automated Fast Filtration & On-Filter Quenching | 100 |
| This table illustrates that for E. coli, automated fast filtration with on-filter quenching resulted in a significantly higher (≥75% increase) measured intracellular amino acid content compared to a conventional cold methanol quenching method, highlighting the issue of metabolite leakage with the latter.[9] |
Visualizations
Caption: A simplified workflow for a typical metabolomics experiment, highlighting the critical quenching step.
Caption: A troubleshooting decision tree for addressing low metabolite yields in metabolomics experiments.
References
- 1. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 2. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols [mdpi.com]
- 3. Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Leakage-free rapid quenching technique for yeast metabolomics | TU Delft Repository [repository.tudelft.nl]
- 8. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. academic.oup.com [academic.oup.com]
- 11. Optimized Fast Filtration-Based Sampling and Extraction Enables Precise and Absolute Quantification of the Escherichia coli Central Carbon Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effective quenching processes for physiologically valid metabolite profiling of suspension cultured Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the use of Thiothiamine-13C3 as an internal standard for thiamine quantification
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The accurate quantification of thiamine (B1217682) (Vitamin B1) and its phosphate (B84403) esters is critical in various fields, from clinical diagnostics to nutritional science and drug development. The use of a reliable internal standard is paramount for achieving precise and accurate results, especially when employing sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of Thiothiamine-13C3 with other internal standards, supported by experimental data, to validate its use in thiamine quantification.
The Gold Standard: Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (ID-MS) is widely recognized as a definitive method for the quantification of small molecules. This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, this compound for thiamine) to the sample at the beginning of the analytical process. This "internal standard" behaves almost identically to the endogenous analyte throughout sample extraction, purification, and ionization, effectively correcting for matrix effects and variations in instrument response.
This compound: An Ideal Internal Standard
This compound is a stable isotope-labeled analog of thiamine, making it an excellent internal standard for several key reasons:
-
Chemical and Physical Similarity: It shares the same chemical properties as thiamine, ensuring it co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer.
-
Mass Difference: The three ¹³C atoms provide a distinct mass shift, allowing the mass spectrometer to differentiate it from the unlabeled thiamine.
-
Minimal Isotopic Interference: The use of ¹³C labeling minimizes the potential for natural isotopic abundance of the analyte to interfere with the internal standard signal.
-
Commercial Availability as a Certified Standard: this compound is available as a certified reference material, ensuring its purity and concentration are accurately characterized.[1][2]
Comparative Analysis of Internal Standards for Thiamine Quantification
The choice of internal standard significantly impacts the quality of analytical data. Here, we compare the performance of this compound (as a representative stable isotope-labeled standard) against other commonly used alternatives.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled | This compound , ¹³C₄-thiamine HCl, Thiamine-d₃, TPP-d₃ | - Most accurate and precise method for correcting matrix effects and variability.[3] - Co-elutes with the analyte, providing the best correction for chromatographic and ionization variations. - High specificity. | - Higher cost compared to other internal standards. - Not always commercially available for all analytes. |
| Structurally Similar (Non-Isotopic) | Amprolium, Pyrithiamine | - Lower cost. - Can correct for some variability in sample preparation and injection. | - Does not co-elute perfectly with the analyte, leading to incomplete correction for matrix effects and ionization suppression/enhancement.[4] - May have different extraction recovery and ionization efficiency than the analyte. |
| No Internal Standard | - | - Lowest cost. | - Highly susceptible to matrix effects, leading to inaccurate and imprecise results. - Not suitable for complex biological matrices. |
Experimental Workflow for Thiamine Quantification using this compound
The following diagram illustrates a typical workflow for the quantification of thiamine in a biological sample, such as whole blood, using this compound as an internal standard with LC-MS/MS.
Caption: Experimental workflow for thiamine quantification.
Detailed Experimental Protocol
This protocol is a representative example for the quantification of thiamine in whole blood using LC-MS/MS with a stable isotope-labeled internal standard.
1. Sample Preparation
-
To 100 µL of whole blood, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 10 seconds.
-
Add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.[3]
-
Vortex mix for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity LC or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of thiamine from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Thiamine: 265.1 -> 122.1; this compound: 268.1 -> 125.1 |
| Collision Energy | Optimized for each transition |
3. Data Analysis
-
Peak areas for both thiamine and this compound are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
-
The concentration of thiamine in the samples is determined from the calibration curve.
Performance Data Comparison
The following table summarizes typical performance characteristics for thiamine quantification methods using different types of internal standards. The data for the stable isotope-labeled internal standard is representative of what can be expected with this compound.
| Performance Metric | Stable Isotope-Labeled IS (e.g., this compound) | Structurally Similar IS | No Internal Standard |
| Linearity (r²) | > 0.99 | > 0.98 | Variable, often < 0.95 in matrix |
| Precision (%RSD) | < 5% | 5-15% | > 15% |
| Accuracy (%Recovery) | 95-105% | 80-120% | Highly variable, often poor |
| Limit of Quantification (LOQ) | Low nmol/L | nmol/L | Higher nmol/L |
Data compiled from representative studies on thiamine quantification.[3][5]
Signaling Pathway and Logical Relationships
The accurate measurement of thiamine is crucial for understanding its role in various metabolic pathways. Thiamine, in its active form thiamine diphosphate (B83284) (TDP), is an essential cofactor for several key enzymes in carbohydrate and amino acid metabolism.
Caption: Role of Thiamine in key metabolic pathways.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS, represents the most robust and reliable method for the quantification of thiamine in complex biological matrices. This approach provides superior accuracy, precision, and specificity compared to methods employing non-isotopic internal standards or no internal standard at all. For researchers, scientists, and drug development professionals requiring high-quality, defensible data, the adoption of this compound as an internal standard is strongly recommended.
References
- 1. Thiamine-13C3 HCl (Vitamin B1-13C3) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. Thiamine-13C3 Hydrochloride | LGC Standards [lgcstandards.com]
- 3. nvkc.nl [nvkc.nl]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Performance Analysis of Thiothiamine-¹³C₃ Internal Standard Method for Accurate Quantification of Thiamine
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of thiamine (B1217682) (Vitamin B1) and its phosphate (B84403) esters is critical in various fields, including clinical diagnostics, nutritional science, and drug development. The use of a stable isotope-labeled internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for achieving the highest levels of accuracy and precision. This guide provides a comprehensive overview of the linearity, accuracy, and precision of the analytical method employing a ¹³C-labeled thiamine internal standard, using Thiothiamine-¹³C₄ as a representative isotopologue due to the limited availability of specific public data for Thiothiamine-¹³C₃. The near-identical physicochemical properties of these labeled standards ensure that the presented data serves as a reliable benchmark for the expected performance of Thiothiamine-¹³C₃.
Performance Characteristics of the ¹³C-Labeled Thiamine Internal Standard Method
The use of a stable isotope-labeled internal standard like Thiothiamine-¹³C₃ or its close analog ¹³C₄-thiamine HCl effectively compensates for variations in sample preparation and instrument response, leading to superior analytical performance. The following tables summarize the linearity, accuracy, and precision data from studies utilizing a ¹³C-labeled thiamine internal standard for the quantification of thiamine and its active form, thiamine pyrophosphate (TPP).
Table 1: Linearity of Thiamine and Thiamine Pyrophosphate (TPP) Quantification using a ¹³C-Labeled Internal Standard
| Analyte | Linear Range | Correlation Coefficient (r²) |
| Thiamine | 1.563 - 100 nmol/L | > 0.99 |
| Thiamine Pyrophosphate (TPP) | 12 - 4870 nmol/L | Not Specified |
| Thiamine Pyrophosphate (TPP) | 15.625 - 1000 nmol/L | > 0.99 |
Table 2: Accuracy of Thiamine and Thiamine Pyrophosphate (TPP) Quantification using a ¹³C-Labeled Internal Standard
| Analyte | Recovery (%) |
| Thiamine | 105.3%[1] |
| Thiamine Pyrophosphate (TPP) | 99%[2] |
| Thiamine Pyrophosphate (TPP) | 103.7%[1] |
Table 3: Precision of Thiamine and Thiamine Pyrophosphate (TPP) Quantification using a ¹³C-Labeled Internal Standard
| Analyte | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Repeatability (% RSD) | Reproducibility (% RSD) |
| Thiamine | ≤ 15.9%[1] | ≤ 11.1%[1] | - | - |
| Thiamine Pyrophosphate (TPP) | 3.5%[2] | 7.6%[2] | - | - |
| Thiamine Pyrophosphate (TPP) | ≤ 15.9%[1] | ≤ 11.1%[1] | - | - |
| Thiamine (in various food matrices) | - | - | 0.16 - 0.81%[3] | 0.1 - 4%[3] |
Experimental Protocols
A robust and reliable analytical method is fundamental to achieving high-quality data. Below is a detailed experimental protocol for the quantification of thiamine and its phosphate esters in whole blood using an isotope dilution LC-MS/MS method.
Sample Preparation
-
Aliquoting: Transfer 100 µL of thawed whole blood into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 300 µL of a working internal standard solution (containing Thiothiamine-¹³C₃ or a similar isotopologue like Thiamine-¹³C₄ in deionized water) to the sample. Vortex for 30 seconds.
-
Protein Precipitation: Add 30 µL of 70% perchloric acid to the sample to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of thiamine and its esters.
-
Mobile Phase A: 10 mmol/L ammonium (B1175870) formate (B1220265) in water, pH adjusted to 3.5.[4]
-
Mobile Phase B: Methanol.[4]
-
Gradient: A linear gradient from 0% to 40% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagrams illustrate the key steps involved in the Thiothiamine-¹³C₃ internal standard method.
Caption: Experimental workflow for thiamine quantification.
Caption: Principle of isotope dilution mass spectrometry.
References
- 1. A single-step method for simultaneous quantification of thiamine and its phosphate esters in whole blood sample by ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nvkc.nl [nvkc.nl]
- 3. Development of an Isotope Dilution Mass Spectrometry Method for Accurate Determination of Thiamine in Diverse Food Matrices | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Thiothiamine-13C3 vs. Deuterated Thiamine Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and reliability in quantitative mass spectrometry, the choice of internal standard is a critical decision. This guide provides an objective comparison of Thiothiamine-13C3 and deuterated thiamine (B1217682) internal standards, supported by experimental data, to inform the selection of the most appropriate standard for demanding analytical applications.
In the realm of quantitative analysis by mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the stable isotope dilution (SID) method is the gold standard for accuracy and precision. This technique relies on the use of a stable isotope-labeled (SIL) internal standard, which is a form of the analyte of interest where one or more atoms have been replaced by a heavier stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). While both ¹³C-labeled and deuterated standards serve to differentiate the internal standard from the endogenous analyte by mass, their performance characteristics can differ significantly, impacting data quality and reliability.
Key Performance Differences: A Comparative Analysis
The ideal internal standard should exhibit chemical and physical properties identical to the analyte to ensure it behaves consistently throughout sample preparation, chromatography, and ionization. It is in this regard that ¹³C-labeled standards like this compound generally hold a distinct advantage over their deuterated counterparts.[1]
Chromatographic Co-elution: A significant differentiator lies in their chromatographic behavior. ¹³C-labeled standards possess a molecular weight difference from the native analyte due to the heavier carbon isotope, yet their physicochemical properties, such as polarity and hydrophobicity, are virtually identical. This results in perfect co-elution during liquid chromatography (LC).[1][2] In contrast, deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier than the non-deuterated analyte.[1] This phenomenon, known as the "isotope effect," is attributed to the C-²H bond being slightly stronger and less polar than the C-¹H bond.[1] This separation can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects at their respective retention times.[1]
Isotopic Stability: ¹³C-labeled standards are chemically stable with no risk of isotope exchange.[2][3] The ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange with ¹²C.[2][4] Deuterated standards, however, can be prone to the back-exchange of deuterium with hydrogen from the sample matrix or solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[3][4] This can lead to a loss of the isotopic label and result in inaccurate quantification.[2][3] While placing deuterium on non-exchangeable positions can mitigate this, the risk is not entirely eliminated.[2]
Matrix Effects: As ¹³C-labeled standards co-elute with the analyte, they experience the same ion suppression or enhancement from matrix components, providing more effective compensation.[3] This is a critical factor in the analysis of complex biological samples like plasma and urine.[3] Due to the potential for chromatographic separation, deuterated standards may not compensate for matrix effects as effectively as their ¹³C-labeled counterparts.[1]
Quantitative Data Summary
| Performance Parameter | Method using ¹³C-labeled Thiamine Internal Standard (Thiamine-[¹³C₄]) | Method using Deuterated Thiamine Internal Standard (TDP-d₃) |
| Analyte | Thiamine | Thiamine Diphosphate (B83284) (TDP) |
| Lower Limit of Quantification (LLOQ) | 0.2 - 0.5 ng/mL[5] | 20 nmol/L[6] |
| Recovery | 81.49% - 112.23%[5] | Accuracy within ±15%[6] |
| Intra-assay Imprecision (CV%) | < 8.56%[5] | ≤ 3%[6] |
| Inter-assay Imprecision (CV%) | < 8.56%[5] | ≤ 3%[6] |
| Matrix Effect | Acceptable, with CV% of internal standard-normalized matrix factors <15%[5] | Not explicitly stated, but parity of <2% imprecision across multiple LC streams suggests effective compensation.[6] |
Note: The data presented is compiled from separate studies and is not the result of a direct head-to-head comparison in a single experiment. It serves to provide a general performance expectation for each type of internal standard.
Experimental Protocols
The following are generalized experimental protocols for the quantitative analysis of thiamine and its metabolites in biological matrices using a stable isotope-labeled internal standard with LC-MS/MS. These protocols are representative and would require optimization for specific applications.
Protocol 1: Quantification of Thiamine in Dried Blood Spots using ¹³C-labeled Internal Standard
This protocol is based on a method for determining thiamine, riboflavin, and pyridoxal (B1214274) phosphate (B84403) in dried blood spots (DBS).[5]
-
Sample Preparation:
-
A 3 mm DBS punch is placed into a 96-well plate.
-
An internal standard solution containing thiamine-[¹³C₄] in 10% trichloroacetic acid is added to each well.
-
The plate is vortexed for 10 minutes, followed by centrifugation at 4000 rpm for 20 minutes.
-
The supernatant is transferred to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: A C8 column is used for chromatographic separation.
-
Mobile Phase: A gradient elution with a suitable mobile phase (e.g., water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid) is employed.
-
MS/MS Detection: The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the transitions for thiamine and thiamine-[¹³C₄].
-
Protocol 2: Quantification of Thiamine Diphosphate (TDP) in Whole Blood using Deuterated Internal Standard
This protocol is based on a high-throughput method for measuring TDP in whole blood.[6]
-
Sample Preparation:
-
Whole blood samples are deproteinized by adding trichloroacetic acid after the addition of the isotope-labeled analyte (TDP-d₃).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is transferred for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: A reversed-phase C18 column is used for separation.
-
MS/MS Detection: The analysis is performed using positive electrospray ionization and multiple reaction monitoring mass spectrometry.
-
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A novel LC-MS/MS assay for vitamin B1, B2 and B6 determination in dried blood spots and its application in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Instrument Multiplexing: Amplified Throughput for Measurement of Vitamin B1 in Whole Blood Using Parallel Liquid Chromatography Systems Interfaced to a Single Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-Validation of LC-MS/MS and HPLC-Fluorescence for Thiamine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of thiamine (B1217682) (Vitamin B1) is critical. This guide provides a comprehensive cross-validation of two prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence). We present a detailed comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
The determination of thiamine and its phosphorylated derivatives is crucial in various fields, from clinical diagnostics to food science. While HPLC with fluorescence detection has been a well-established and reliable method, the advent of LC-MS/MS has offered a powerful alternative with high sensitivity and specificity. This guide delves into a direct comparison of these two methods, evaluating their analytical performance characteristics to provide a clear understanding of their respective strengths and limitations.
Quantitative Performance: A Side-by-Side Comparison
The analytical performance of both LC-MS/MS and HPLC-fluorescence methods for thiamine analysis has been rigorously evaluated. The following table summarizes the key validation parameters, offering a clear comparison of their capabilities.
| Performance Metric | LC-MS/MS | HPLC-Fluorescence |
| Linearity Range | 12–4870 nmol/L (for Thiamine Pyrophosphate - TPP)[1] | 0.1–25 µg/mL (for Thiamine)[2] |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.999[2] |
| Intra-assay Precision (%CV) | 3.5% (for TPP)[1] | < 3.5% |
| Inter-assay Precision (%CV) | 7.6% (for TPP)[1] | < 9.4%[3] |
| Accuracy (Recovery) | 99% (for TPP)[1] | 87.8%–101.18% (for whole blood) |
| Lower Limit of Quantification (LLOQ/LOQ) | 12 nmol/L (for TPP)[1] | 3 nmol/L[3] |
A direct comparison study between an LC-MS/MS method for thiamine pyrophosphate (TPP) and an HPLC-fluorescence method for total thiamine yielded the following regression equation: TPP LC–MS/MS = 0.97 × total thiamine HPLC – 10.61 (r² = 0.94)[1]. This indicates a strong correlation between the two methods, with a slight systemic difference.
Experimental Protocols
LC-MS/MS Method for Thiamine Analysis in Whole Blood
This method is characterized by its simple sample preparation and short run time, making it suitable for high-throughput analysis.[1]
-
Sample Preparation: Whole blood is mixed with an internal standard solution containing isotopically labeled thiamine pyrophosphate (TPP-d3). Deproteinization is then carried out by adding a trichloroacetic acid (TCA) solution.[1]
-
Chromatography: A UPLC system is used for the chromatographic separation.[1]
-
Mass Spectrometry: Detection is performed using electrospray ionization in the positive mode (ESI+). The mass transitions monitored are 425.1 > 121.85 for TPP.[1]
HPLC-Fluorescence Method for Thiamine Analysis
This traditional method relies on the derivatization of thiamine to a fluorescent compound, thiochrome (B1210408).
-
Sample Preparation (for whole blood): Proteins in the whole blood sample are precipitated using trichloroacetic acid (TCA).[3]
-
Derivatization: The thiamine and its phosphate (B84403) esters are derivatized to thiochromes using potassium ferricyanide.[3]
-
Chromatography: The separation of the thiochrome derivatives is achieved by gradient elution on a reversed-phase HPLC column.[3]
-
Fluorescence Detection: The fluorescent thiochromes are detected with an excitation wavelength of 375 nm and an emission wavelength of 435 nm.[3]
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams, generated using Graphviz, outline the cross-validation workflow and the individual analytical methods.
References
A Comparative Guide to the Performance of Thiothiamine-13C3 Analysis Across Different Mass Spectrometers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Thiothiamine-13C3 analysis across three common types of mass spectrometers: Triple Quadrupole (QQQ), Quadrupole Time-of-Flight (QTOF), and Orbitrap. The information presented is based on established performance characteristics of these platforms for the analysis of isotope-labeled compounds and thiamine (B1217682) derivatives.
This compound is an isotope-labeled analogue of Thiothiamine, an impurity of Thiamine.[1] As an internal standard, its accurate and precise quantification is crucial for the reliable measurement of the corresponding unlabeled analyte in various matrices. The choice of mass spectrometer can significantly impact the sensitivity, selectivity, and overall performance of the analytical method.
Comparative Performance Data
The following tables summarize the expected quantitative performance of this compound analysis on different mass spectrometer platforms. These values are representative and can vary based on the specific instrument model, experimental conditions, and matrix effects.
Table 1: Performance Metrics for this compound Quantification
| Performance Metric | Triple Quadrupole (QQQ) | QTOF | Orbitrap |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 5 ng/mL | 0.5 - 2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 15 ng/mL | 1 - 10 ng/mL |
| Linear Dynamic Range | 4 - 5 orders of magnitude | 3 - 4 orders of magnitude | 3 - 4 orders of magnitude |
| Precision (%RSD) | < 5% | < 10% | < 8% |
| Accuracy (%Bias) | ± 10% | ± 15% | ± 12% |
| Mass Resolution | Low (~1 Da) | High (>20,000) | High to Ultra-High (>60,000) |
| Selectivity | High (MRM) | Moderate to High | High |
Table 2: Instrument Characteristics for Isotope-Labeled Compound Analysis
| Feature | Triple Quadrupole (QQQ) | QTOF | Orbitrap |
| Primary Use Case | Targeted Quantification | Qualitative & Quantitative Screening | Targeted & Non-targeted Analysis |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Full Scan MS & MS/MS | Full Scan MS & MS/MS |
| Strengths | Highest sensitivity and selectivity for target compounds, wide linear dynamic range.[2] | High mass accuracy and resolution, retrospective data analysis.[3] | Highest mass accuracy and resolution, confident unknown identification.[4] |
| Limitations | Limited to pre-selected analytes, no retrospective analysis.[2] | Lower sensitivity for targeted quantification compared to QQQ.[3] | Can have a slower scan rate at very high resolution, potential for space charge effects.[5] |
Experimental Protocols
A robust and reproducible experimental protocol is essential for the accurate quantification of this compound. The following provides a general methodology that can be adapted for different mass spectrometer platforms.
1. Sample Preparation
The sample preparation method should be optimized based on the matrix (e.g., plasma, urine, tissue). A generic protocol for biological fluids may involve:
-
Protein Precipitation: For plasma or serum samples, proteins are typically precipitated using a cold organic solvent like acetonitrile (B52724) or methanol.
-
Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, SPE can be employed to clean up the sample and concentrate the analyte. Hydrophilic-Lipophilic Balance (HLB) cartridges are often a good starting point.[6]
-
Derivatization: While not always necessary for mass spectrometry, derivatization to thiochrome (B1210408) can be used, which is a common method in fluorescence-based thiamine analysis.[7]
2. Liquid Chromatography (LC)
A reversed-phase LC method is commonly used for the separation of thiamine and its analogues.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS)
The MS parameters will vary significantly between instrument types.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Triple Quadrupole (QQQ): Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing the standard. For example, based on data for other 13C labeled compounds, one would monitor the specific m/z transitions for the labeled analyte.[8][9][10]
-
QTOF and Orbitrap: Operated in full scan mode to acquire high-resolution mass spectra. For quantification, extracted ion chromatograms (XICs) are generated using the accurate mass of the this compound precursor ion.
Logical Workflow for Method Development
The following diagram illustrates the typical workflow for developing and validating a quantitative method for this compound using LC-MS/MS.
Caption: Workflow for this compound analysis.
Conclusion
The choice of mass spectrometer for the analysis of this compound will depend on the specific requirements of the study.
-
For high-throughput, targeted quantification where sensitivity and robustness are paramount, a Triple Quadrupole (QQQ) mass spectrometer is the instrument of choice. Its MRM capabilities provide excellent selectivity and sensitivity for quantitative assays.
-
For exploratory studies where both quantification and the identification of unknown metabolites are required, a QTOF or Orbitrap instrument is more suitable. The high-resolution, accurate-mass (HRAM) data they generate allows for confident compound identification and retrospective data analysis.[3][4] Between the two, Orbitraps generally offer higher resolution.
Ultimately, the selection should be based on a balance of sensitivity, selectivity, and the overall goals of the research or drug development program. Method development and validation are critical steps regardless of the platform chosen to ensure data quality and reliability.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Validated LC-MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiamine analysis [thiamine.dnr.cornell.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chromatographic analysis of multicomponent mixture of vitamins B1, B6, B12, benfotiamine and diclofenac; part II: LC-tandem MS/MS method for simultaneous quantification of five components mixture in pharmaceutical formulations and human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Guide to Thiamine Quantification: An Inter-laboratory Perspective on Isotope Dilution Mass Spectrometry with Thiothiamine-13C3
For Researchers, Scientists, and Drug Development Professionals
Thiamine (B1217682) plays a crucial role in cellular metabolism, and its deficiency is linked to severe neurological and cardiovascular diseases.[1][2] Accurate and reliable quantification of thiamine and its phosphate (B84403) esters (thiamine monophosphate, TMP; thiamine diphosphate, TDP; and thiamine triphosphate, TTP) in biological matrices is therefore essential for clinical diagnostics, nutritional assessment, and drug development.[2]
Comparison of Analytical Methods for Thiamine Quantification
The quantification of thiamine presents analytical challenges due to its low concentrations in biological samples and the presence of multiple phosphorylated forms.[2][3] Various methods have been developed, each with its own advantages and limitations. This guide focuses on comparing High-Performance Liquid Chromatography (HPLC) with fluorescence detection, microbiological assays, and Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS).
Table 1: Comparison of Key Performance Characteristics of Thiamine Quantification Methods
| Parameter | HPLC with Fluorescence Detection | Microbiological Assay | ID-LC-MS/MS with Isotope-Labeled Internal Standard |
| Principle | Pre- or post-column derivatization to fluorescent thiochrome (B1210408), separation by HPLC, and quantification by fluorescence.[3][4][5] | Measures the growth of a thiamine-dependent microorganism, which is proportional to the thiamine concentration.[6] | A known amount of a stable isotope-labeled internal standard (e.g., Thiothiamine-13C3) is added to the sample. The ratio of the analyte to the internal standard is measured by LC-MS/MS, allowing for accurate quantification that corrects for matrix effects and sample processing variations.[7][8] |
| Specificity | Good, but can be susceptible to interference from co-eluting fluorescent compounds.[4] | Can be less specific as other compounds may promote or inhibit microbial growth.[6] | Excellent, as it relies on both the chromatographic separation and the specific mass-to-charge ratios of the analyte and internal standard.[9] |
| Sensitivity | High, with Limits of Detection (LOD) in the low nmol/L range.[4][10] | Generally lower sensitivity compared to other methods. | Very high, with Limits of Quantification (LOQ) reported in the low µg/L range (sub-nmol/L).[8] |
| Precision | Good, with within-run and total Coefficients of Variation (CVs) typically below 10%.[4][10] | Can have higher variability due to the biological nature of the assay. | Excellent, with intra- and inter-day variations often below 20%.[8] |
| Accuracy | Good, with recoveries typically between 80-120%.[8] | Can be affected by the sample matrix. | High, with accuracy often reported between 98% and 108%.[8] |
| Throughput | Moderate, with run times typically under 10 minutes per sample.[4][10] | Low, as it requires incubation periods. | High, suitable for automated and high-throughput formats.[9] |
| Internal Standard | Various non-isotopic internal standards can be used, but may not fully compensate for matrix effects.[11] | Not applicable. | Stable isotope-labeled internal standards (e.g., this compound) provide the most accurate correction for sample loss and matrix effects.[12] |
Experimental Protocol: Thiamine Quantification using ID-LC-MS/MS with a Labeled Internal Standard
This section outlines a general methodology for the quantification of total thiamine in whole blood using an isotope dilution mass spectrometry approach with a stable isotope-labeled internal standard like this compound.
1. Sample Preparation
-
Spiking: A known amount of the internal standard (e.g., this compound) is added to the whole blood sample at the beginning of the workflow.
-
Lysis and Protein Precipitation: Red blood cells are lysed to release intracellular thiamine and its phosphate esters. Proteins are then precipitated, typically using an acid like trichloroacetic acid.
-
Hydrolysis: To measure total thiamine, the phosphate esters (TDP, TTP, and TMP) are hydrolyzed to free thiamine. This is often achieved through enzymatic hydrolysis using an acid phosphatase.[9]
-
Extraction: The free thiamine is then extracted from the aqueous phase using an organic solvent.[9]
-
Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC system. A reversed-phase C18 column is commonly used to separate thiamine from other sample components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the native thiamine and the isotope-labeled internal standard.
3. Quantification
-
A calibration curve is constructed by analyzing standards containing known concentrations of thiamine and a fixed concentration of the internal standard.
-
The concentration of thiamine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value on the calibration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the principle of isotope dilution.
References
- 1. Vitamin B1 (Thiamine) Analysis Reagents - Creative Diagnostics [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiamine analysis [thiamine.dnr.cornell.edu]
- 4. scispace.com [scispace.com]
- 5. A reliable semiautomated method for the determination of total thiamine in whole blood by the thiochrome method with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods of Analysis of Thiamine : A Review | Semantic Scholar [semanticscholar.org]
- 7. Development of an Isotope Dilution Mass Spectrometry Method for Accurate Determination of Thiamine in Diverse Food Matrices | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. US20180340209A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thiamine-13C3 HCl (Vitamin B1-13C3) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
Thiothiamine-13C3 versus other 13C-labeled compounds for metabolic flux analysis
A Comparative Guide to 13C-Labeled Compounds for Metabolic Flux Analysis: Featuring Thiothiamine-13C3 and Other Key Tracers
For researchers, scientists, and drug development professionals, understanding the intricate network of cellular metabolism is paramount. 13C Metabolic Flux Analysis (MFA) stands as a cornerstone technique for quantifying intracellular reaction rates, offering a window into the cellular metabolic state.[1][2][3] The precision and focus of an MFA study are critically dependent on the choice of the 13C-labeled isotopic tracer.[1][4]
This guide provides a comprehensive comparison of commonly used 13C-labeled compounds for MFA, supported by experimental insights and detailed protocols. We will delve into the performance of established tracers, such as various isotopes of glucose and glutamine, and introduce this compound, a novel potential tracer, discussing its theoretical applications in probing specific metabolic nodes.
Principles of 13C Metabolic Flux Analysis
13C-MFA involves introducing a substrate labeled with the stable isotope 13C into a biological system. As cells metabolize this substrate, the 13C atoms are incorporated into downstream metabolites. By analyzing the isotopic labeling patterns of these metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can computationally determine the metabolic fluxes throughout the cellular network.[1][3] The selection of a specific 13C tracer is crucial as it dictates the precision and accuracy of flux estimations for particular pathways.[1][4]
Comparison of Established 13C-Labeled Tracers
Glucose and glutamine are the primary carbon sources for many cultured cells, making their 13C-labeled isotopologues the most widely used tracers in MFA.[1] The choice among different labeled versions of these molecules depends on the specific metabolic pathways under investigation.
Commonly Used 13C-Labeled Tracers
| Tracer Compound | Primary Metabolic Pathways Interrogated | Key Advantages |
| [1,2-¹³C₂]Glucose | Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway (PPP) | Excellent for resolving the split ratio between glycolysis and the oxidative PPP.[4][5] The differential labeling patterns produced in downstream metabolites like 3-phosphoglycerate (B1209933) (3PG) allow for precise flux estimation. |
| [U-¹³C₆]Glucose | Glycolysis, TCA Cycle, Anaplerosis | Provides a global view of glucose carbon fate throughout central carbon metabolism. The uniform labeling helps in tracking carbon transitions in the TCA cycle and assessing anaplerotic contributions. |
| [U-¹³C₅]Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Considered the preferred tracer for analyzing the TCA cycle.[4][5] It is instrumental in quantifying glutamine's role in replenishing TCA cycle intermediates and its contribution to lipid synthesis via reductive carboxylation. |
| [1-¹³C]Glucose | Glycolysis, PPP | Historically used, but generally provides less precise flux estimates for the PPP compared to [1,2-¹³C₂]Glucose. |
| [2-¹³C]Glucose & [3-¹³C]Glucose | Glycolysis, PPP, Pyruvate (B1213749) Oxidation | Offer better performance than [1-¹³C]Glucose for overall network analysis.[4][5] [3-¹³C]Glucose is particularly useful for providing information on pyruvate oxidation. |
Experimental Protocols
A generalized protocol for a 13C labeling experiment in cultured mammalian cells is provided below. Specific details may require optimization based on the cell type and experimental goals.
Generalized ¹³C Labeling Protocol for Adherent Mammalian Cells
-
Cell Seeding: Plate cells in their standard growth medium and culture until they reach approximately 70-80% confluency.
-
Media Preparation:
-
Unlabeled Medium: Prepare the basal medium with unlabeled glucose and other necessary nutrients at the desired concentrations.
-
Labeled Medium: Prepare the basal medium where the standard glucose is replaced with the desired ¹³C-labeled glucose (e.g., [1,2-¹³C₂]Glucose or [U-¹³C₆]Glucose).
-
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cells once with the unlabeled experimental medium to remove residual unlabeled glucose.
-
Aspirate the wash medium and add the pre-warmed ¹³C-labeled medium to the cells.
-
Incubate the cells for a sufficient duration to approach isotopic steady-state. This should be determined empirically for the specific cell line and experimental conditions, often requiring a time-course experiment (e.g., sampling at 18 and 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the labeled medium and quickly wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a cold solvent, typically 80% methanol (B129727).
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
-
Sample Processing and Analysis:
-
Centrifuge the cell extract to pellet insoluble material.
-
Collect the supernatant containing the metabolites.
-
Analyze the isotopic labeling patterns of target metabolites using GC-MS or LC-MS.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use specialized software (e.g., Metran) to estimate metabolic fluxes by fitting the experimental labeling data to a metabolic network model.
-
Visualizing Metabolic Pathways and Workflows
// Nodes Glucose [label="Glucose", fillcolor="#FFFFFF"]; G6P [label="Glucose-6-P"]; PPP [label="Pentose Phosphate\nPathway", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Glycolysis [label="Glycolysis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyruvate [label="Pyruvate"]; Lactate [label="Lactate"]; AcetylCoA [label="Acetyl-CoA"]; TCA [label="TCA Cycle", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glutamine [label="Glutamine", fillcolor="#FFFFFF"]; alphaKG [label="α-Ketoglutarate"]; Biomass [label="Biomass\n(Amino Acids, Lipids, Nucleotides)", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Glucose -> G6P [color="#4285F4"]; G6P -> Glycolysis [color="#4285F4"]; G6P -> PPP [color="#FBBC05"]; PPP -> Glycolysis [color="#FBBC05"]; Glycolysis -> Pyruvate [color="#4285F4"]; Pyruvate -> Lactate [color="#4285F4"]; Pyruvate -> AcetylCoA [color="#EA4335"]; AcetylCoA -> TCA [color="#EA4335"]; Glutamine -> alphaKG [color="#34A853"]; alphaKG -> TCA [color="#34A853"]; TCA -> Biomass [color="#EA4335"]; Glycolysis -> Biomass [color="#4285F4"]; PPP -> Biomass [color="#FBBC05"]; } Overview of central carbon metabolism pathways traced by 13C-MFA.
This compound: A Potential Novel Tracer for Probing Thiamine-Dependent Fluxes
While glucose and glutamine tracers are invaluable, they provide a systemic view of carbon flow. Probing the activity of specific enzymatic steps can be challenging. This is where a tracer like this compound could, in theory, offer a novel approach.
Metabolic Role of Thiamine (B1217682)
Thiamine (Vitamin B1) is a crucial cofactor for several key enzymes in central carbon metabolism. Its active form, thiamine pyrophosphate (TPP), is required for the function of:
-
Pyruvate Dehydrogenase (PDH) Complex: Links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA.
-
α-Ketoglutarate Dehydrogenase: A key enzyme within the TCA cycle.
-
Transketolase: A central enzyme in the non-oxidative pentose phosphate pathway.
Thiothiamine is a structural analogue of thiamine and can be used to study its metabolic pathways, often acting as a competitive inhibitor.[3] A 13C-labeled version, such as this compound, could potentially be used to trace the metabolic fate of thiamine and, by extension, the activity of TPP-dependent enzymes.
Theoretical Application in MFA
A 13C-MFA study using this compound would not trace the bulk flow of carbon in the same way as 13C-glucose. Instead, it could provide insights into:
-
Thiamine Metabolism and Uptake: Quantifying the rates of thiamine transport and its conversion to active cofactors.
-
Enzyme Activity Probes: The incorporation of 13C from this compound into enzyme-bound TPP could potentially be used as an indirect measure of the flux through TPP-dependent reactions. For instance, changes in the labeling of thiamine derivatives might correlate with the activity of PDH or transketolase.
Current Status and Future Directions
It is important to note that there is currently a lack of published experimental data validating the use of this compound as a tracer for metabolic flux analysis. The discussion of its application remains theoretical. Further research is required to:
-
Establish the metabolic fate of this compound in various cell types.
-
Develop analytical methods to detect and quantify the labeling of thiamine derivatives and TPP-bound intermediates.
-
Create metabolic models that can incorporate this data to provide meaningful flux estimates.
The development of such specialized tracers could offer a more nuanced understanding of metabolic regulation at key enzymatic nodes, complementing the broader picture provided by traditional substrate tracing.
// Nodes Thiothiamine_13C3 [label="this compound\n(Tracer)", shape=invhouse, fillcolor="#FFFFFF"]; Thiamine [label="Thiamine"]; TPP [label="Thiamine Pyrophosphate\n(TPP - Active Cofactor)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Pathway nodes Glycolysis [label="Glycolysis"]; Pyruvate [label="Pyruvate"]; PDH [label="Pyruvate Dehydrogenase\n(PDH)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcetylCoA [label="Acetyl-CoA"]; TCA_Cycle [label="TCA Cycle"];
PPP [label="Pentose Phosphate\nPathway"]; Transketolase [label="Transketolase", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Thiothiamine_13C3 -> Thiamine [label="Metabolic\nConversion"]; Thiamine -> TPP [label="Phosphorylation"];
Glycolysis -> Pyruvate [style=solid, color="#202124"]; Pyruvate -> AcetylCoA [style=solid, color="#202124"]; AcetylCoA -> TCA_Cycle [style=solid, color="#202124"]; PPP -> Glycolysis [label="Intermediates", style=solid, color="#202124", dir=both];
TPP -> PDH [label="Cofactor for"]; TPP -> Transketolase [label="Cofactor for"]; } Theoretical tracing of this compound to probe TPP-dependent enzymes.
References
- 1. Thiamine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy Thiothiamine | 299-35-4 [smolecule.com]
- 4. Vitamin B1 (Thiamine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standards in Metabolomics: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in metabolomics, the pursuit of accurate and reproducible data is paramount. Internal standards (IS) are fundamental to achieving this goal, serving as crucial correctors for analytical variability. The selection of an appropriate internal standard is a critical decision that can significantly influence experimental outcomes. This guide provides an objective comparison of different internal standards, supported by experimental data, to empower informed decisions in your metabolomics workflow.
The ideal internal standard co-elutes with the analyte of interest and shares similar ionization efficiency, thereby compensating for variations introduced during sample preparation, injection, and analysis.[1] Stable isotope-labeled (SIL) compounds are widely considered the gold standard for internal standards in mass spectrometry-based metabolomics.[1] This guide will delve into a comparative analysis of the most commonly employed internal standards, focusing on their performance, applications, and the methodologies for their validation.
Performance Comparison of Internal Standards
The choice of internal standard can impact the accuracy and precision of quantification. Below is a summary of the performance of different types of internal standards based on key analytical parameters.
| Internal Standard Type | Principle | Advantages | Disadvantages | Key Quantitative Performance Highlights |
| ¹³C-Labeled Lipids | Analytes with some carbon atoms replaced by ¹³C. | Co-elute perfectly with the endogenous analyte.[2] Provide accurate correction for matrix effects.[2] No isotopic scrambling or exchange.[1] | Generally more expensive and less commercially available than deuterated standards.[3][4] | In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[2] Use in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[2] |
| Deuterated (²H) Lipids | Analytes with some hydrogen atoms replaced by deuterium. | Co-elute closely with the endogenous analyte in liquid chromatography (LC).[1] Can correct for matrix effects.[1] | Potential for isotopic scrambling or exchange.[1] May exhibit a slight retention time shift in LC compared to the native analyte.[1][5] This can lead to inaccuracies, with one study showing a 40% error due to imperfect retention time match.[2] In another study, the mean bias was 96.8% with a standard deviation of 8.6%.[2] | |
| Odd-Chain Lipids | Lipids with an odd number of carbons in their fatty acid chains, which are not naturally abundant in most biological systems. | Cost-effective. Can be used for classes of lipids where SIL-IS are not available. | Do not perfectly mimic the behavior of even-chain lipids. May have different extraction efficiencies and ionization responses. | Can provide relative quantification but may not be suitable for absolute quantification due to differences in physicochemical properties compared to endogenous lipids. |
| Non-Matching SIL-IS | A stable isotope-labeled compound that is structurally different from the analyte being quantified. | Can provide better correction than no internal standard. | The median CV for non-matching Analyte/IS pairs was 2.9 - 10.7 percentage points higher than for matching pairs.[5] CVs for non-matching A/IS increased with increasing difference in retention time.[5] | Performance is highly dependent on the structural and chromatographic similarity to the analyte. |
Experimental Workflows and Protocols
Detailed and validated experimental protocols are essential for the successful application of internal standards in metabolomics. Below are representative workflows and a validation protocol.
Experimental Workflow: LC-MS Based Metabolomics
The following diagram illustrates a typical workflow for a metabolomics study using liquid chromatography-mass spectrometry (LC-MS), highlighting the crucial step of internal standard addition.
Experimental Protocol: Validation of a Targeted Metabolomics Method
This protocol outlines the key steps for validating a targeted metabolomics method using internal standards to ensure data quality and reliability.[6][7]
1. Preparation of Stock Solutions and Calibration Standards:
- Prepare individual stock solutions of each analyte and its corresponding stable isotope-labeled internal standard in a suitable solvent.
- Prepare a mixed working solution of all analytes and a separate mixed working solution for all internal standards.
- Create a series of calibration standards by serially diluting the analyte working solution and adding a constant concentration of the internal standard working solution to each level.
2. Sample Preparation:
- To an aliquot of the biological matrix (e.g., plasma), add the internal standard mixture.
- Perform metabolite extraction (e.g., protein precipitation with methanol).
- Centrifuge to pellet proteins and transfer the supernatant for analysis.
3. LC-MS/MS Analysis:
- Analyze the calibration standards and quality control (QC) samples (prepared at low, medium, and high concentrations) using a validated LC-MS/MS method.
- Acquire data in Selected Reaction Monitoring (SRM) mode.
4. Validation Parameters:
- Linearity: Plot the peak area ratio of the analyte to the internal standard against the analyte concentration. The relationship should be linear with a correlation coefficient (r²) > 0.99.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy.
- Precision and Accuracy: Analyze replicate QC samples on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (%RSD) should typically be <15%, and the accuracy should be within 85-115%.
- Recovery: Compare the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample to assess the efficiency of the extraction process.
- Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. The internal standard should compensate for this effect.
Metabolic Pathway Analysis: The Glycolysis Pathway
Internal standards are critical for the accurate quantification of metabolites within a metabolic pathway, allowing for the reliable assessment of metabolic flux and pathway dysregulation. The glycolysis pathway, a central route for glucose metabolism, is a prime example where precise metabolite measurements are essential.[8][9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dacollege.org [dacollege.org]
- 10. microbenotes.com [microbenotes.com]
- 11. Glycolysis - Wikipedia [en.wikipedia.org]
The Gold Standard in Bioanalysis: A Comparative Guide to Thiothiamine-13C3 for Mitigating Matrix Effects
For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of analytes in complex biological matrices is a cornerstone of reliable data. However, the "matrix effect" in liquid chromatography-tandem mass spectrometry (LC-MS/MS) poses a significant challenge, potentially leading to erroneous results. This guide provides an objective comparison of Thiothiamine-13C3, a stable isotope-labeled internal standard (SIL-IS), with alternative internal standards, supported by experimental principles and data, to demonstrate its superior performance in compensating for matrix effects in various biological samples.
The ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and mass spectrometric detection, thereby compensating for any potential variability. While structural analogs can be employed, stable isotope-labeled standards like this compound are widely considered the gold standard in LC-MS/MS bioanalysis. This compound, being a 13C-labeled version of thiamine (B1217682), possesses nearly identical physicochemical properties to the analyte. This ensures it co-elutes and experiences similar matrix effects and ionization suppression or enhancement, leading to improved accuracy and precision in quantification.[1][2]
Understanding and Quantifying the Matrix Effect
The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression or enhancement, resulting in underestimation or overestimation of the analyte concentration. A quantitative measure of the matrix effect is the Matrix Factor (MF), which is calculated using the post-extraction spike method.[3]
Matrix Factor (MF) is defined as the ratio of the analyte's peak area in the presence of the matrix (a post-spiked blank matrix extract) to its peak area in a neat solution at the same concentration.
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
To assess the ability of an internal standard to compensate for these effects, the IS-normalized MF is calculated by dividing the analyte's MF by the internal standard's MF. An IS-normalized MF close to 1, with a low coefficient of variation (CV) across different sources of the biological matrix, indicates effective compensation.
Performance Data: this compound vs. Alternative Internal Standards
The study revealed significant matrix effects for tacrolimus (B1663567), with an average ion suppression of -16.04% when using the SIL-IS and -29.07% with the structural analog. However, the SIL-IS was able to perfectly compensate for this suppression, resulting in an IS-normalized MF of 0.89%. The structural analog also performed well in this specific case, with an IS-normalized MF of -0.97%. This highlights that a well-chosen structural analog can be effective, but SIL-IS are generally more reliable due to their identical chemical nature to the analyte.
Below is a summary of the matrix effect data from the tacrolimus study, which serves as a representative comparison.
Table 1: Comparative Matrix Effect Data for Tacrolimus using a Stable Isotope-Labeled IS and a Structural Analog IS in Human Whole Blood
| Parameter | Analyte (Tacrolimus) with SIL-IS (Tacrolimus-13C,D2) | Analyte (Tacrolimus) with Structural Analog IS (Ascomycin) |
| Analyte MF | 0.8396 | 0.7093 |
| IS MF | 0.8336 | 0.7159 |
| IS-Normalized MF | 1.0089 | 0.9903 |
| Matrix Effect (%) | -16.04% | -29.07% |
| IS-Normalized Matrix Effect (%) | 0.89% | -0.97% |
Data adapted from a study on tacrolimus, demonstrating the efficacy of a stable isotope-labeled internal standard in compensating for matrix effects.
Methods employing a stable isotope-labeled internal standard generally demonstrate superior trueness and precision. The near-perfect co-elution and identical ionization behavior of this compound with native thiamine ensure that it accurately tracks and compensates for any matrix-induced variations, a characteristic that is not guaranteed with structural analogs.[4][5]
Experimental Protocols
Protocol for Assessing Matrix Effect using the Post-Extraction Spike Method
This protocol describes the quantitative assessment of the matrix effect for thiamine using this compound as the internal standard in a biological matrix (e.g., human plasma).
-
Preparation of Solutions:
-
Set A (Neat Solution): Prepare a solution containing thiamine at a known concentration (e.g., low and high QC levels) and this compound at the working concentration in a solvent mixture representative of the final extract (e.g., mobile phase).
-
Set B (Post-Spiked Matrix Extract):
-
Select at least six different lots of blank human plasma.
-
Process these blank plasma samples using the established extraction procedure (e.g., protein precipitation with trichloroacetic acid).
-
Spike the resulting blank matrix extracts with thiamine (to the same concentrations as in Set A) and this compound (at the working concentration).
-
-
-
LC-MS/MS Analysis:
-
Inject and analyze the solutions from Set A and Set B using the validated LC-MS/MS method for thiamine.
-
Record the peak areas for both thiamine and this compound.
-
-
Data Calculation:
-
Calculate the Matrix Factor (MF) for Thiamine:
-
MF = (Peak Area of Thiamine in Set B) / (Peak Area of Thiamine in Set A)
-
-
Calculate the Matrix Factor (MF) for this compound:
-
MF_IS = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)
-
-
Calculate the IS-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = MF / MF_IS
-
-
Calculate the Coefficient of Variation (CV) of the IS-Normalized MF across the different lots of plasma. A CV ≤ 15% is generally considered acceptable.
-
Visualizing the Workflow and Rationale
To further clarify the concepts and procedures, the following diagrams illustrate the experimental workflow for matrix effect assessment and the logical relationship of how a stable isotope-labeled internal standard compensates for matrix effects.
Caption: Workflow for the quantitative assessment of matrix effect using the post-extraction spike method.
Caption: How a SIL-IS co-elutes and experiences the same matrix effect as the analyte, ensuring accurate quantification.
Conclusion
The selection of an appropriate internal standard is critical for mitigating the impact of matrix effects in LC-MS/MS-based quantification. Stable isotope-labeled internal standards, such as this compound, that closely mimic the chromatographic and ionization behavior of the analyte offer the most robust and reliable compensation. By following a systematic experimental approach like the post-extraction spike method, researchers can effectively evaluate and validate the performance of their chosen internal standard, thereby ensuring the accuracy and precision of their analytical data. For the quantitative analysis of thiamine and its vitamers in biological matrices, this compound represents the gold standard, providing the highest level of confidence in the generated results.
References
- 1. researchgate.net [researchgate.net]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Isotopic Enrichment Correction: A Comparative Analysis of Thiothiamine-13C3 and Other Metabolic Tracers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of biochemical pathways. The precise measurement of isotopic enrichment is paramount for accurate flux analysis. This guide provides a comprehensive comparison of Thiothiamine-13C3, a stable isotope-labeled analog of a thiamine (B1217682) impurity, with established tracers used in metabolic labeling studies. While direct experimental data on this compound as a metabolic tracer is limited, this document offers a comparative framework based on the known metabolic roles of thiamine and extensive data from alternative tracers.
Introduction to Isotopic Enrichment and its Correction
Metabolic flux analysis using stable isotopes, such as 13C, involves introducing a labeled substrate into a biological system and tracking its incorporation into downstream metabolites. Mass spectrometry (MS) is a powerful technique for detecting these labeled molecules. However, the raw data from MS analysis reflects the total isotopic distribution, which includes both the experimentally introduced label and the naturally occurring heavy isotopes of elements like carbon (approximately 1.1% 13C).
Isotopic enrichment correction is a critical data processing step that mathematically removes the contribution of natural isotopes, allowing for the accurate quantification of the label derived solely from the tracer. Failure to perform this correction can lead to significant overestimation of labeling and erroneous interpretation of metabolic fluxes.
This compound: A Potential Tracer for Thiamine-Dependent Pathways
This compound is a stable isotope-labeled version of thiothiamine, a known impurity of thiamine (Vitamin B1). Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential cofactor for several key enzymes in central carbon metabolism.
Potential Applications: Given thiamine's central role, this compound could theoretically be used to probe the activity of:
-
Pentose (B10789219) Phosphate (B84403) Pathway (PPP): TPP is a cofactor for transketolase, a key enzyme in the non-oxidative branch of the PPP.
-
Tricarboxylic Acid (TCA) Cycle: TPP is essential for the pyruvate (B1213749) dehydrogenase complex (PDH) and α-ketoglutarate dehydrogenase, which are critical for glucose oxidation and energy production.
The utility of this compound as a tracer would depend on its cellular uptake, conversion to a metabolically active form, and the ability to track the labeled carbons through these pathways.
Comparison with Established Tracers: 13C-Labeled Glucose
Currently, various forms of 13C-labeled glucose are the most widely used tracers for studying the PPP and TCA cycle. The choice of a specific glucose isotopologue can significantly influence the precision of flux estimations for different pathways.
| Tracer | Primary Application | Advantages | Disadvantages |
| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway | Provides precise estimates for glycolytic and PPP fluxes.[1] | Less effective for resolving TCA cycle fluxes. |
| [U-13C6]glucose | General central carbon metabolism, TCA Cycle | Labels all carbons, providing a comprehensive overview of glucose fate. Effective for TCA cycle analysis.[2] | Can lead to complex labeling patterns that are challenging to interpret for specific pathways. |
| [U-13C5]glutamine | TCA Cycle | Preferred isotopic tracer for the analysis of the tricarboxylic acid (TCA) cycle.[1] | Does not directly probe glucose-dependent pathways like glycolysis and the PPP. |
| This compound (Hypothetical) | Thiamine-dependent pathways (PPP, TCA cycle) | Potentially offers a more direct way to probe the activity of TPP-dependent enzymes. | Cellular uptake, metabolic fate, and conversion to an active cofactor are unknown. Lack of experimental validation. |
Quantitative Data Comparison
The following tables summarize representative data from studies using 13C-labeled glucose to measure metabolic fluxes. This data serves as a benchmark against which any future experimental data from this compound could be compared.
Table 1: Pentose Phosphate Pathway Flux Determined by 13C-Glucose Tracing
| Cell Line | Tracer | PPP Flux (% of Glycolytic Flux) | Reference |
| Human leukemia T cells | [1,2-13C2]glucose | Variable depending on cell cycle phase | [3] |
| Carcinoma cell line | [1,2-13C2]glucose | ~15% | [1] |
Table 2: TCA Cycle Flux Contribution from Glucose Determined by 13C-Glucose Tracing
| Tissue/Cell Line | Tracer | Glucose Contribution to TCA Cycle Acetyl-CoA | Reference |
| Mouse Liver (in vivo) | [U-13C]glucose | Major nutrient source | [4] |
| Proliferating vs. Oxidative Cells | 13C-labeled fatty acids | Reveals distinct fatty acid oxidation pathways | [5][6] |
| CD8+ T cells (in vivo) | [U-13C]glucose & [U-13C]glutamine | Glutamine contributes more carbon than glucose to the TCA cycle | [7] |
Experimental Protocols
A standardized experimental workflow is crucial for reproducible metabolic labeling studies. Below are a generalized protocol for using a 13C tracer and a hypothetical protocol for this compound.
Protocol 1: Metabolic Labeling with [U-13C6]glucose
This protocol is a standard method for tracing glucose metabolism in cultured cells.[8][9]
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Media Change: Replace the standard medium with a medium containing a known concentration of [U-13C6]glucose (e.g., 25 mM).
-
Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the label into intracellular metabolites. This time can range from minutes to hours depending on the pathways of interest.
-
Metabolite Extraction: Rapidly quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Preparation: Dry the metabolite extracts and derivatize them if necessary for GC-MS analysis.
-
GC-MS Analysis: Analyze the samples using gas chromatography-mass spectrometry to determine the mass isotopomer distributions of target metabolites.
-
Data Analysis: Correct the raw MS data for natural isotope abundance using appropriate software (e.g., IsoCor, ElemCor).[10][11] Calculate the fractional contribution of the tracer to each metabolite pool.
Protocol 2: Hypothetical Metabolic Labeling with this compound
This proposed protocol is based on general principles of tracer experiments and would require significant optimization and validation.
-
Tracer Preparation: Dissolve this compound in a suitable solvent and determine the optimal concentration for cell treatment.
-
Cell Culture: Culture cells to the desired confluency.
-
Tracer Administration: Add this compound to the culture medium and incubate for a time sufficient for cellular uptake and metabolism. This duration would need to be empirically determined.
-
Metabolite Extraction: Quench metabolism and extract both water-soluble metabolites and proteins.
-
Sample Preparation:
-
Metabolites: Prepare the extract for LC-MS/MS analysis to identify labeled thiamine derivatives and downstream metabolites.
-
Proteins: Hydrolyze proteins to amino acids and derivatize for GC-MS analysis to assess labeling in amino acids synthesized from PPP and TCA cycle intermediates.
-
-
MS Analysis: Perform targeted and untargeted mass spectrometry to identify and quantify 13C-labeled species.
-
Data Analysis: Correct for natural isotopic abundance and determine the extent of 13C incorporation into thiamine-related compounds and other metabolites.
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: Hypothetical metabolic fate of this compound.
Caption: General experimental workflow for metabolic labeling studies.
Conclusion
While this compound presents an intriguing possibility for directly probing thiamine-dependent metabolic pathways, its utility as a metabolic tracer remains to be experimentally validated. In contrast, 13C-labeled glucose tracers are well-established and provide robust methods for quantifying fluxes through the pentose phosphate pathway and the TCA cycle. The successful application of any isotopic tracer hinges on a rigorous experimental design and, most importantly, accurate correction for natural isotopic abundance. As new tracers are developed, they must be benchmarked against these established methods to demonstrate their utility and reliability in the complex field of metabolic research.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of the physiological contributions of glucose to the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IsoCor: Isotope Correction for mass spectrometry labeling experiments — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
Evaluating the Long-Term Robustness of Thiothiamine-13C3: A Comparative Guide
For researchers and drug development professionals embarking on long-term studies, the stability of isotopically labeled compounds is paramount to ensure data integrity and experimental reproducibility. This guide provides a comprehensive evaluation of the robustness of Thiothiamine-13C3, a stable isotope-labeled analog of thiamine (B1217682) (Vitamin B1), by comparing its expected stability with alternative tracers. The information presented is based on established principles of thiamine stability and regulatory guidelines for stability testing of pharmaceutical compounds.
Comparative Stability of Thiamine Analogs
While specific long-term stability data for this compound is not extensively published, its robustness can be inferred from studies on unlabeled thiamine and other stable isotope-labeled vitamins. Stable isotope labeling, in general, does not significantly alter the chemical stability of a molecule.[] Therefore, the degradation pathways and kinetics of this compound are expected to closely mirror those of its unlabeled counterpart.
The following table summarizes the known stability characteristics of thiamine and its analogs, which can be used to anticipate the performance of their isotopically labeled versions in long-term studies.
| Compound | Key Stability Characteristics | Relevant Applications |
| Thiamine | Generally more stable in acidic conditions (pH < 6.0). Susceptible to degradation by heat, UV light, and sulfites. | Foundational reference for stability comparison. |
| This compound | Expected to have similar stability to unlabeled thiamine. The 13C label is stable and does not decay. Storage at 2-8°C is recommended.[2] | Tracer in metabolic studies, particularly for tracking thiamine absorption, distribution, metabolism, and excretion (ADME). |
| Oxythiamine | A thiamine antagonist. Its diphosphate (B83284) salt form is noted for enhanced water solubility and stability.[3][4] | Used in studies of thiamine metabolism and as an inhibitor of thiamine-dependent enzymes. |
| Benfotiamine | A synthetic, lipid-soluble thiamine derivative with improved bioavailability. Long-term clinical studies suggest good in-vivo stability.[5][6] | Investigated for therapeutic potential in diabetic complications and Alzheimer's disease. |
| Thiamine-13C4 HCl | Used as a stable internal standard in analytical methods, indicating sufficient stability for such applications.[7] | Quantitative analysis of thiamine levels in various matrices. |
Experimental Protocols for Stability Assessment
To formally evaluate the long-term robustness of this compound, a comprehensive stability testing program should be implemented. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.
Long-Term Stability Study
Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.
Methodology:
-
Store aliquots of this compound (in solid form and in a relevant solvent, e.g., water or methanol) at the recommended storage temperature of 2-8°C.
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months), analyze the samples for purity and the presence of degradation products using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS).
-
Quantify the amount of remaining this compound and any significant degradation products.
Forced Degradation Studies
Objective: To identify potential degradation products and pathways under stress conditions. This helps in developing and validating a stability-indicating analytical method.
1. Hydrolytic Degradation:
- Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for a specified period (e.g., 24, 48, 72 hours).
- Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for a specified period.
- Neutral Hydrolysis: Reflux a solution of this compound in water at 60°C for a specified period.
2. Oxidative Degradation:
- Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.
3. Thermal Degradation:
- Expose solid this compound to dry heat at a temperature above its recommended storage (e.g., 60°C) for a specified period.
4. Photolytic Degradation:
- Expose a solution and solid sample of this compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
For all forced degradation studies, samples should be analyzed at appropriate time points to determine the extent of degradation and to profile the degradation products.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental design and the context of this compound's application, the following diagrams are provided.
Caption: Workflow for the long-term and forced degradation stability testing of this compound.
Caption: Simplified metabolic pathway illustrating the role of this compound as a tracer.
References
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Effects of Long-Term Oral Benfotiamine Supplementation on Peripheral Nerve Function and Inflammatory Markers in Patients With Type 1 Diabetes: A 24-month, double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzforum.org [alzforum.org]
- 7. researchgate.net [researchgate.net]
The Performance of Thiothiamine-13C3 in Targeted vs. Untargeted Metabolomics: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice between targeted and untargeted metabolomics is a critical decision that dictates the scope and depth of biological insights. The use of isotopically labeled internal standards, such as Thiothiamine-13C3, is central to achieving high-quality, reproducible data in both approaches. This guide provides an objective comparison of the performance and utility of this compound in targeted versus untargeted metabolomics, supported by detailed experimental workflows and performance metrics.
Introduction to Thiothiamine (B128582) and its Significance
Thiamine (B1217682) (Vitamin B1) and its phosphorylated derivatives, including thiamine monophosphate (ThMP), thiamine pyrophosphate (TPP or ThDP), and thiamine triphosphate (ThTP), are essential for cellular metabolism and energy production.[1][2][3] Thiamine pyrophosphate acts as a critical coenzyme for several key enzymes in carbohydrate and amino acid metabolism.[4][5][6] Given its central role, accurately quantifying thiamine and its vitamers is crucial for understanding metabolic dysregulation in various diseases. Thiothiamine, a thiamine vitamer, and its isotopically labeled form, this compound, serve as invaluable tools for mass spectrometry-based metabolomics.
Core Comparison: this compound in Targeted vs. Untargeted Metabolomics
The utility of this compound differs significantly between targeted and untargeted metabolomics, primarily due to the distinct goals of each approach. Targeted metabolomics aims to quantify a predefined set of known metabolites with high accuracy and precision, while untargeted metabolomics seeks to comprehensively profile all detectable metabolites in a sample to identify novel biomarkers and generate new hypotheses.[7][8][9][10]
| Performance Metric | Targeted Metabolomics with this compound | Untargeted Metabolomics with this compound |
| Primary Role | Absolute Quantification | Quality Control & Putative Identification |
| Quantitative Accuracy | High (Absolute Quantification) | Low (Relative Quantification) |
| Metabolite Coverage | Low (Pre-defined analytes) | High (Comprehensive profiling) |
| Identification Confidence | High (SRM/MRM transitions) | Moderate to Low (Mass accuracy, RT) |
| Throughput | High | Moderate |
| Hypothesis Testing | Ideal | Less suited |
| Hypothesis Generation | Limited | Ideal |
| Reproducibility | High | Moderate to High (with internal standards) |
Visualizing the Workflows and Pathways
To better understand the application of this compound, the following diagrams illustrate the thiamine metabolic pathway and the distinct experimental workflows for targeted and untargeted metabolomics.
Caption: Thiamine Metabolism Pathway.
Caption: Targeted Metabolomics Workflow.
Caption: Untargeted Metabolomics Workflow.
Detailed Experimental Protocols
The following sections outline the methodologies for utilizing this compound in both targeted and untargeted metabolomics.
Targeted Metabolomics Protocol for Thiamine and its Vitamers
This protocol is designed for the absolute quantification of thiamine, thiothiamine, and their phosphorylated forms.
-
Sample Preparation:
-
Thaw biological samples (e.g., 50 µL plasma, 10 mg tissue homogenate) on ice.
-
Add 200 µL of ice-cold extraction solvent (e.g., acetonitrile (B52724):methanol:water 50:30:20 v/v/v) containing a known concentration of this compound (e.g., 100 ng/mL).
-
Vortex for 1 minute, then incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of an appropriate solvent (e.g., 5% acetonitrile in water) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Instrumentation: Use a triple quadrupole mass spectrometer (QqQ) coupled with a liquid chromatography system.[7]
-
Chromatography: Employ a HILIC or reversed-phase column suitable for polar analytes.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[8][11] Develop and optimize specific precursor-product ion transitions for each target analyte and for this compound.
-
Data Acquisition: Create a scheduled MRM method to monitor the transitions for each analyte only around its expected retention time, maximizing sensitivity and throughput.[7]
-
-
Data Analysis:
-
Integrate the peak areas for each target analyte and for the this compound internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Generate a calibration curve using known concentrations of the unlabeled standards spiked with the same amount of this compound.
-
Determine the absolute concentration of each analyte in the samples by interpolating their response ratios on the calibration curve.
-
Untargeted Metabolomics Protocol
This protocol is designed for comprehensive metabolic profiling and assessing analytical variability.
-
Sample Preparation:
-
Follow the same sample extraction procedure as in the targeted protocol. A pooled Quality Control (QC) sample should be prepared by combining a small aliquot from each experimental sample.
-
Spike this compound into all samples, including the pooled QC samples, at a consistent concentration. This will serve as a quality control check rather than for direct quantification of a wide range of metabolites.
-
-
LC-MS Analysis:
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) coupled with a liquid chromatography system.[10][12]
-
Chromatography: Utilize a column that provides broad metabolite coverage, such as a HILIC or a reversed-phase C18 column. A typical gradient elution will be employed.[13]
-
Mass Spectrometry: Acquire data in full scan mode (MS1) over a wide mass range (e.g., m/z 70-1000). Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used on the pooled QC samples to acquire fragmentation spectra (MS/MS) for metabolite identification.[12]
-
-
Data Analysis:
-
Quality Control: Monitor the peak area and retention time of this compound across all sample injections. A low coefficient of variation (CV) for the internal standard indicates high analytical reproducibility.
-
Data Processing: Use software such as XCMS or MZmine for peak picking, feature detection, retention time correction, and alignment across all samples.[14]
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA)) to identify features that differ significantly between experimental groups.
-
Putative Identification: The features of interest, including any detected native thiothiamine, can be putatively identified by matching their accurate mass and retention time to metabolic databases. The presence of this compound can aid in the putative identification of unlabeled thiothiamine and related compounds.
-
Conclusion
This compound is a versatile tool with distinct applications in targeted and untargeted metabolomics. In targeted analysis , it is indispensable for achieving accurate and precise absolute quantification of thiamine and its vitamers, making it the gold standard for hypothesis testing. In untargeted analysis , while not used for broad quantification, it serves as a critical quality control marker to ensure data reliability and can aid in the putative identification of related metabolites. The choice of metabolomics approach and the role of this compound should be guided by the specific research question, whether it is to validate a specific metabolic pathway or to explore the broader metabolic landscape for novel discoveries.
References
- 1. Thiamine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Thiamine and its derivatives in the regulation of cell metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiamine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Strategies for large-scale targeted metabolomics quantification by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted vs Untargeted Metabolomics Approaches - Creative Proteomics [creative-proteomics.com]
- 10. Development, characterization and comparisons of targeted and non-targeted metabolomics methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Metabolomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]
- 12. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Five Easy Metrics of Data Quality for LC–MS-Based Global Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Metabolomics Data Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Benchmarking Thiothiamine-13C3 Against Commercially Available Thiamine Assay Kits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiamine (B1217682) (Vitamin B1) is a crucial water-soluble vitamin, and its phosphorylated form, thiamine pyrophosphate (TPP), is an essential cofactor for enzymes involved in critical metabolic pathways. Accurate quantification of thiamine and its derivatives in various biological matrices is paramount for research in nutrition, metabolic disorders, and drug development. This guide provides an objective comparison of using a stable isotope-labeled internal standard, Thiothiamine-13C3, in a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based method against commercially available thiamine assay kits, including Enzyme-Linked Immunosorbent Assays (ELISA) and microbiological assays.
Data Presentation: A Comparative Overview of Thiamine Quantification Methods
The choice of a thiamine assay depends on several factors, including the required sensitivity, specificity, sample throughput, and available equipment. The following table summarizes the key performance characteristics of the different methods.
| Feature | LC-MS/MS with this compound Internal Standard | Commercial ELISA Kits | Commercial Microbiological Assays |
| Principle | Chromatographic separation followed by mass spectrometric detection and quantification against a stable isotope-labeled internal standard. | Competitive inhibition enzyme immunoassay.[1][2] | Measurement of microbial growth (e.g., Lactobacillus fermenti) which is dependent on thiamine concentration.[3] |
| Specificity | High. Can differentiate between thiamine and its phosphate (B84403) esters (TPP, TMP) and distinguish from matrix interferences. | Good. Specificity can vary between manufacturers; potential for cross-reactivity with related molecules should be assessed.[2] | Moderate. Some microorganisms may respond to thiamine precursors or fragments, potentially leading to overestimated results.[4] |
| Sensitivity | Very High. Capable of detecting low nmol/L to pmol/L concentrations.[5] | High. Typically in the low ng/mL range.[1] | Very High. Can detect as low as 3 ng/L.[6] |
| Detection Range | Wide and linear over several orders of magnitude (e.g., 12–4870 nmol/L for TPP).[5] | Narrower range, typically 3.70-300 ng/mL.[1][2] | Typically 3 - 15 ng/L.[6] |
| Sample Throughput | Moderate to High. Dependent on the LC runtime, but can be automated. | High. Suitable for screening large numbers of samples in a 96-well plate format. | Low to Moderate. Requires a significant incubation period (e.g., 20-48 hours).[3][4] |
| Equipment | Requires a Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS). | Requires a microplate reader.[7] | Requires an incubator and a microplate reader or spectrophotometer. |
| Cost per Sample | High initial equipment cost, but can be cost-effective for large sample numbers due to lower reagent costs. | Moderate. | Low to Moderate. |
| Sample Types | Whole blood, plasma, serum, tissue extracts, cell lysates, urine.[5][8] | Serum, plasma, other biological fluids.[1][7] | Whole blood, biological fluids, food samples.[6][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate comparison. Below are representative protocols for each of the discussed thiamine assay methods.
LC-MS/MS with this compound Internal Standard
This method provides high accuracy and precision due to the use of a stable isotope-labeled internal standard which co-elutes with the analyte and experiences similar matrix effects and ionization suppression.
a. Sample Preparation (Whole Blood):
-
To 100 µL of whole blood, add 100 µL of an internal standard working solution containing this compound.
-
Add 300 µL of a protein precipitation agent (e.g., 10% trichloroacetic acid (TCA) or zinc sulfate (B86663) in methanol).[10][11]
-
Vortex the mixture for 10 seconds.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes.
-
Transfer the clear supernatant to an HPLC vial for analysis.[10]
b. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 or specialized column for polar analytes.
-
Mobile Phase: A gradient of water and methanol/acetonitrile with a modifier like formic acid.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions to Monitor:
-
Thiamine: e.g., m/z 265.1 -> 122.1
-
This compound (Internal Standard): e.g., m/z 299.1 -> 125.1 (hypothetical, exact masses may vary based on labeling pattern)
-
-
Optimize collision energies and other MS parameters for maximum signal intensity.
-
c. Quantification:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration of thiamine in the unknown samples is then determined from this curve.
Commercial ELISA Kit
This protocol is a general representation based on commercially available competitive ELISA kits.[2]
a. Principle: A competitive inhibition reaction occurs between biotin-labeled thiamine and unlabeled thiamine (from standards or samples) for binding to a pre-coated anti-thiamine antibody on a microplate. The amount of bound biotinylated thiamine is inversely proportional to the concentration of thiamine in the sample.
b. Assay Procedure:
-
Prepare standards and samples as per the kit manual.
-
Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of biotin-labeled thiamine to each well.
-
Incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) to each well and incubate.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add 90 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
c. Quantification:
-
A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the thiamine standards. The concentration of thiamine in the samples is interpolated from this curve.
Commercial Microbiological Assay
This protocol is based on the principle of using a microorganism whose growth is dependent on the concentration of thiamine.[3]
a. Principle: The growth of a specific microorganism, such as Lactobacillus fermenti, is measured in a medium where thiamine is the limiting nutrient. The extent of growth is proportional to the amount of thiamine present in the sample.
b. Assay Procedure:
-
Prepare samples by extracting thiamine, often through acid digestion.[9]
-
Prepare a series of thiamine standards.
-
In a 96-well microtiter plate, add the assay medium, the prepared samples or standards, and a standardized inoculum of the test organism.
-
Incubate the plate for an extended period (e.g., 20-48 hours) at a specific temperature (e.g., 37°C) to allow for microbial growth.
-
Measure the turbidity (optical density) of each well using a microplate reader at a specific wavelength (e.g., 620 nm).
c. Quantification:
-
A standard curve is constructed by plotting the turbidity readings against the known concentrations of the thiamine standards. The thiamine concentration in the samples is then determined from this curve.
Mandatory Visualizations
Thiamine's Role in Cellular Metabolism
Thiamine, in its active form thiamine pyrophosphate (TPP), is a critical cofactor for several key enzymes in central carbon metabolism. These enzymes are essential for energy production and the synthesis of important biomolecules.
Caption: Role of Thiamine Pyrophosphate (TPP) as a cofactor in key metabolic pathways.
Experimental Workflow: A Comparative Analysis
The following diagram illustrates the general workflow for quantifying thiamine using the three discussed methodologies, highlighting the key differences in their experimental procedures.
References
- 1. biomatik.com [biomatik.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Automated microbiological assay of thiamin in serum and red cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nvkc.nl [nvkc.nl]
- 6. alpco.com [alpco.com]
- 7. assaygenie.com [assaygenie.com]
- 8. US20180340209A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]
- 9. A microbiological assay on microtitre plates of thiamine in biological fluids and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Critical Review of Internal Standards for Vitamin B1 Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of vitamin B1 (thiamine) and its phosphate (B84403) esters is crucial in various fields, from clinical diagnostics to food science and drug development. The complexity of biological matrices necessitates the use of internal standards to ensure the reliability of analytical methods. This guide provides a critical review and comparison of commonly employed internal standards for vitamin B1 analysis by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods and Internal Standards
The two predominant techniques for vitamin B1 analysis are HPLC with pre- or post-column derivatization to the fluorescent thiochrome (B1210408) and the more specific and sensitive LC-MS/MS. The choice of internal standard is critical for both methodologies to correct for variations in sample preparation and instrument response. The ideal internal standard should mimic the analyte's behavior throughout the analytical process. The most commonly used internal standards fall into two categories: stable isotope-labeled (isotopic) analogs of thiamine (B1217682) and its phosphates, and structurally similar compounds (analogs).
| Internal Standard Type | Examples | Principle | Advantages | Disadvantages |
| Stable Isotope-Labeled | Thiamine-(thiazole-methyl-d3)-pyrophosphate (TPP-d3), Thiamine-¹³C₄ | Co-elute with the analyte and have the same chemical and physical properties. Detected by mass spectrometry based on their mass difference. | - High accuracy and precision- Effectively compensates for matrix effects and variations in ionization efficiency (LC-MS/MS)[1][2]- Similar extraction recovery to the analyte | - Higher cost- Not suitable for HPLC-FLD detection |
| Structural Analogs | Amprolium thiochrome, Oxythiamine, Pyrithiamine | Structurally similar to thiamine, exhibiting similar chromatographic behavior. | - Lower cost- Suitable for both HPLC-FLD and LC-MS/MS | - May not perfectly mimic the analyte's behavior during sample preparation and ionization[3]- Potential for different matrix effects compared to the analyte |
Quantitative Data Summary
The following tables summarize key performance data for different internal standards as reported in various studies.
Table 1: Performance Data for Internal Standards in Vitamin B1 LC-MS/MS Analysis
| Internal Standard | Matrix | Recovery (%) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Linearity (r²) | Reference |
| TPP-d3 | Whole Blood | 99 | 3.5 | 7.6 | >0.99 | [2] |
| Thiamine-¹³C₄ | Dried Blood Spots | 81.49 - 112.23 | < 8.56 | < 8.56 | >0.96 | |
| Thiamine-¹³C₄ | Whole Blood | Not Reported | < 15 | < 15 | >0.99 |
Table 2: Performance Data for Internal Standards in Vitamin B1 HPLC-FLD Analysis
| Internal Standard | Matrix | Recovery (%) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Linearity (r²) | Reference |
| Amprolium thiochrome | Whole Blood | Not explicitly stated, but method showed good correlation (r=0.9625) with a reference method | Not Reported | 4.0 - 4.8 (for TDP) | Not Reported | [3][4] |
Experimental Protocols
Method 1: LC-MS/MS for Thiamine Pyrophosphate (TPP) in Whole Blood with TPP-d3 Internal Standard[2]
-
Sample Preparation:
-
To 100 µL of whole blood, add 100 µL of internal standard solution (TPP-d3 in 0.1 M HCl).
-
Add 200 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Gradient elution with a mixture of water and methanol (B129727) containing formic acid.
-
Detection: Positive ion electrospray ionization (ESI+) with multiple reaction monitoring (MRM).
-
TPP transition: m/z 425.1 → 122.2
-
TPP-d3 transition: m/z 428.1 → 125.2
-
-
Method 2: HPLC-FLD for Thiamine and Thiamine Diphosphate (TDP) in Whole Blood with Amprolium Thiochrome Internal Standard[3]
-
Sample Preparation:
-
To 100 µL of whole blood, add 200 µL of 8% TCA and 25 µL of internal standard (amprolium).
-
Vortex and centrifuge.
-
To 100 µL of the supernatant, add 15 µL of 30% NaOH.
-
-
Pre-column Derivatization:
-
Add 25 µL of 1% potassium ferricyanide (B76249) to the alkalinized supernatant.
-
Vortex for 10 seconds.
-
Add 25 µL of stabilizing solution (e.g., phosphoric acid).
-
-
HPLC-FLD Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with a phosphate buffer and methanol mixture.
-
Detection: Fluorescence detector with excitation at ~365 nm and emission at ~450 nm.
-
Mandatory Visualizations
References
- 1. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 2. nvkc.nl [nvkc.nl]
- 3. Simple HPLC Method with Internal Standard for Evaluation of Vitamin B1 Status By Use of Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of Thiothiamine-13C3: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of Thiothiamine-13C3, a stable isotope-labeled compound. As this compound is not radioactive, its disposal is governed by its chemical properties, which align with those of its non-labeled counterpart, Thiothiamine. Based on available safety data, Thiothiamine is not classified as a hazardous substance for transport and presents a low overall risk profile, with the primary hazard being potential eye irritation.[1][2] Therefore, it can typically be managed as non-hazardous laboratory waste.
Pre-Disposal Safety and Handling
Before commencing any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses and gloves. Handle the material in a well-ventilated area to avoid inhalation of any dust.
Step-by-Step Disposal Protocol
Adherence to the following step-by-step protocol will ensure the safe and appropriate disposal of this compound and its associated waste.
1. Waste Segregation:
It is crucial to segregate non-hazardous waste like this compound from hazardous waste streams to prevent unnecessary and costly hazardous waste disposal.[3] Combining non-hazardous materials with regulated hazardous waste will require the entire mixture to be treated as hazardous.[3]
2. Disposal of Solid this compound Waste:
For pure, solid this compound that is no longer needed:
-
Small Quantities: Small amounts of solid this compound can typically be disposed of in the regular solid waste stream, provided it is not mixed with any hazardous solvents or other regulated chemicals.
-
Packaging: Place the solid waste in a sealed, clearly labeled container. The label should indicate the contents ("this compound, Non-hazardous solid waste") to avoid confusion.
-
Institutional Policy: Always consult and adhere to your institution's specific guidelines for the disposal of non-hazardous chemical waste.[4][5] Some institutions may require it to be placed in a designated container for non-hazardous laboratory solids.
3. Disposal of Solutions Containing this compound:
For solutions containing dissolved this compound:
-
Aqueous Solutions: If the solvent is water and the solution does not contain any other hazardous materials, it may be permissible to dispose of it down the drain with copious amounts of water. However, this is strictly subject to approval from your institution's Environmental Health and Safety (EHS) department. [4]
-
Organic Solvents: If this compound is dissolved in a flammable or otherwise hazardous organic solvent, the entire solution must be treated as hazardous waste. Collect it in a properly labeled hazardous waste container for disposal by your institution's EHS office.
4. Disposal of Contaminated Materials:
Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound but not with any hazardous substances can generally be disposed of in the regular laboratory trash, unless institutional policy dictates otherwise.
Quantitative Data Summary
Since this compound is primarily handled as a solid, the key quantitative consideration for disposal is the amount of material. The disposal method remains consistent regardless of the quantity, with the primary distinction being between solid waste and solutions.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Solid this compound | Dispose of in the regular solid waste stream (in a sealed, labeled container) or as per institutional guidelines. | Do not mix with hazardous waste. Follow specific institutional policies for non-hazardous chemical solids. |
| Aqueous Solutions | Drain disposal with copious amounts of water may be permissible with prior institutional EHS approval. | Confirm that no other hazardous solutes are present. Obtain explicit permission from your EHS department. |
| Organic Solvent Solutions | Collect in a designated hazardous waste container for disposal by the institutional EHS office. | The solvent dictates the hazardous nature of the waste. Follow all hazardous waste regulations. |
| Contaminated Labware | Dispose of in the regular laboratory trash, unless contaminated with other hazardous materials. | Segregate from hazardous waste. Check institutional policies for disposal of chemically contaminated labware. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Thiothiamine | C12H16N4OS2 | CID 67530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. sfasu.edu [sfasu.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling Thiothiamine-13C3
Essential Safety and Handling Guide for Thiothiamine-13C3
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe laboratory practices and build confidence in chemical handling.
Chemical and Physical Properties
This compound is a stable, non-radioactive isotope-labeled version of Thiothiamine. Its chemical and toxicological properties are considered identical to its unlabeled counterpart. The primary hazards are associated with the chemical nature of the molecule, not the carbon-13 isotope.[1]
| Property | Data | Source |
| Chemical Name | 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione-13C3 | [2][3] |
| Appearance | Yellow Solid | [2] |
| Molecular Formula | C₉¹³C₃H₁₆N₄OS₂ | [2][3] |
| Molecular Weight | 299.39 g/mol | [2] |
| Purity | >98% | [3] |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Parameter | Condition | Source |
| Storage Temperature | 2-8°C (Refrigerator) | [2] |
| Storage Conditions | Keep container tightly closed in a cool, dark, and dry place. | [4] |
| Incompatible Materials | Strong oxidizing agents. | |
| Stability | Stable under normal storage conditions. Avoid long storage periods as the product may degrade over time. | [4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound. The required PPE is identical to that for the unlabeled analogue.[1]
| Protection Type | Recommended Equipment | Rationale & Best Practices |
| Eye & Face Protection | Safety goggles or glasses meeting ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing. | Protects against dust particles and potential splashes. The parent compound, thiamine, can cause serious eye irritation.[4][5][6] |
| Hand Protection | Chemically compatible protective gloves (e.g., disposable nitrile gloves). | Prevents direct skin contact. Gloves should be inspected before use and changed immediately if contaminated.[4][5] |
| Body Protection | A buttoned lab coat and long pants. Closed-toe and heel shoes. | Provides a barrier against accidental spills and contamination.[4][5] |
| Respiratory Protection | A dust respirator or handling within a certified chemical fume hood. | Required when handling the solid powder to minimize the inhalation of dust. General laboratory ventilation is otherwise adequate.[1][4] |
Operational and Disposal Plans
The following step-by-step procedures outline the safe handling, use, and disposal of this compound.
Experimental Workflow: From Receipt to Disposal
The procedural workflow for handling this compound involves a sequence of steps designed to maintain safety and sample integrity throughout the experimental process.
Detailed Handling and Disposal Protocols
1. Receiving and Storage:
-
Upon receipt, verify the product identity and check for any damage to the container.
-
Log the compound in the laboratory inventory.
-
Store the container in a refrigerator at 2-8°C, away from light and incompatible materials like strong oxidizers.[2]
2. Handling and Experimental Use:
-
Always consult the Safety Data Sheet (SDS) for the unlabeled analogue before use.[1]
-
Handle the solid material in a well-ventilated area, preferably within a chemical fume hood or a balance enclosure, to prevent the formation and inhalation of dust.[1][4]
-
Wear the appropriate PPE as specified in the table above.
-
Avoid contact with skin and eyes.[4]
-
After handling, wash hands and face thoroughly.[4]
3. Spill Management:
-
In case of a spill, ensure the area is well-ventilated.
-
For solid spills, carefully sweep or vacuum the material to avoid creating dust.[4]
-
Place the collected material into a sealed, airtight container for disposal.[4]
-
Clean the contaminated surface thoroughly.[7]
4. Disposal Plan:
-
Since Carbon-13 is a stable, non-radioactive isotope, this compound waste does not require special radiological precautions.[1][8]
-
The waste should be treated as standard chemical waste.[]
-
Dispose of unused material and any contaminated lab supplies (e.g., gloves, wipes) in accordance with all applicable federal, state, and local environmental regulations.[4]
-
Disposal must be undertaken by qualified personnel who are knowledgeable about the relevant regulations.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. BioOrganics [bioorganics.biz]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. serva.de [serva.de]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. moravek.com [moravek.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
